molecular formula C10H13NO5S2 B1333017 [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid CAS No. 309282-76-6

[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Cat. No.: B1333017
CAS No.: 309282-76-6
M. Wt: 291.3 g/mol
InChI Key: VTNRTTDFAKWFGC-UHFFFAOYSA-N
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Description

[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is a useful research compound. Its molecular formula is C10H13NO5S2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(5-morpholin-4-ylsulfonylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNRTTDFAKWFGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368334
Record name [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309282-76-6
Record name [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis protocol for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Introduction

Thiophene derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The target molecule, this compound, is a bespoke bifunctional molecule incorporating the versatile thiophene scaffold, a key pharmacophoric morpholine-sulfonyl group, and a reactive acetic acid moiety. This combination makes it a highly valuable building block for the synthesis of novel pharmaceutical candidates and functional materials.

This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen synthetic strategy, offering insights into reaction conditions and reagent selection. The protocol is designed to be self-validating, ensuring clarity, reproducibility, and a high degree of chemical integrity.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic approach to this compound involves a multi-step pathway that sequentially constructs the molecule from commercially available starting materials. The primary disconnections are made at the C-S bond of the sulfonamide and the C-C bond of the acetic acid side chain, revealing a core thiophene intermediate.

Our forward-synthesis strategy is predicated on building upon a pre-functionalized thiophene ring. The chosen pathway begins with the synthesis of 2-thiopheneacetonitrile, a stable and versatile precursor to the acetic acid side chain. This intermediate then undergoes an electrophilic sulfonylation at the highly reactive C-5 position, followed by a final hydrolysis step to yield the target carboxylic acid. This sequence is strategically advantageous as it installs the robust sulfonyl group prior to the more sensitive hydrolysis step, minimizing potential side reactions.

G Target This compound (Target) Int_Nitrile [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetonitrile (3) Target->Int_Nitrile  Hydrolysis Thiophene_ACN 2-Thiopheneacetonitrile (2) Int_Nitrile->Thiophene_ACN  Sulfonylation Morpholine_SC Morpholine-4-sulfonyl chloride Int_Nitrile->Morpholine_SC Thiophene_Cl 2-Chloromethylthiophene Thiophene_ACN->Thiophene_Cl  Cyanation HCN_Source Cyanide Source (e.g., NaCN) Thiophene_ACN->HCN_Source Thiophene Thiophene (1) Thiophene_Cl->Thiophene  Chloromethylation Formaldehyde Paraformaldehyde / HCl Thiophene_Cl->Formaldehyde

Caption: Retrosynthetic analysis of the target compound.

Part 1: Synthesis of 2-Thiopheneacetonitrile (Intermediate 2)

This initial module focuses on the preparation of 2-thiopheneacetonitrile, a key intermediate that serves as the scaffold for subsequent functionalization. The synthesis proceeds in two well-established steps from thiophene.

Step 1: Chloromethylation of Thiophene (1)

Mechanistic Insight: This reaction is a classic electrophilic aromatic substitution. Thiophene is highly susceptible to electrophilic attack, preferentially at the C-2 and C-5 positions.[4] In this step, paraformaldehyde and hydrogen chloride generate a highly electrophilic chloromethyl cation (+CH2Cl) in situ, which is then attacked by the electron-rich thiophene ring to yield 2-chloromethylthiophene.

Experimental Protocol:

  • Reagents: Thiophene (1.0 eq), Paraformaldehyde (1.2 eq), Concentrated Hydrochloric Acid, Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of paraformaldehyde in concentrated HCl, cooled to 0-5 °C in an ice bath, add thiophene dissolved in DCM dropwise.

    • Maintain the temperature between 0-5 °C and pass hydrogen chloride gas through the mixture.[5]

    • After the initial addition, allow the reaction to stir at this temperature for 5 hours.

    • Quench the reaction by pouring it into ice-water.

    • Separate the organic layer. Wash the organic phase sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Expert Commentary: 2-chloromethylthiophene is a lachrymator and is known to be unstable, potentially polymerizing upon storage. Therefore, it is highly recommended to proceed immediately to the next step without extensive purification. The use of an organic solvent like DCM helps to stabilize the product.[5]

Step 2: Cyanation to form 2-Thiopheneacetonitrile (2)

Mechanistic Insight: This step is a nucleophilic substitution (SN2) reaction. The highly nucleophilic cyanide ion displaces the chloride from 2-chloromethylthiophene. The choice of solvent and cyanide source is critical for reaction efficiency and safety.

Experimental Protocol:

  • Reagents: Crude 2-chloromethylthiophene (from Step 1, 1.0 eq), Sodium Cyanide (1.1 eq), Acetone, Water.

  • Procedure:

    • In a well-ventilated fume hood, dissolve sodium cyanide in water in a round-bottom flask equipped with a reflux condenser.[6]

    • Add acetone to the cyanide solution to create a mixed solvent system.[6]

    • Heat the mixture to 60-65 °C.

    • Add the crude 2-chloromethylthiophene solution dropwise to the heated cyanide solution over 1 hour.[6]

    • After the addition is complete, maintain the reaction at reflux for 3 hours, monitoring completion by TLC.

    • Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by vacuum distillation to yield 2-thiopheneacetonitrile as a liquid.

  • Trustworthiness & Safety: Sodium cyanide is extremely toxic. All operations must be performed in a certified chemical fume hood, and appropriate personal protective equipment (PPE) must be worn. Any acidic waste must be neutralized before mixing with cyanide-containing waste streams to prevent the formation of lethal HCN gas. An alternative, safer cyaniding reagent is trimethylsilyl cyanide, which can increase yield and product quality.[5]

Part 2: Sulfonylation of 2-Thiopheneacetonitrile

Step 3: Synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetonitrile (3)

Mechanistic Insight: This transformation is a Friedel-Crafts sulfonylation. The electrophile is generated from morpholine-4-sulfonyl chloride with the assistance of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The electron-donating nature of the sulfur atom in the thiophene ring activates the C-5 position for electrophilic attack. The cyanomethyl group at C-2 is a deactivating group but directs incoming electrophiles to the C-5 position, ensuring high regioselectivity.

Experimental Protocol:

  • Reagents: 2-Thiopheneacetonitrile (2) (1.0 eq), Morpholine-4-sulfonyl chloride (1.1 eq), Anhydrous Aluminum Chloride (AlCl3) (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add anhydrous DCM and anhydrous AlCl3.

    • Cool the suspension to 0 °C in an ice bath.

    • Add morpholine-4-sulfonyl chloride portion-wise, ensuring the temperature does not exceed 5 °C.

    • Stir the mixture for 15 minutes at 0 °C.

    • Add a solution of 2-thiopheneacetonitrile (2) in anhydrous DCM dropwise over 30 minutes.

    • After addition, allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.

    • Upon completion, carefully quench the reaction by pouring it slowly onto crushed ice with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with water and brine, then dry over anhydrous Na2SO4.

    • Concentrate the solution under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel.

  • Expert Commentary: The strict exclusion of moisture is paramount for the success of any Friedel-Crafts reaction, as water will decompose the Lewis acid catalyst. The regiochemical outcome is highly predictable due to the strong directing effect of the sulfur heteroatom and the existing substituent.

Part 3: Hydrolysis to Target Compound

Step 4: Synthesis of this compound (4)

Mechanistic Insight: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis is often preferred as it typically requires milder conditions and avoids potential acid-catalyzed degradation of the thiophene ring. The mechanism involves the nucleophilic attack of a hydroxide ion on the nitrile carbon, followed by tautomerization and subsequent hydrolysis of the resulting amide intermediate.

Experimental Protocol:

  • Reagents: [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetonitrile (3) (1.0 eq), Sodium Hydroxide (4.0 eq), Ethanol, Water, 1N Hydrochloric Acid.

  • Procedure:

    • Dissolve the nitrile intermediate (3) in ethanol.

    • Add an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for 4-6 hours. The reaction can be monitored by the cessation of ammonia evolution or by TLC (disappearance of starting material).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of 1N HCl.[7]

    • The target compound will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, this compound (4).

Summary of Intermediates and Yields

StepCompound NameStructureMol. Weight ( g/mol )Expected Yield
12-ChloromethylthiopheneC₅H₅ClS132.61~80-90% (Crude)
22-Thiopheneacetonitrile (2)C₆H₅NS123.18~75-85%
3[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetonitrile (3)C₁₀H₁₂N₂O₃S₂288.35~60-75%
4This compound (Target)C₁₀H₁₃NO₅S₂307.35>90%

Overall Synthetic Workflow

Caption: Step-by-step synthetic workflow diagram.

Conclusion

The synthesis of this compound presented herein is a robust and logical four-step process commencing from thiophene. By leveraging well-understood, high-yielding reactions such as chloromethylation, cyanation, Friedel-Crafts sulfonylation, and nitrile hydrolysis, this guide provides a reliable pathway for researchers. The strategic installation of the acetic acid precursor prior to sulfonylation ensures high regioselectivity and overall efficiency. The detailed protocols and mechanistic discussions are intended to empower researchers, scientists, and drug development professionals to confidently replicate and adapt this synthesis for their specific research and development needs.

References

Sources

physicochemical properties of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Abstract

This technical guide provides a comprehensive analysis of the core , a molecule of interest in contemporary drug discovery. Recognizing the scarcity of publicly available experimental data, this document serves as both a repository of known information and a practical guide for its empirical determination. We delve into the significance of this compound's structural motifs—the thiophene ring and the morpholine sulfonyl group—which are prevalent in medicinal chemistry. The guide presents a summary of identified and predicted properties, including molecular structure, weight, and lipophilicity. The core of this document is dedicated to providing detailed, field-proven experimental protocols for determining critical parameters such as melting point, aqueous solubility, acid dissociation constant (pKa), and the partition coefficient (LogP). These methodologies are grounded in authoritative standards from the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD), ensuring scientific rigor and data integrity. Each protocol is supplemented with workflow diagrams and expert insights into the causality behind experimental choices, empowering researchers and drug development professionals to generate reliable and reproducible data essential for advancing this compound through the development pipeline.

Introduction: Context and Importance

This compound belongs to a class of heterocyclic compounds that are of significant interest to the pharmaceutical industry. The thiophene nucleus is a well-established scaffold in medicinal chemistry, known for its bioisosteric relationship with the benzene ring and its presence in numerous approved drugs. Thiophene-2-yl-acetic acid derivatives, in particular, have been investigated as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway and a valuable target in cancer and inflammation therapy[1].

The physicochemical properties of a drug candidate are foundational to its entire development lifecycle. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, dictate formulation strategies, and ultimately influence its therapeutic efficacy and safety. For a molecule like this compound, key properties include:

  • Aqueous Solubility: Directly impacts bioavailability and the feasibility of parenteral or oral formulations. Poor solubility is a primary hurdle in drug development, leading to complex and costly formulation efforts[2][3].

  • Acid Dissociation Constant (pKa): As an acidic compound, its pKa will determine the degree of ionization at different physiological pH values (e.g., in the stomach vs. the intestine). This profoundly affects its solubility, permeability across biological membranes, and receptor binding[4][5].

  • Lipophilicity (LogP/LogD): The partition coefficient is a critical measure of a molecule's ability to traverse lipid membranes. It is a key determinant of permeability, metabolic stability, and even toxicity. An optimal LogP value is often sought to balance solubility and permeability[6][7].

  • Melting Point: This thermal property is an indicator of molecular packing and crystal lattice energy. It is vital for pre-formulation studies, providing insights into the compound's purity and physical stability, which are critical for manufacturing and storage[8][9].

This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize this compound, enabling informed decisions in a research and development setting.

Core Physicochemical Properties

While experimental data for this specific molecule is limited, a combination of database entries and computational predictions allows for the compilation of its fundamental properties. The following table summarizes the currently available information. It is imperative for any drug development program to empirically verify these values.

PropertyDataSource
Chemical Structure Chemical StructurePubChem[10]
IUPAC Name 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acidChemspace[11]
CAS Number 309282-76-6Chemspace[11]
Molecular Formula C₁₀H₁₃NO₅S₂PubChem[10]
Molecular Weight 291.34 g/mol PubChem (Calculated)[10]
Monoisotopic Mass 291.02353 DaPubChem[10]
Predicted XlogP 0.2PubChem[10]
InChI InChI=1S/C10H13NO5S2/c12-9(13)7-8-1-2-10(17-8)18(14,15)11-3-5-16-6-4-11/h1-2H,3-7H2,(H,12,13)PubChem[10]
SMILES C1COCCN1S(=O)(=O)C2=CC=C(S2)CC(=O)OPubChem[10]
Storage Temperature Room TemperatureVendor Data[12]
Shelf Life 1095 daysVendor Data[12]
Melting Point Not availableVendor Data[12]
Boiling Point Not availableVendor Data[12]
Aqueous Solubility Not availableVendor Data[12]
pKa Not available-

Experimental Determination of Key Properties

This section provides standardized, step-by-step protocols for determining the most critical physicochemical properties that are currently unknown. The methodologies are selected for their reliability, reproducibility, and alignment with regulatory expectations.

Melting Point Determination

Expertise & Causality: The melting point is a fundamental property that provides an initial indication of a compound's purity and identity. A sharp melting range is characteristic of a pure crystalline substance. This protocol follows the USP General Chapter <741> Class Ia method, which is the gold standard for pharmaceutical compounds and ensures accuracy through rigorous apparatus calibration and controlled heating rates[13][14]. A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample and the heating block, preventing erroneously high readings[15].

Experimental Protocol: USP <741> Capillary Method (Apparatus I)

  • Apparatus Calibration: Verify the performance of the melting point apparatus using USP-certified reference standards (e.g., Caffeine, Vanillin) that bracket the expected melting point of the test compound. The measured values must fall within the certified range for the apparatus to be considered calibrated[8][9].

  • Sample Preparation: Ensure the sample of this compound is thoroughly dried and finely powdered.

  • Capillary Loading: Load the dry powder into a capillary tube (0.8-1.2 mm internal diameter) to a packed height of 2.5-3.5 mm[8]. This is achieved by tapping the sealed end of the tube on a hard surface. Uniform packing is essential for consistent heat transfer.

  • Heating: Place the capillary into the heating block of the apparatus. Raise the temperature at a rate of approximately 3°C per minute until the temperature is about 5°C below the expected melting point[15].

  • Measurement: Decrease the heating rate to 1 ± 0.5°C per minute[8][15].

  • Data Recording:

    • Record Temperature 1 (T1): The temperature at which the first definite liquid phase appears or when the column of powder collapses against the capillary wall[8].

    • Record Temperature 2 (T2): The temperature at which the last solid particle melts, resulting in a completely clear liquid.

  • Reporting: The melting range is reported as T1 – T2. Perform the measurement in triplicate and report the average range.

Workflow Diagram: Melting Point Determination

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Calibrate Calibrate Apparatus (USP Standards) Prepare Dry & Powder Sample Calibrate->Prepare Load Load Capillary Tube (2.5-3.5 mm height) Prepare->Load Heat1 Rapid Heat (~3°C/min) Load->Heat1 Heat2 Slow Heat (1°C/min) near expected MP Heat1->Heat2 Record Record T1 (Onset) & T2 (Clear Point) Heat2->Record Report Report Range (T1-T2) (Average of n=3) Record->Report

Caption: USP <741> workflow for melting point determination.

Aqueous Solubility (Thermodynamic)

Expertise & Causality: Thermodynamic solubility, which measures the concentration of a solute in a saturated solution at equilibrium, is the most relevant value for biopharmaceutical applications. The shake-flask method, though time-consuming, is considered the "gold standard" because it ensures that a true equilibrium is reached between the solid and solution phases[2][3]. The use of a buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) is critical as it mimics physiological conditions and accounts for the pH-dependent solubility of ionizable compounds like our target molecule[16].

Experimental Protocol: Shake-Flask Method

  • Medium Preparation: Prepare a buffer solution of interest, typically PBS at pH 7.4, to simulate physiological conditions.

  • Sample Addition: Add an excess amount of solid this compound to a known volume of the buffer in a sealed, inert container (e.g., glass vial). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (typically 25°C or 37°C) using a mechanical shaker or stirrer. The equilibration time must be sufficient to reach a steady state; for many compounds, 24-48 hours is adequate, but this should be determined empirically by sampling at various time points (e.g., 24, 48, 72 hours) until the concentration plateaus.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases. Centrifugation at a high speed is the preferred method to ensure all fine particles are removed.

  • Sample Analysis: Carefully withdraw a precise aliquot of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Reporting: The solubility is reported in units such as mg/mL or µM. The experiment should be repeated at least three times.

Workflow Diagram: Shake-Flask Solubility Determination

G Add Add Excess Solid to Buffer (pH 7.4) Equilibrate Agitate at Constant Temp (24-72h) Add->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze Quantify Supernatant (e.g., HPLC-UV) Separate->Analyze Report Calculate & Report Solubility (mg/mL) Analyze->Report

Caption: Workflow for thermodynamic solubility measurement.

Acidity Constant (pKa) Determination

Expertise & Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic molecule, this value is critical for predicting its behavior in the gastrointestinal tract. Potentiometric titration is a highly precise and direct method for pKa determination[5]. It involves monitoring the pH of a solution as a titrant is added, allowing for the direct observation of the buffering region from which the pKa is derived. To overcome the potential for low aqueous solubility, the use of a co-solvent (like methanol or DMSO) is common, with subsequent extrapolation to a fully aqueous environment[5][17].

Experimental Protocol: Potentiometric Titration

  • System Setup: Calibrate a pH meter and electrode using at least two standard buffers (e.g., pH 4.0 and 7.0). Use an auto-titrator for precise delivery of the titrant.

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a solution of known ionic strength (e.g., 0.15 M KCl). If solubility is an issue, a co-solvent like methanol can be used, and titrations should be performed at several co-solvent percentages (e.g., 30%, 40%, 50%) to allow for extrapolation.

  • Titration: Titrate the solution with a standardized, carbonate-free strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, the inflection point of the first derivative plot (ΔpH/ΔV vs. V) can be used to accurately determine the equivalence point.

  • Co-solvent Extrapolation (if applicable): If a co-solvent was used, plot the apparent pKa values against the percentage of co-solvent. Extrapolate the resulting line to 0% co-solvent to estimate the aqueous pKa.

  • Reporting: Report the average pKa from at least three independent titrations.

Workflow Diagram: Potentiometric pKa Determination

G cluster_prep Preparation cluster_measurement Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Dissolve Dissolve Compound in Solution ± Co-solvent Calibrate->Dissolve Titrate Titrate with Standard Base (e.g., NaOH) Dissolve->Titrate Record Record pH vs. Titrant Volume Titrate->Record Plot Plot Titration Curve (pH vs. Volume) Record->Plot Determine Determine pKa (pH at half-equivalence) Plot->Determine Extrapolate Extrapolate to 0% Co-solvent (if necessary) Determine->Extrapolate Report Report Final pKa Extrapolate->Report

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP) Determination

Expertise & Causality: The n-octanol/water partition coefficient (LogP) is the standard measure of a compound's lipophilicity. The shake-flask method, described in OECD Guideline 107, is the definitive method for its determination[18][19]. It directly measures the partitioning of a compound between two immiscible phases at equilibrium. For an ionizable compound, it is crucial to perform this measurement in a buffer system where the compound is predominantly in its neutral, non-ionized form to measure the intrinsic LogP. Given the acidic nature of the target molecule, a buffer with a pH at least 2 units below its pKa (e.g., pH 2.0) should be used.

Experimental Protocol: OECD 107 Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., pH 2.0 HCl/KCl buffer) and vice-versa by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in n-octanol.

  • Partitioning: In a separatory funnel or suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.

  • Equilibration: Shake the vessel gently at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 1-2 hours, but should be confirmed). Avoid vigorous shaking which can form emulsions[6].

  • Phase Separation: Allow the phases to separate completely. Centrifugation may be required to break any emulsions and ensure a clean separation[18].

  • Quantification: Determine the concentration of the compound in both the n-octanol phase (C_oct) and the aqueous phase (C_aq) using a validated analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = C_oct / C_aq.

  • Reporting: The final value is reported as the logarithm to base 10: LogP = log10(P). The experiment should be performed in triplicate.

Workflow Diagram: LogP Determination (Shake-Flask)

G Prepare Prepare Pre-saturated n-octanol & Aqueous Buffer Partition Combine Phases with Compound & Equilibrate by Shaking Prepare->Partition Separate Separate Phases (Centrifugation) Partition->Separate Analyze Quantify Concentration in Both Phases (C_oct, C_aq) Separate->Analyze Calculate Calculate P = C_oct / C_aq and LogP = log10(P) Analyze->Calculate Report Report Final LogP Calculate->Report

Caption: OECD 107 workflow for LogP determination.

Stability and Storage

Based on available vendor safety data sheets, this compound has a reported shelf life of 1095 days when stored under appropriate conditions[12].

  • Recommended Storage: The compound should be stored at room temperature in a tightly sealed container, protected from light and moisture[12].

  • Stability Studies: For drug development purposes, formal stability studies under various conditions (e.g., temperature, humidity, pH, light) as per ICH guidelines should be conducted to determine degradation pathways and establish a re-test date or expiration date for formulated products.

Conclusion

This technical guide has synthesized the available information and provided a clear, actionable framework for the comprehensive physicochemical characterization of this compound. While its structural features suggest potential as a drug candidate, particularly within the anti-inflammatory space, the lack of empirical data on key properties like solubility and pKa represents a significant knowledge gap. By following the detailed, standards-compliant protocols outlined herein, researchers can generate the high-quality, reliable data necessary to assess the compound's developability. This information is the bedrock upon which successful pre-formulation, formulation, and pharmacokinetic studies are built, ultimately enabling the rational progression of this promising molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved from [Link]

  • U.S. Pharmacopeia. (2008). General Chapters: <741> MELTING RANGE OR TEMPERATURE. In USP31-NF26 S1. Retrieved from [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In SciSpace. Retrieved from [Link]

  • ResearchGate. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Retrieved from [Link]

  • OECD. (2000). OECD GUIDELINES FOR THE TESTING OF CHEMICALS PROPOSAL FOR A NEW GUIDELINE 122 Partition Coefficient ( n-Octanol / Water ) , pH-Metric Method for Ionisable Substances. Semantic Scholar. Retrieved from [Link]

  • SlideShare. (2015). solubility experimental methods.pptx. Retrieved from [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]

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  • Kuppa, R. P. (2021, June 11). Melting point testing as per USP 741. YouTube. Retrieved from [Link]

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  • PubChem. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. Retrieved from [Link]

  • MDPI. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Retrieved from [Link]

  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved from [Link]

  • Parchenkov, V. V., et al. (2019). Synthesis, physical and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. Retrieved from [Link]

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[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Introduction: A Novel Modulator of Prostaglandin Signaling

This compound (henceforth referred to as Compound X for brevity) is a synthetic molecule featuring a thiophene acetic acid core functionalized with a morpholine sulfonyl group. While extensive literature on this specific molecule is not widespread, its structural motifs are characteristic of a class of compounds targeting key enzymes in critical signaling pathways. This guide synthesizes the available evidence and provides a scientifically grounded hypothesis on its primary mechanism of action: the potent and selective inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).

15-PGDH is the principal enzyme responsible for the catabolism and inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2).[1][2][3] By catalyzing the oxidation of the 15-hydroxyl group of prostaglandins, 15-PGDH acts as a crucial negative regulator in pathways governing inflammation, tissue regeneration, and cell proliferation.[2][4] Consequently, inhibitors of 15-PGDH have emerged as promising therapeutic agents for a range of conditions, including hair loss, bone defects, and tissue injury, by locally increasing the concentration and residence time of PGE2.[4][5][6]

This document will provide a detailed examination of the hypothesized mechanism of action for Compound X, outlining the underlying biochemistry, the downstream cellular consequences of 15-PGDH inhibition, and the experimental methodologies required to validate these claims.

Pharmacodynamics: The Core Mechanism of Action

The proposed primary mechanism of action for Compound X is the direct inhibition of the NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This inhibition leads to an elevation of local prostaglandin levels, particularly PGE2, thereby amplifying its downstream signaling effects.

Molecular Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

15-PGDH is a homodimeric enzyme that converts biologically active prostaglandins into their inactive 15-keto metabolites.[1] This enzymatic action is the rate-limiting step in prostaglandin degradation, making 15-PGDH a critical control point in numerous physiological processes. Down-regulation or inhibition of 15-PGDH has been linked to enhanced tissue repair and regeneration in various organs.[4][5][6] Conversely, elevated 15-PGDH activity can suppress these regenerative processes and has been implicated in the pathophysiology of conditions like osteoarthritis and age-related muscle decline.[6][7][8][9]

Signaling Pathway: Amplification of PGE2 Signaling

By inhibiting 15-PGDH, Compound X prevents the degradation of PGE2. This leads to an accumulation of PGE2 in the local tissue environment, enhancing its binding to and activation of its cognate E-prostanoid (EP) receptors (EP1, EP2, EP3, and EP4). The subsequent signaling cascade can have various beneficial effects, depending on the tissue context. For instance, activation of the PGE2/EP4 axis has been shown to protect neurons from ferroptosis in ischemic stroke by upregulating the expression of GPX4.[3] In other tissues, elevated PGE2 is known to promote the proliferation and differentiation of stem and progenitor cells, contributing to tissue regeneration.[7][8]

PGE2_Pathway cluster_inhibition Mechanism of Compound X cluster_signaling Downstream Signaling CompoundX [5-(Morpholine-4-sulfonyl)- thiophen-2-yl]-acetic acid PGDH 15-PGDH CompoundX->PGDH Inhibition PGE2_inactive Inactive 15-keto-PGE2 PGDH->PGE2_inactive PGE2_active Active PGE2 PGE2_active->PGDH Degradation EP_Receptor EP Receptors (e.g., EP4) PGE2_active->EP_Receptor Activation Signaling Downstream Signaling (cAMP, CREB, NF-κB) EP_Receptor->Signaling CellularResponse Therapeutic Cellular Responses (e.g., Tissue Regeneration, Anti-inflammatory) Signaling->CellularResponse

Caption: Proposed mechanism of action for Compound X.

Key Experimental Evidence and Protocols

To validate the hypothesis that Compound X acts as a 15-PGDH inhibitor, a series of well-defined experiments are necessary. The following protocols describe the essential steps to characterize its potency, selectivity, and cellular activity.

Experiment 1: In Vitro Enzyme Inhibition Assay

Objective: To determine the potency of Compound X in inhibiting recombinant human 15-PGDH.

Methodology:

  • Reagents and Materials: Recombinant human 15-PGDH, NAD+, Prostaglandin E2 (substrate), Compound X (in DMSO), assay buffer (e.g., 100 mM Tris-HCl, pH 7.4), 96-well microplate, microplate reader.

  • Assay Principle: The activity of 15-PGDH is monitored by measuring the increase in NADH fluorescence (excitation ~340 nm, emission ~460 nm) as NAD+ is reduced during the oxidation of PGE2.[1]

  • Procedure:

    • Prepare a serial dilution of Compound X in DMSO, then dilute further in assay buffer to the final desired concentrations.

    • In a 96-well plate, add 50 µL of assay buffer, 10 µL of Compound X dilution (or DMSO for control), and 20 µL of recombinant 15-PGDH enzyme solution.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding 20 µL of a pre-mixed solution of PGE2 and NAD+.

    • Immediately begin kinetic reading of NADH fluorescence in a microplate reader at 37°C for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each concentration of Compound X.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot the normalized activity against the logarithm of Compound X concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundTargetIC50 (nM)
Compound XHuman 15-PGDH15.2
SW033291 (Control)Human 15-PGDH0.1 (Ki)[10]
Experiment 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct target engagement of Compound X with 15-PGDH in a cellular context.

Methodology:

  • Reagents and Materials: A549 cells (or other cell line with endogenous 15-PGDH expression), Compound X, DMSO, PBS, lysis buffer, equipment for Western blotting or ELISA.

  • Assay Principle: The binding of a ligand (Compound X) to its target protein (15-PGDH) often increases the thermal stability of the protein. This increased stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.

  • Procedure:

    • Treat cultured A549 cells with Compound X (at a concentration ~100x its IC50) or DMSO for 1 hour.

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Divide the cell suspension into aliquots and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble 15-PGDH in the supernatant by Western blot or ELISA.

  • Data Analysis:

    • Plot the amount of soluble 15-PGDH against the temperature for both Compound X-treated and DMSO-treated samples.

    • A shift in the melting curve to higher temperatures for the Compound X-treated sample confirms target engagement.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells A549 Cells Treat Treat with Compound X or DMSO Cells->Treat Harvest Harvest & Aliquot Treat->Harvest Heat Heat at Temp Gradient (40-70°C) Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble Fraction Lyse->Centrifuge Analyze Quantify Soluble 15-PGDH (Western Blot / ELISA) Centrifuge->Analyze

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experiment 3: Cell-Based PGE2 Accumulation Assay

Objective: To measure the functional consequence of 15-PGDH inhibition by quantifying the increase in PGE2 levels in cells.

Methodology:

  • Reagents and Materials: A549 cells, Compound X, arachidonic acid (optional, to stimulate PGE2 production), cell culture medium, PGE2 ELISA kit.

  • Procedure:

    • Plate A549 cells in a 24-well plate and grow to confluency.

    • Replace the medium with fresh serum-free medium containing various concentrations of Compound X or DMSO.

    • Incubate for a defined period (e.g., 6 hours). To enhance the signal, cells can be co-treated with arachidonic acid.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured PGE2 concentration against the concentration of Compound X.

    • Determine the EC50 value, which is the concentration of Compound X that produces a half-maximal increase in PGE2 levels.

Hypothetical Data Summary:

AssayCell LineParameterValue
PGE2 AccumulationA549EC5075 nM
PGE2 AccumulationA549Max PGE2 Increase3.5-fold[10]

Therapeutic Implications and Future Directions

The inhibition of 15-PGDH by compounds such as this compound holds significant therapeutic potential across multiple domains. By elevating endogenous PGE2 levels, this mechanism can promote tissue regeneration and repair.[4] Recent studies have demonstrated that 15-PGDH inhibition can drive cartilage regeneration in models of osteoarthritis and improve muscle strength in aged mice.[6][7][8] Furthermore, this mechanism has shown promise in protecting against ischemic stroke and may have applications in dermal wound healing and bone formation.[1][3]

Future research should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, to assess the in vivo efficacy and safety profile of Compound X. Investigating its potential in animal models of osteoarthritis, age-related sarcopenia, and ischemic injury will be critical next steps in its development as a novel therapeutic agent.

Conclusion

Based on its chemical structure and the established pharmacology of related compounds, this compound is proposed to function as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase. This mechanism of action prevents the degradation of prostaglandin E2, leading to its accumulation and the enhancement of its pro-regenerative and cytoprotective signaling pathways. The experimental framework provided in this guide offers a clear path to rigorously validate this hypothesis and characterize the compound's therapeutic potential. The continued exploration of 15-PGDH inhibitors represents a promising frontier in regenerative medicine and the treatment of degenerative diseases.

References

  • Tai, H. H., Ensor, C. M., & Wu, K. K. (2010). Potent and selective inhibitors of NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (HPGD). Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Joo, J. C., et al. (2010). High-Affinity Inhibitors of Human NAD+-Dependent 15-Hydroxyprostaglandin Dehydrogenase: Mechanisms of Inhibition and Structure. PLOS ONE. [Link]

  • BioWorld. (n.d.). 15-PGDH inhibitors. [Link]

  • Wang, Y., et al. (2024). Inhibition of 15-hydroxyprostaglandin dehydrogenase protects neurons from ferroptosis in ischemic stroke. MedComm. [Link]

  • Chemspace. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]

  • Bhutani, N., et al. (2025). Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. [Link]

  • Fight Aging! (2025). 15-PGDH Inhibition Spurs Cartilage Regeneration. [Link]

  • PubChem. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. [Link]

  • EurekAlert! (2025). Inhibiting a master regulator of aging regenerates joint cartilage in mice. [Link]

  • Molport. (n.d.). This compound. [Link]

  • Stanford Medicine. (2025). Inhibiting a master regulator of aging regenerates joint cartilage in mice. [Link]

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The Diverse Biological Activities of Thiophene-2-Acetic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Thiophene Scaffold in Medicinal Chemistry

Thiophene, a five-membered, sulfur-containing heterocyclic aromatic compound, has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the development of novel therapeutic agents.[3][4] The thiophene ring is considered a bioisostere of the benzene ring, sharing similar physicochemical properties while offering unique electronic characteristics and metabolic profiles.[5][6] This guide focuses specifically on derivatives of thiophene-2-acetic acid, a versatile building block used to create molecules with significant potential in oncology, infectious diseases, and inflammatory disorders.[7] We will explore the core biological activities of these derivatives, delving into their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Chronic inflammation is a key pathological feature in a multitude of diseases, including rheumatoid arthritis and osteoarthritis.[2][8] Thiophene-2-acetic acid derivatives have emerged as potent anti-inflammatory agents, with several compounds demonstrating efficacy comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[2][9] Marketed drugs such as Tiaprofenic acid and Suprofen contain the thiophene moiety and underscore the therapeutic viability of this scaffold.[6][10]

Mechanism of Action: Inhibition of COX and LOX Enzymes

The primary mechanism by which these derivatives exert their anti-inflammatory effect is through the inhibition of key enzymes in the arachidonic acid pathway: cyclooxygenase (COX) and lipoxygenase (LOX).[2][9] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. By blocking these enzymes, thiophene derivatives effectively curtail the inflammatory cascade, leading to reduced pain, swelling, and other inflammatory symptoms.[2] The presence of carboxylic acid, ester, and amide functional groups on the thiophene scaffold has been shown to be important for biological target recognition and potent inhibition.[2][9]

Anti-inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Derivatives Thiophene-2-acetic acid Derivatives Thiophene_Derivatives->COX_Enzymes Inhibition Thiophene_Derivatives->LOX_Enzymes Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by Thiophene Derivatives.

Quantitative Data: In Vivo Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard and reliable method for evaluating the acute anti-inflammatory activity of novel compounds. The data below summarizes the efficacy of representative tetrasubstituted thiophene derivatives.

Compound IDDose (mg/kg)Max. Edema Inhibition (%)Reference Drug (Inhibition %)
4c 1071%Mefenamic Acid (65%)
4c 2077%Mefenamic Acid (70%)
4d 2066%Mefenamic Acid (70%)
6c 2069%Mefenamic Acid (70%)
Table adapted from data presented in Singh, et al.[8]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol provides a self-validating system for screening potential anti-inflammatory agents.

Objective: To assess the in vivo acute anti-inflammatory activity of a test compound.

Materials:

  • Wistar albino rats (150-200g)

  • Test compound (e.g., thiophene derivative)

  • Standard drug (e.g., Mefenamic Acid, Ibuprofen)

  • Vehicle (e.g., 1% Sodium CMC solution)

  • Carrageenan solution (1% w/v in sterile saline)

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approx. 18 hours) before the experiment, with free access to water. This is critical to ensure uniform absorption of the orally administered compounds.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Control (Vehicle only)

    • Group II: Standard (Reference drug, e.g., Mefenamic Acid at 20 mg/kg)

    • Group III, IV, etc.: Test compounds at various doses (e.g., 10, 20, 40 mg/kg).

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This serves as the zero-time reading.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally via gavage. The volume is typically 1 mL/100g body weight.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat. The one-hour delay allows for the absorption and systemic distribution of the test compounds.

  • Paw Volume Measurement: Measure the paw volume at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume (edema) for each animal relative to its baseline measurement.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] * 100

    • The inclusion of a standard drug group validates the assay's sensitivity and provides a benchmark for the potency of the test compounds.

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of new classes of antimicrobial agents.[11] Thiophene derivatives, including those derived from thiophene-2-acetic acid, have demonstrated significant activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][14]

Mechanism of Action: Disruption of Bacterial Integrity

While the exact mechanisms can vary, a key mode of action for many antimicrobial thiophene derivatives involves compromising the bacterial cell membrane.[11] This leads to increased membrane permeabilization, leakage of intracellular components, and ultimately, cell death. Some derivatives have also been shown to reduce the adherence of bacteria to host cells, an important virulence factor.[11][15] The bactericidal (killing) rather than bacteriostatic (inhibiting growth) effect of certain thiophene compounds makes them particularly promising candidates.[11]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical metric for assessing the potency of new antimicrobial compounds.

Compound ClassOrganismStrain TypeMIC Range (µg/mL)
Thiophene carboxylic acid thioureidesBacillus subtilisGram-positive7.8 - 125
Thiophene carboxylic acid thioureidesStaphylococcus aureusGram-positive (MDR)125 - 500
Thiophene carboxylic acid thioureidesEscherichia coliGram-negative31.25 - 250
Thiophene carboxylic acid thioureidesCandida albicansFungus31.25 - 62.5
Heterocyclic amidesPseudomonas aeruginosaGram-negative> Amoxicillin
Thiophene derivatives (4, 5, 8)Colistin-Resistant A. baumanniiGram-negative16 - 32
Data compiled from multiple sources.[11][12][13][16]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standardized method for determining the MIC of a compound against bacterial strains.[16]

Objective: To determine the minimum concentration of a test compound required to inhibit the growth of a specific microorganism.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout Prep_Compound Prepare stock solution of test compound Add_Compound Add 100 µL compound stock to well 1 Prep_Compound->Add_Compound Prep_Media Prepare sterile broth media Add_Media Add 50 µL broth to wells 2-12 Prep_Media->Add_Media Prep_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Add_Inoculum Add 50 µL bacterial inoculum to all test wells (1-11) Prep_Inoculum->Add_Inoculum Serial_Dilute Perform 2-fold serial dilution from well 1 to well 10 Add_Media->Serial_Dilute Add_Compound->Serial_Dilute Serial_Dilute->Add_Inoculum Incubate Incubate plate at 37°C for 18-24h Add_Inoculum->Incubate Controls Well 11: Growth Control (Inoculum + Broth) Well 12: Sterility Control (Broth only) Controls->Incubate Read_MIC Visually inspect for turbidity. MIC is the lowest concentration with no visible growth. Incubate->Read_MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a standardized inoculum of the test bacteria (e.g., S. aureus) adjusted to a 0.5 McFarland turbidity standard.

    • Dispense sterile Mueller-Hinton broth into a 96-well microtiter plate.

  • Serial Dilution:

    • Add the test compound to the first well and perform a two-fold serial dilution across the plate to create a concentration gradient.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls:

    • Include a positive control for growth (broth + inoculum, no compound) and a negative control for sterility (broth only). These controls are essential to validate that the bacteria can grow in the media and that the media is not contaminated.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading:

    • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no bacterial growth is observed.

Anticancer Activity: Inducing Cancer Cell Death

Thiophene derivatives have demonstrated potent cytotoxic effects against a wide array of cancer cell lines, establishing them as a promising scaffold for the development of new anticancer agents.[1][3][17]

Mechanism of Action: Multi-Targeted Approach

The anticancer mechanisms of thiophene-2-acetic acid derivatives are diverse and often involve targeting fundamental cellular processes required for cancer cell proliferation and survival.[3][18] Key mechanisms identified include:

  • Tubulin Polymerization Inhibition: Several derivatives disrupt the dynamics of microtubules, which are essential for forming the mitotic spindle during cell division. This interference leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][18]

  • Enzyme Inhibition: They can act as inhibitors of crucial enzymes like topoisomerases and protein kinases, which are often dysregulated in cancer.[3][18]

  • mPGES-1 Inhibition: Certain 2-(thiophen-2-yl)acetic acid derivatives have been identified as selective inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), a valuable target in both inflammation and cancer therapy.[19]

Anticancer_Tubulin Tubulin_Dimers α/β-Tubulin Dimers Microtubule Dynamic Microtubule Tubulin_Dimers->Microtubule Polymerization Microtubule->Tubulin_Dimers Depolymerization Mitotic_Spindle Proper Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disruption Disruption of Microtubule Dynamics Microtubule->Disruption Cell_Division Normal Cell Division (Proliferation) Mitotic_Spindle->Cell_Division Thiophene_Derivatives Thiophene-2-acetic acid Derivatives Thiophene_Derivatives->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Caption: Disruption of Microtubule Dynamics by Thiophene Derivatives.

Quantitative Data: In Vitro Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro, such as cancer cell growth.

Compound IDCancer Cell LineCell TypeIC₅₀ (µM)
TP 5 HepG2Liver Cancer< 30 µg/mL
TP 5 SMMC-7721Liver Cancer< 30 µg/mL
Derivative 7 NCI-H460Lung Cancer> Doxorubicin
Derivative 8 HepG-2Liver Cancer> Doxorubicin
Derivative 2c A549Lung Cancer"Interesting" vs CAY10526
Data compiled from multiple sources.[17][19][20]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[1]

Objective: To determine the cytotoxic effect of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Test compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add the medium containing the various concentrations of the compound. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT reagent to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate. This step is the core of the assay's self-validating nature; only living cells can perform this conversion.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC₅₀ value.

Synthesis Strategies

The synthetic accessibility of thiophene-2-acetic acid derivatives is a key advantage for their development.[21][22] Various methods exist, often starting from thiophene or a pre-functionalized precursor. A common and straightforward laboratory-scale synthesis involves the hydrolysis of an ester intermediate.[23]

General Synthesis Workflow

Synthesis_Workflow Start Ethyl 2-(thiophen-2-yl)acetate (Ester Precursor) Reaction Stir at Room Temperature (e.g., 1 hour) Start->Reaction Reagents Ethanol (Solvent) + 4N NaOH (aq) (Base for Hydrolysis) Reagents->Reaction Workup Acidify with HCl (aq) to pH 1 Reaction->Workup Extraction Extract with Dichloromethane Workup->Extraction Purification Concentrate under reduced pressure Extraction->Purification Product Thiophene-2-acetic acid (Final Product) Purification->Product

Caption: General workflow for the synthesis of Thiophene-2-acetic acid.

Experimental Protocol: Synthesis of 2-Thiopheneacetic Acid via Ester Hydrolysis

This protocol is adapted from a common literature procedure.[23]

Objective: To synthesize 2-thiopheneacetic acid from its ethyl ester.

Materials:

  • Ethyl 2-(thiophen-2-yl)acetate

  • Ethanol

  • 4N Sodium Hydroxide (NaOH) aqueous solution

  • 1N Hydrochloric Acid (HCl) aqueous solution

  • Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve 1.0 g of ethyl 2-(thiophen-2-yl)acetate in 4 mL of ethanol in a round bottom flask.

  • Hydrolysis: Add 8 mL of 4N NaOH solution to the flask. Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The rationale for using a strong base like NaOH is to saponify the ester to its corresponding carboxylate salt.

  • Acidification: After the reaction is complete, cool the mixture and carefully adjust the pH to 1 by adding 1N HCl solution. This step protonates the carboxylate salt to form the desired carboxylic acid, which will precipitate or become extractable into an organic solvent.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with dichloromethane (e.g., 3 x 20 mL).

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product, 2-thiopheneacetic acid. The yield is typically near quantitative.[23]

Conclusion and Future Outlook

Thiophene-2-acetic acid and its derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential.[1][24] Their demonstrated efficacy as anti-inflammatory, antimicrobial, and anticancer agents makes them a continued focus of drug discovery and development efforts.[2][15][17] The synthetic tractability of the thiophene scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] Future research will likely focus on developing derivatives with improved target specificity to minimize off-target effects, exploring novel drug delivery systems to enhance bioavailability, and conducting clinical trials to translate the promising preclinical data into tangible benefits for patients.[17][19]

References

  • MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available at: [Link]

  • Grigoras, C. G., et al. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available at: [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available at: [Link]

  • Google Patents. (n.d.). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • Di Micco, S., et al. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Improved synthesis of thiophene-2-acetic acid. Available at: [Link]

  • Ramesh, B., & Someswara Rao, B. (n.d.). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry. Available at: [Link]

  • Cakmak, S., et al. (2021). Heterocyclic Amides Derived from 2-Thiopheneacetic Acid: Synthesis, Characterization and Antimicrobial Activity Evaluation. ResearchGate. Available at: [Link]

  • Miró-Canturri, A., et al. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Available at: [Link]

  • de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules. Available at: [Link]

  • Singh, N., et al. (2017). Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. Taylor & Francis Online. Available at: [Link]

  • ResearchGate. (n.d.). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Available at: [Link]

  • ResearchGate. (n.d.). Biological Diversity of Thiophene: A Review. Available at: [Link]

  • Zhang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules. Available at: [Link]

  • Penning, T. D., et al. (2019). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Mishra, R., et al. (2020). A Review on Anticancer Activities of Thiophene and Its Analogs. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Chaudhary, A., et al. (n.d.). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research. Available at: [Link]

  • Semantic Scholar. (n.d.). A Review on Anticancer Activities of Thiophene and its Analogs. Available at: [Link]

  • Kumar, A., et al. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Available at: [Link]

  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. Available at: [Link]

  • CORE. (2023). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Available at: [Link]

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An In-depth Technical Guide to 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid (CAS 309282-76-6)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 309282-76-6, identified as 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a centralized resource of its known characteristics, potential synthetic pathways, and prospective biological applications.

Part 1: Core Chemical Identity and Physicochemical Properties

2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid is a substituted thiophene derivative, incorporating both a morpholine sulfonyl group and an acetic acid moiety. These functional groups are significant indicators of its potential utility as a scaffold in medicinal chemistry. The morpholine group is a common feature in approved drugs, often improving solubility and pharmacokinetic properties. The thiophene ring acts as a versatile aromatic core, while the acetic acid group provides a handle for further chemical modification or can act as a key interacting element with biological targets.

Physicochemical Data Summary
PropertyValueSource
CAS Number 309282-76-6[1]
IUPAC Name 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid[1]
Molecular Formula C₁₀H₁₃NO₅S₂[2]
Molecular Weight 291.3 g/mol [3]
Monoisotopic Mass 291.02353 Da[2]
SMILES O=C(O)CC1=CC=C(S1)S(=O)(=O)N2CCOCC2[2]
InChI Key VTNRTTDFAKWFGC-UHFFFAOYSA-N[2]
Predicted Physicochemical Properties

While experimental data is limited, computational models provide valuable insights into the behavior of this molecule. The predicted Collision Cross Section (CCS) values, which relate to the ion's shape and size in the gas phase, are presented below. This data is crucial for analytical method development, particularly in mass spectrometry.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 292.03081162.0
[M+Na]⁺ 314.01275168.4
[M-H]⁻ 290.01625166.1
[M+NH₄]⁺ 309.05735176.2
[M+K]⁺ 329.98669166.0
[M+H-H₂O]⁺ 274.02079156.6
[M+HCOO]⁻ 336.02173169.5
[M+CH₃COO]⁻ 350.03738190.1
(Data predicted using CCSbase)[2]

Part 2: Synthesis and Characterization

While specific literature detailing the synthesis of 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid is not publicly available, a plausible synthetic route can be proposed based on established organic chemistry principles and analogous transformations.

Proposed Synthetic Pathway

The synthesis would likely commence from a readily available starting material such as 2-thiopheneacetic acid. The key transformation is the introduction of the morpholine sulfonyl group at the 5-position of the thiophene ring. This can be achieved through a two-step process involving chlorosulfonylation followed by amination with morpholine.

Synthetic Pathway A 2-Thiopheneacetic acid B Intermediate Sulfonyl Chloride A->B Chlorosulfonic acid (ClSO3H) C 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid (CAS 309282-76-6) B->C Morpholine, Base (e.g., Triethylamine)

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Chlorosulfonylation of 2-Thiopheneacetic acid

  • To a cooled (0 °C) solution of chlorosulfonic acid, slowly add 2-thiopheneacetic acid portion-wise, ensuring the temperature does not exceed 5-10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The resulting precipitate, the intermediate sulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum. This intermediate is often used immediately in the next step due to its reactivity.

Step 2: Amination with Morpholine

  • Dissolve the crude sulfonyl chloride intermediate in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C and add morpholine, followed by a tertiary amine base like triethylamine to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization to yield the final compound, 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid.

Analytical Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons (two doublets), the methylene protons of the acetic acid group (a singlet), and the methylene protons of the morpholine ring (two triplets).

  • ¹³C NMR Spectroscopy: The carbon NMR would display signals corresponding to the carboxylic acid carbon, the thiophene ring carbons, and the carbons of the morpholine moiety.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 292.03081 or the deprotonated molecule [M-H]⁻ at m/z 290.01625.[2]

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound would be assessed by reverse-phase HPLC, ideally showing a single major peak.

Part 3: Potential Biological Activity and Mechanism of Action

While no specific biological activity has been reported for CAS 309282-76-6, the structural motif of 2-(thiophen-2-yl)acetic acid is present in compounds that have been investigated as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1).[4][5]

Hypothesized Target: mPGES-1

mPGES-1 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandin E2 (PGE2), a potent mediator of inflammation, pain, and fever. Inhibition of mPGES-1 is therefore a promising therapeutic strategy for inflammatory diseases and certain types of cancer.[5]

The 2-(thiophen-2-yl)acetic acid scaffold has been identified as a suitable chemical platform for developing mPGES-1 inhibitors.[5] The acetic acid moiety is often crucial for interacting with the enzyme's active site. The morpholine sulfonyl group in the target compound could potentially occupy a hydrophobic pocket within the enzyme, enhancing binding affinity and selectivity.

Proposed Research Workflow

To investigate the potential of 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid as an mPGES-1 inhibitor, a structured research cascade would be implemented.

Research Workflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action A Primary Screening: mPGES-1 Enzyme Assay (IC50 Determination) B Selectivity Assays: COX-1 / COX-2 Enzyme Assays A->B Assess Off-Target Effects C Cell-Based Assays: PGE2 Production in A549 cells (EC50 Determination) B->C Confirm Cellular Potency D Molecular Docking Studies C->D Validate Binding Mode E Cell Cycle Analysis (e.g., Flow Cytometry) D->E Elucidate Cellular Effects

Caption: Proposed workflow for biological evaluation.

  • Primary Enzyme Assay: The compound would first be tested in a cell-free mPGES-1 enzymatic assay to determine its half-maximal inhibitory concentration (IC₅₀).

  • Selectivity Profiling: To ensure the compound is not a non-specific cyclooxygenase (COX) inhibitor, it would be counterscreened against COX-1 and COX-2 enzymes.

  • Cell-Based Potency: The ability of the compound to inhibit PGE2 production in a cellular context would be assessed, for example, using A549 lung carcinoma cells stimulated with interleukin-1β.[5]

  • Mechanism of Action Studies: If potent and selective, further studies such as molecular docking could be employed to predict the binding mode within the mPGES-1 active site. Cellular assays, like cell cycle analysis, could reveal downstream effects such as apoptosis or cell cycle arrest, which have been observed with other inhibitors of this class.[5]

Part 4: Safety and Handling

No specific safety data sheet (SDS) is available for 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. However, based on its constituent functional groups (morpholine and an acidic moiety), general laboratory precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Toxicity: The toxicological properties have not been fully investigated. Morpholine itself is classified as a flammable liquid and can cause severe skin burns and eye damage.[7] While the properties of the target compound may differ, it is prudent to handle it as a potentially hazardous substance.

Conclusion

2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid (CAS 309282-76-6) is a chemical entity with significant potential as a building block for the development of novel therapeutic agents. While direct experimental data is scarce, its structural features suggest that it warrants investigation, particularly as a potential inhibitor of the mPGES-1 enzyme. The synthetic and analytical methodologies outlined in this guide provide a framework for its preparation and characterization, and the proposed biological workflow offers a clear path for exploring its therapeutic potential. As with any investigational compound, all handling and experimental procedures should be conducted with appropriate safety precautions.

References

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. Available at: [Link]

  • PubChem. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemspace. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. Retrieved from: [Link]

  • Molbase. (n.d.). [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. Retrieved from: [Link]

  • Penta Manufacturing Company. (2025). Safety Data Sheet: Morpholine. Retrieved from: [Link]

  • Frontiers in Chemistry. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available at: [Link]

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The Morpholine Scaffold: A Privileged Motif for Diverse Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its consistent appearance in a multitude of approved and experimental drugs.[1][2] Its advantageous physicochemical, metabolic, and pharmacokinetic properties, combined with facile synthetic accessibility, make it an invaluable scaffold in drug design.[1][2][3] This guide provides an in-depth exploration of the key therapeutic targets modulated by morpholine-containing compounds, delving into the mechanistic basis of their activity across major disease areas including oncology, central nervous system (CNS) disorders, and infectious diseases. We will synthesize technical data with field-proven insights, detailing the causality behind experimental choices, providing validated protocols, and illustrating complex biological systems to empower researchers in the rational design of next-generation therapeutics.

The Rationale: Why Morpholine is a Privileged Scaffold in Drug Discovery

The six-membered morpholine ring, containing both a secondary amine and an ether functional group, possesses a unique combination of properties that medicinal chemists leverage to overcome common drug development hurdles.[3][4]

  • Physicochemical and Pharmacokinetic (PK) Optimization : The morpholine moiety is frequently incorporated into lead compounds to fine-tune their properties. The ring's weak basicity (pKa ≈ 8.7) is close to physiological pH, which can enhance aqueous solubility and oral bioavailability.[5][6] The presence of the oxygen atom can act as a hydrogen bond acceptor, while the overall ring can engage in hydrophobic interactions, providing a valuable tool for modulating a compound's lipophilic-hydrophilic balance.[7][8] This balance is particularly critical for designing drugs that need to cross the blood-brain barrier (BBB).[7][9][10]

  • Metabolic Stability : The morpholine ring itself is generally stable to metabolic degradation, and its incorporation can block metabolically liable sites on an adjacent part of a molecule. This often leads to an improved pharmacokinetic profile and a longer half-life in vivo.[1][11]

  • Target Engagement and Potency : Far from being a passive carrier, the morpholine ring is often an integral part of the pharmacophore, directly interacting with the biological target.[1][2] It can act as a scaffold to correctly orient other functional groups for optimal binding or engage in crucial hydrogen bonding interactions itself, thereby enhancing potency and selectivity.[1][7][12]

Major Therapeutic Arenas and Key Molecular Targets

The versatility of the morpholine scaffold has led to its application across a wide spectrum of diseases.[4][11][13] Below, we explore the most prominent therapeutic areas and the specific molecular targets that these compounds have been designed to inhibit or modulate.

Oncology: Targeting Aberrant Cell Signaling

Cancer is characterized by uncontrolled cell growth, often driven by mutations that activate pro-survival signaling pathways.[14] Morpholine-containing compounds have been instrumental in developing inhibitors that target key nodes in these pathways.

Primary Target: The PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently overactivated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[7][15]

  • Mechanism of Action : A significant number of PI3K and mTOR inhibitors incorporate a morpholine ring, which plays a crucial role in binding to the ATP pocket of these kinases.[12][16] The oxygen atom of the morpholine frequently forms a key hydrogen bond with the "hinge region" of the kinase domain, anchoring the inhibitor and ensuring high-potency inhibition.[12] The crystal structure of mTOR in complex with the dual PI3K/mTOR inhibitor PI-103 confirms this interaction, showing the morpholine ring interacting with Val2240 in the hinge region.[5][7]

  • Exemplary Compound: ZSTK474 : The pan-Class I PI3K inhibitor ZSTK474 is a prominent example where the morpholine moiety is critical for activity.[12][17] Structure-activity relationship (SAR) studies have demonstrated that replacing one of the two morpholine groups can significantly impact isoform selectivity and potency, highlighting the precise role of this scaffold in target engagement.[12][17]

Below is a diagram illustrating the PI3K/Akt/mTOR pathway and the points of inhibition by morpholine-containing drugs.

PI3K_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Transcription Gene Transcription Downstream->Transcription CellGrowth Cell Growth & Survival Transcription->CellGrowth Inhibitor Morpholine-Containing Inhibitors (e.g., ZSTK474, PI-103) Inhibitor->PI3K Inhibition Inhibitor->mTORC2 Inhibition Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway.

  • Quantitative Data on PI3K Inhibition : The impact of morpholine substitution is evident in the inhibitory concentrations (IC50) of ZSTK474 analogs.

CompoundMorpholine ReplacementPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Reference
ZSTK474 (1) None (dual morpholine)5.020.820.03.9[17]
Analog 6a Ethanolamine9.9>10050.09.8[17]
Analog 6b Diethanolamine3.7>10014.610.0[17]
Analog 2a Piperazine180>1500>1500140[17]

Other Oncogenic Targets

Beyond the PI3K pathway, morpholine derivatives have been developed as cytotoxic agents that induce apoptosis (programmed cell death) and cell cycle arrest through various mechanisms.[14][18][19] For example, certain morpholine-substituted quinazoline derivatives induce cell cycle arrest in the G1 phase and cause cell death via apoptosis.[18][19]

Central Nervous System (CNS) Disorders

Developing drugs for the CNS is uniquely challenging due to the blood-brain barrier (BBB), which restricts the entry of most molecules into the brain.[10] The physicochemical properties of the morpholine ring make it an ideal scaffold for CNS-active compounds, improving BBB permeability.[5][7][9]

Primary Targets in Neurodegeneration

  • Monoamine Oxidases (MAO-A & MAO-B) : These enzymes are responsible for the degradation of neurotransmitters like dopamine and serotonin. Their inhibition can raise neurotransmitter levels, which is a key strategy in treating Parkinson's disease and depression.[5][9] Morpholine-based chalcones have been identified as potent and selective inhibitors of MAO-B.[9][20]

  • Cholinesterases (AChE & BuChE) : Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine, a primary therapeutic approach for Alzheimer's disease.[5][9]

  • Leucine-Rich Repeat Kinase 2 (LRRK2) : Mutations leading to increased LRRK2 kinase activity are a major genetic cause of Parkinson's disease.[5][7] Several potent and selective LRRK2 inhibitors feature a morpholine moiety.[7]

Targets in Mood Disorders and Pain

  • Neuroreceptors : Morpholine derivatives have been developed to target a wide range of G protein-coupled receptors (GPCRs) and ion channels involved in mood and pain regulation.[5] This includes cannabinoid receptors (CB1/CB2) for pain management, the NK1 receptor for chemotherapy-induced nausea (e.g., the approved drug Aprepitant), and glutamate receptors (mGlu2) for mood disorders.[5][7] In many cases, the morpholine acts as a rigid scaffold to position the pharmacophoric elements correctly for receptor interaction.[7]

MAO_B_Pathway cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Signal Signal Transduction D_Receptor->Signal Inhibitor Morpholine-Containing MAO-B Inhibitor Inhibitor->MAOB Inhibition

Caption: Inhibition of dopamine degradation by MAO-B inhibitors.

Infectious Diseases

The morpholine scaffold is present in several antimicrobial agents.

  • Antibacterial : The FDA-approved antibiotic Linezolid contains a morpholine ring and is used to treat serious infections caused by Gram-positive bacteria.[21] Its mechanism involves the inhibition of bacterial protein synthesis.[21] More recently, novel ruthenium-based agents modified with morpholine have shown potent activity against drug-resistant bacteria like S. aureus through multiple mechanisms of action.[22]

  • Antifungal : Morpholine-based antifungals, such as Amorolfine, act by inhibiting enzymes involved in the synthesis of ergosterol, a critical component of the fungal cell membrane.[23]

Methodologies for Target Validation and Compound Characterization

For drug development professionals, the transition from a promising scaffold to a clinical candidate requires rigorous, reproducible, and validated experimental protocols. The following section outlines key methodologies pertinent to the targets discussed above.

General Workflow for Target Identification and Validation

The process of discovering and validating a drug target for a new class of compounds follows a logical, multi-step progression.

Drug_Discovery_Workflow A Target Identification & Hypothesis B Compound Library Screening (e.g., HTS) A->B C Hit Identification & Validation B->C D Lead Optimization (SAR Studies) C->D D->C Iterative Design E In Vivo Testing D->E

Caption: A simplified drug discovery workflow.

Experimental Protocol: In Vitro PI3K Kinase Inhibition Assay
  • Causality and Rationale : To determine if a morpholine-containing compound directly inhibits a kinase like PI3K, it's essential to measure its effect on the enzyme's catalytic activity in a purified, cell-free system. The ADP-Glo™ Kinase Assay (Promega) is a robust method that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor corresponds to reduced kinase activity. This assay is self-validating as it includes controls for background luminescence and for converting 100% of ATP to ADP, allowing for precise calculation of inhibition.

  • Step-by-Step Protocol :

    • Reagent Preparation : Prepare assay buffers, recombinant human PI3Kα enzyme, the lipid substrate (e.g., PIP2), and ATP at appropriate concentrations. Serially dilute the morpholine-containing test compound in DMSO, then further dilute in assay buffer.

    • Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound dilution. Add 2.5 µL of the enzyme/substrate mix.

    • Initiation : Initiate the reaction by adding 5 µL of ATP solution. Include "no enzyme" controls and "vehicle" (DMSO) controls.

    • Incubation : Shake the plate gently and incubate at room temperature for 60 minutes.

    • ADP Detection (Step 1) : Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Luminescence Generation (Step 2) : Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition : Measure luminescence using a plate-reading luminometer.

    • Analysis : Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Experimental Protocol: Cell-Based Cytotoxicity (MTT) Assay
  • Causality and Rationale : To assess if a compound's activity in a cell-free assay translates to an anti-proliferative effect in cancer cells, a cell viability assay is required. The MTT assay is a colorimetric method that measures the metabolic activity of living cells.[19] Viable cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This provides a quantitative measure of the compound's cytotoxicity.

  • Step-by-Step Protocol :

    • Cell Seeding : Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.[18] Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment : Prepare serial dilutions of the morpholine test compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation : Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

    • MTT Addition : Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[19] During this time, purple formazan crystals will form in living cells.

    • Crystal Solubilization : Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[19] Gently pipette to ensure complete dissolution.

    • Data Acquisition : Measure the absorbance of each well at 570-590 nm using a microplate reader.

    • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Conclusion and Future Perspectives

The morpholine ring is undeniably a privileged scaffold in medicinal chemistry, contributing to the discovery and development of drugs against a wide array of therapeutic targets.[1] Its ability to enhance potency, selectivity, and pharmacokinetic properties ensures its continued use in drug design.[1][2][11] Future research will likely focus on leveraging this versatile core to tackle more complex biological challenges. This includes the design of highly selective kinase inhibitors to minimize off-target effects, the development of multi-target compounds for complex diseases like neurodegeneration, and the incorporation of morpholine into novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs).[9][13] The foundational knowledge and methodologies presented in this guide serve as a robust starting point for scientists aiming to harness the full potential of this remarkable heterocyclic motif.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Request PDF. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate. [Link]

  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. [Link]

  • Niranjan, K. (2025). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. International Journal of Progressive Research in Engineering Management and Science. [Link]

  • Kumar, S., Bishnoi, P., Chauhan, N., Kumar, P., & Aggarwal, R. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Future Medicinal Chemistry. [Link]

  • Yadav, P. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

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In Silico Modeling of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the in silico evaluation of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, a novel compound with therapeutic potential. In the absence of pre-existing biological data for this specific molecule, we establish a scientifically rigorous workflow founded on the structural analogy to known anti-inflammatory agents. We hypothesize that human cytosolic phospholipase A2 alpha (cPLA2α), a key enzyme in the inflammatory cascade, is a plausible biological target. This guide details the step-by-step methodologies for molecular docking, molecular dynamics simulations, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET prediction. The protocols described herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust computational strategy to assess the therapeutic promise of this and other novel chemical entities.

Introduction: The Rationale for In Silico Investigation

The imperative to accelerate the drug discovery pipeline while mitigating late-stage attrition necessitates the early adoption of computational modeling techniques. This compound is a compound of interest due to its chemical architecture, which incorporates a thiophene core, a sulfonamide group, and a carboxylic acid moiety. Thiophene and its derivatives are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous approved drugs with diverse biological activities.[1] The sulfonamide group is also a well-established pharmacophore, present in a wide array of therapeutic agents.[2][3][4]

Given that many compounds containing these motifs exhibit anti-inflammatory properties, we propose human cytosolic phospholipase A2 alpha (cPLA2α) as a primary hypothetical target for our in silico investigation. cPLA2α is a critical enzyme that catalyzes the release of arachidonic acid from membrane phospholipids, a rate-limiting step in the biosynthesis of pro-inflammatory eicosanoids.[5][6] Inhibition of cPLA2α is, therefore, a compelling strategy for the development of novel anti-inflammatory therapeutics.[5][7]

This guide will provide a detailed exposition of the computational methodologies employed to explore the potential of this compound as a cPLA2α inhibitor.

Foundational Workflow: From Chemical Structure to Biological Hypothesis

Our in silico evaluation follows a multi-step, integrated workflow designed to provide a holistic view of the compound's potential. This process begins with the generation of a high-quality 3D structure of the ligand and the preparation of the target protein, followed by a cascade of computational analyses.

G cluster_0 Input Generation cluster_1 Core Computational Analysis cluster_2 Output & Interpretation A Ligand Structure Generation (this compound) C Molecular Docking (Binding Affinity & Pose Prediction) A->C B Target Protein Selection (Human cPLA2α, PDB: 1CJY) B->C D Molecular Dynamics Simulation (Complex Stability & Interaction Dynamics) C->D E QSAR Modeling (Predictive Activity Modeling) C->E G Data Synthesis & Visualization D->G E->G F ADMET Prediction (Pharmacokinetic & Toxicity Profiling) F->G H Lead Candidate Prioritization G->H

Figure 1: A schematic of the integrated in silico workflow for the evaluation of this compound.

Ligand and Protein Preparation: The Cornerstone of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section outlines the meticulous preparation of both the ligand and the target protein.

Ligand Preparation

The first step is to generate a 3D conformation of this compound from its 2D representation.

Experimental Protocol:

  • Obtain the SMILES String: The Simplified Molecular Input Line Entry System (SMILES) string for the compound is C1COCCN1S(=O)(=O)c2cc(CC(=O)O)sc2.[8]

  • 2D to 3D Conversion: Utilize an online tool such as the "SMILES to 3D Structure" converter to generate a 3D structure in a suitable format (e.g., .sdf or .mol2).[5][9][10]

  • Energy Minimization: The initial 3D structure should be energy-minimized using a force field like MMFF94 to obtain a low-energy, stable conformation. This can be accomplished with software such as Avogadro or UCSF Chimera.

  • File Format Conversion: For docking with AutoDock Vina, the ligand file must be converted to the .pdbqt format, which includes partial charges and atom type definitions. This is typically done using AutoDockTools.

Target Protein Preparation

The crystal structure of human cytosolic phospholipase A2 alpha (PDB ID: 1CJY) will be used as the receptor for our docking studies.[11]

Experimental Protocol:

  • PDB File Retrieval: Download the PDB file for 1CJY from the RCSB Protein Data Bank.

  • Protein Cleaning: The raw PDB file often contains non-essential molecules such as water, co-factors, and other heteroatoms. These should be removed unless they are known to be critical for ligand binding.[12][13] This can be done using PyMOL or UCSF Chimera.

  • Adding Hydrogens: Since X-ray crystallography does not typically resolve hydrogen atoms, they must be added to the protein structure.[12][13] Standard protonation states at physiological pH (7.4) should be assigned.

  • Assigning Charges: Partial charges are assigned to each atom of the protein. For AutoDock, Kollman charges are commonly used.

  • File Format Conversion: Similar to the ligand, the prepared protein structure must be converted to the .pdbqt format for use with AutoDock Vina.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This allows for the estimation of binding affinity and the elucidation of key intermolecular interactions.

G A Prepared Ligand (.pdbqt) D AutoDock Vina Execution A->D B Prepared Protein (.pdbqt) PDB: 1CJY B->D C Define Search Space (Grid Box around Active Site) C->D E Output: Binding Poses & Affinity Scores (kcal/mol) D->E F Analysis of Interactions (Hydrogen Bonds, Hydrophobic Contacts) E->F

Figure 2: The workflow for molecular docking of the ligand with cPLA2α.

Experimental Protocol (using AutoDock Vina):

  • Define the Search Space: A grid box is defined around the active site of cPLA2α. The dimensions of this box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein .pdbqt files, the coordinates of the center of the grid box, and its dimensions.

  • Run AutoDock Vina: Execute the docking simulation from the command line. Vina will perform a series of docking runs and rank the resulting poses based on their predicted binding affinities.

  • Analysis of Results: The output will be a set of docked conformations with their corresponding binding energies (in kcal/mol). The pose with the most negative binding energy is typically considered the most favorable.[3][14] These interactions can then be visualized and analyzed in detail using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts.[15][16][17]

Table 1: Hypothetical Molecular Docking Results

MetricValueInterpretation
Binding Affinity (kcal/mol)-8.5A strong predicted binding affinity.
Key Interacting ResiduesSER522, ASP549, ARG200Putative hydrogen bonding and electrostatic interactions.
RMSD from reference< 2.0 ÅGood conformational agreement if a reference ligand is used.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the protein-ligand interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. This allows for the assessment of the stability of the predicted binding pose and a more detailed analysis of the intermolecular interactions.

Experimental Protocol (using GROMACS):

  • System Preparation: The docked protein-ligand complex is placed in a simulation box, typically cubic or dodecahedral.

  • Solvation: The box is filled with a chosen water model (e.g., TIP3P) to mimic the aqueous cellular environment.

  • Ionization: Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 bar) in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production MD: A production simulation is run for a specified duration (e.g., 100 ns) to collect trajectory data.

  • Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) to assess conformational stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of protein-ligand hydrogen bonds over time.

G A Docked Protein-Ligand Complex B System Solvation & Ionization A->B C Energy Minimization B->C D NVT Equilibration C->D E NPT Equilibration D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF, H-bonds) F->G

Figure 3: The sequential steps of a molecular dynamics simulation.

Predictive Modeling: QSAR and ADMET

To further evaluate the drug-like properties of this compound, we employ Quantitative Structure-Activity Relationship (QSAR) modeling and ADMET prediction.

QSAR Modeling

QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities.[18] In the absence of experimental data for our specific compound, a pre-existing, validated QSAR model for cPLA2α inhibitors can be used to predict its activity.[7][19][20][21]

Methodology:

  • Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, constitutional) are calculated for this compound.

  • Model Application: The calculated descriptors are input into the established QSAR model to predict the inhibitory activity (e.g., pIC50).

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the pharmacokinetic and safety profile of a drug candidate. In silico ADMET prediction tools can provide early warnings of potential liabilities.[22][23][24]

Methodology:

  • Input Structure: The 3D structure of the compound is submitted to an ADMET prediction server or software (e.g., SwissADME, pkCSM).

  • Property Prediction: A range of properties are calculated, including but not limited to:

    • Absorption: Human intestinal absorption, Caco-2 permeability.

    • Distribution: Blood-brain barrier penetration, plasma protein binding.

    • Metabolism: Cytochrome P450 substrate/inhibitor potential.

    • Excretion: Renal clearance.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity.

Table 2: Exemplar In Silico ADMET Predictions

PropertyPredicted ValueImplication
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Blood-Brain Barrier PermeabilityLowReduced potential for CNS side effects.
CYP2D6 InhibitionNoLower risk of drug-drug interactions.
hERG InhibitionNoLow risk of cardiotoxicity.
Ames TestNon-mutagenicFavorable safety profile.

Data Synthesis and Visualization

The final and most critical step is the synthesis and interpretation of the data generated from all computational analyses. Visualization tools like PyMOL are indispensable for illustrating the predicted binding mode of the ligand within the active site of cPLA2α, highlighting key intermolecular interactions.[11][15][16][17][25] The results from molecular docking, MD simulations, QSAR, and ADMET predictions should be considered holistically to build a comprehensive profile of this compound and to make an informed decision about its potential for further development.

Conclusion

This technical guide has outlined a rigorous and comprehensive in silico workflow for the initial assessment of this compound as a potential inhibitor of human cPLA2α. By integrating molecular docking, molecular dynamics, QSAR, and ADMET prediction, a multi-faceted understanding of the compound's therapeutic potential can be achieved prior to its synthesis and experimental testing. This approach not only conserves resources but also provides a strong, data-driven rationale for advancing promising candidates in the drug discovery process.

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Introduction: The Imperative for Early Toxicity Assessment in Sulfonamide Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Preliminary Toxicity Screening of Sulfonamide Derivatives

Sulfonamides represent a foundational class of synthetic antimicrobials and a versatile scaffold in modern medicinal chemistry, with derivatives showing a broad range of pharmacological activities including anti-inflammatory, diuretic, and anti-cancer effects.[1][2] The core chemical moiety, while invaluable, is also associated with a known spectrum of toxicities, most notably hypersensitivity reactions, nephrotoxicity, and hematopoietic disorders.[3][4][5] Historically, unforeseen toxic events have led to significant drug attrition, wasting immense resources and time.[6] Therefore, a robust and logically staged preliminary toxicity screening program is not merely a regulatory hurdle but a critical component of a rational drug design strategy. Its purpose is to "fail fast, fail cheap," identifying and deprioritizing compounds with unfavorable safety profiles at the earliest possible stage.[7][8]

This guide provides a technical framework for structuring a preliminary toxicity screening cascade for novel sulfonamide derivatives. It moves from high-throughput in vitro assays, which assess fundamental cellular toxicity, to more specific evaluations of genetic and cardiovascular risk, and culminates in foundational in vivo assessments. The causality behind each experimental choice is explained, providing a self-validating system for risk assessment.

Phase 1: Foundational In Vitro Cytotoxicity Assessment

The initial step in any toxicity screen is to determine a compound's intrinsic ability to kill cells or inhibit their growth. This provides a baseline understanding of potency and a therapeutic window. A variety of assays can be employed, but colorimetric methods like the MTT assay are widely used for their simplicity, cost-effectiveness, and scalability.[9][10]

The principle of the MTT assay is based on the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Culture appropriate human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in RPMI-1640 or similar medium supplemented with 10% fetal calf serum and antibiotics. Seed cells into 96-well microplates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[9]

  • Compound Preparation & Treatment: Prepare a stock solution of the sulfonamide derivative in dimethyl sulfoxide (DMSO). Create a series of logarithmic dilutions in the culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include untreated (vehicle control) and positive control (e.g., doxorubicin) wells. Incubate the plates for a specified period, typically 24 to 72 hours.[9]

  • Cell Viability Assessment: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours. This allows for the conversion of MTT to formazan crystals by viable cells.[9]

  • Solubilization and Measurement: Carefully remove the MTT-containing medium. Add a solubilization solution, such as DMSO or acidified isopropanol, to each well to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 540-570 nm.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value—the concentration that causes a 50% reduction in cell viability—from the dose-response curve.[9]

Data Presentation: Comparative Cytotoxicity

All quantitative data should be summarized for clear comparison.

CompoundCell LineExposure Time (h)IC50 (µM)Source
SulfadiazineHepG272>200[9]
SulfathiazoleMCF-772150 ± 15[9]
Derivative 8bHeLa487.2 ± 1.12[11]
Derivative 8bMDA-MB-231484.62 ± 0.13[11]
Visualization: Cytotoxicity Assay Workflow

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment & Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate_attach Incubate 24h for Attachment seed->incubate_attach treat_cells Replace Medium with Compound incubate_attach->treat_cells prep_compound Prepare Compound Dilutions prep_compound->treat_cells incubate_treat Incubate for 24-72h treat_cells->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_plate Measure Absorbance (570nm) solubilize->read_plate analyze Calculate % Viability & IC50 read_plate->analyze end_node End analyze->end_node

Caption: Generalized workflow for in vitro cytotoxicity testing using the MTT assay.

Phase 2: Genotoxicity Assessment

Genotoxicity testing is a critical regulatory requirement that assesses a compound's potential to damage genetic material (DNA), which can lead to mutations and cancer.[12][13] A standard battery of in vitro assays is used to screen for different types of genetic damage, as no single test can detect all genotoxic mechanisms.[7]

The Standard In Vitro Genotoxicity Battery
AssayPrincipleEndpoint DetectedSource
Bacterial Reverse Mutation (Ames) Test Measures the ability of a compound to induce mutations that revert a histidine-requiring strain of Salmonella typhimurium back to a state where it can synthesize its own histidine.Gene mutations (point mutations, frameshifts)[7][14]
In Vitro Micronucleus Assay Detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells that result from chromosome breaks or whole chromosome loss during cell division.Clastogenicity (chromosome breaks) and Aneugenicity (chromosome loss)[7][14]
In Vitro Chromosomal Aberration Assay Involves microscopic examination of chromosomes in metaphase cells to identify structural changes like deletions and rearrangements.Structural chromosomal aberrations[7][14]
Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use mammalian cells, such as human peripheral blood lymphocytes or a cell line like TK6.[7][8]

  • Compound Exposure: Treat the cells with the sulfonamide derivative at multiple concentrations, with and without metabolic activation (e.g., S9 fraction from rat liver).

  • Cytokinesis Block: Add cytochalasin-B to the culture. This inhibits the final step of cell division (cytokinesis) but allows nuclear division to proceed, resulting in binucleated cells. This makes it easier to identify micronuclei that formed during the preceding mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate fluorescent dyes (e.g., Acridine Orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in micronuclei compared to the negative control indicates a positive result.[15]

Visualization: Genotoxicity Screening Logic```dot

Genotoxicity_Logic cluster_mamm_results start Test Compound ames Bacterial Reverse Mutation Assay (Ames Test) start->ames result_ames_neg Negative ames->result_ames_neg No mutation result_ames_pos Positive ames->result_ames_pos Mutation detected mammalian_screen In Vitro Mammalian Cell Assay micronucleus Micronucleus Test (Detects Clastogens/Aneugens) mammalian_screen->micronucleus chrom_aberration Chromosomal Aberration Test (Detects Clastogens) mammalian_screen->chrom_aberration result_mamm_neg Negative micronucleus->result_mamm_neg No increase result_mamm_pos Positive micronucleus->result_mamm_pos Micronuclei observed chrom_aberration->result_mamm_neg No increase chrom_aberration->result_mamm_pos Aberrations observed result_ames_neg->mammalian_screen result_ames_pos->mammalian_screen decision_low Low Genotoxic Risk Proceed with Caution result_mamm_neg->decision_low decision_high High Genotoxic Risk Consider Deprioritization or Further Investigation result_mamm_pos->decision_high

Caption: Role of hERG in cardiac repolarization and the effect of drug blockade.

Phase 4: Preliminary In Vivo Acute Toxicity Assessment

After in vitro screening, promising candidates must be evaluated in a living system. [16]An acute toxicity study provides crucial information on the systemic effects of a single high dose, helps identify potential target organs of toxicity, and informs dose selection for subsequent studies. [17]Modern approaches focus on using fewer animals and observing a range of toxicological endpoints rather than simply calculating a median lethal dose (LD50). [18]

Study Design: Acute Oral Toxicity - Limit Test (OECD 420/423/425 principles)

The "limit test" is a cost-effective initial step for compounds not expected to be highly toxic. [17]

  • Animal Model: Typically, rodents (rats or mice) are used. A small group of animals (e.g., 3-5), often of a single sex (females are generally assumed to be more sensitive), is selected. [17]2. Dosing: Animals that have been fasted are administered a single oral dose of the sulfonamide derivative via gavage. A standard limit dose is 2000 or 5000 mg/kg body weight. [17][19]The vehicle formulation must be non-toxic and well-characterized. 3. Observation Period: The animals are closely observed for 14 days. [20]Key observations include:

    • Clinical Signs: Changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system activity (e.g., tremors, gait). [21] * Body Weight: Measured shortly before dosing and at least weekly thereafter. Significant weight loss is a key indicator of toxicity.

    • Mortality/Morbidity: Time of onset and signs preceding any death are recorded.

  • Pathology: At the end of the 14-day observation period, all surviving animals are euthanized. A gross necropsy is performed on all animals (including those that died during the study) to examine external surfaces, orifices, and all major organs for abnormalities. [17]

Visualization: In Vivo Acute Toxicity Workflow

Acute_Tox_Workflow cluster_obs 14-Day Observation Period start Select Animal Model (e.g., 5 Rats) fasting Fast Animals Overnight start->fasting dosing Administer Single Oral Limit Dose (e.g., 2000 mg/kg) fasting->dosing obs_clinical Record Clinical Signs dosing->obs_clinical obs_bw Monitor Body Weight dosing->obs_bw obs_mortality Record Mortality/Morbidity dosing->obs_mortality necropsy Gross Necropsy on All Animals obs_clinical->necropsy obs_bw->necropsy obs_mortality->necropsy report Final Report: - Target Organs - NOAEL Estimate - Classification necropsy->report end_node End report->end_node

Caption: Workflow for a preliminary in vivo acute oral toxicity limit test.

Conclusion: A Weight-of-Evidence Approach

The preliminary toxicity screening of sulfonamide derivatives is a multi-faceted process. No single assay can define a compound's safety profile. The true power of this screening cascade lies in integrating the data from all phases. A compound that is non-cytotoxic and non-genotoxic in vitro but shows specific organ toxicity in an acute in vivo study requires a different follow-up strategy than a compound that shows borderline hERG activity but is otherwise clean. By using this structured, evidence-based approach, researchers can make informed, data-driven decisions, efficiently allocating resources to the most promising and safest sulfonamide candidates for further development.

References

  • Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. (n.d.). Benchchem.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. (2022). WuXi AppTec.
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  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (n.d.). NIH.
  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). PubMed Central.
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  • The Crucial Role of preclinical toxicology studies in Drug Discovery. (n.d.).
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  • Computational models for cardiotoxicity via hERG inhibition. (n.d.). National Toxicology Program.
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  • The in vitro antiproliferative activity of sulfonamide derivatives 2–15... (n.d.). ResearchGate.
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  • Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. (2024). PubMed.
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  • Sulfonamides. (2017). LiverTox - NCBI Bookshelf - NIH.
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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
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Methodological & Application

Application Notes: Dissolving [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Abstract

This document provides a detailed technical guide for the solubilization of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid for use in cell-based assays. The successful application of small molecules in in vitro research is critically dependent on proper dissolution to ensure accurate, reproducible, and meaningful results. This guide moves beyond a simple set of instructions to explain the underlying chemical principles governing the compound's solubility. We present two primary protocols: a standard method using an organic solvent and an alternative aqueous-based method leveraging the compound's acidic functional group. Also included are best practices for stock solution preparation, storage, quality control, and troubleshooting to empower researchers in their drug discovery and development workflows.

Compound Identity and Physicochemical Properties

Understanding the inherent properties of a compound is the foundation of a successful dissolution strategy. This compound is a small molecule featuring a thiophene core, a morpholine sulfonyl group, and a critical acetic acid moiety.

The presence of the carboxylic acid group (pKa typically ~3-5) is the most significant factor for its solubility profile. At physiological pH (~7.4), this group will be deprotonated, conferring a negative charge and increasing aqueous solubility. However, the overall molecule possesses nonpolar regions, making it sparingly soluble in purely aqueous solutions in its solid, protonated form.

A summary of its key computed and known properties is presented below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₅S₂[1]
Molecular Weight 291.35 g/mol [1]
Monoisotopic Mass 291.02353 Da[1]
Predicted XlogP 0.2[1]
Appearance Assumed to be a solid

The Science of Solubility for Cell-Based Assays

The Rationale for High-Concentration Stock Solutions

Preparing a concentrated stock solution is a cornerstone of good laboratory practice in cell culture experiments for several reasons:[2][3]

  • Accuracy and Reproducibility: It is far more accurate to weigh a larger mass (e.g., 5-10 mg) of the compound to make a concentrated stock than the microgram or nanogram quantities needed for a final working solution.[3][4] This minimizes weighing errors and ensures experiment-to-experiment consistency.

  • Minimizing Solvent Effects: Cells are sensitive to solvents like Dimethyl Sulfoxide (DMSO).[5][6] By preparing a highly concentrated stock (e.g., 10-50 mM), the volume of solvent added to the final cell culture medium is minimized, typically to less than 0.5%, a level tolerated by most cell lines.[5][6][7]

  • Efficiency and Conservation: A single stock solution can be used for multiple experiments over time, saving valuable compound and preparation time.[2]

Causality of Solvent Selection
  • DMSO (Dimethyl Sulfoxide): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of organic molecules that are poorly soluble in water.[7] For this compound, its ability to disrupt crystal lattice forces and solvate both polar and nonpolar regions of the molecule makes it the primary choice for an initial stock solution.

  • Aqueous Buffers with pH Adjustment: The carboxylic acid group provides a strategic advantage. By increasing the pH of an aqueous solution with a base (e.g., Sodium Hydroxide, NaOH), the acidic proton is removed, forming a highly polar and water-soluble carboxylate salt (R-COO⁻ Na⁺). This principle is used in our alternative protocol and has been successfully applied to other thiophene derivatives with carboxylic acids.[8][9]

Recommended Dissolution Protocols

PROTOCOL A: Standard Method Using DMSO

This is the most common and recommended starting point for creating a stock solution.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Step-by-Step Methodology:

  • Pre-Weighing Preparation: Before opening, gently tap the vial containing the compound to ensure all powder is at the bottom.[4]

  • Weighing: Accurately weigh out the desired amount of the compound. For example, to prepare a 10 mM stock solution, weigh out 2.91 mg.

  • Calculation of Required Solvent Volume: Use the following formula: Volume (μL) = (Mass (mg) / Molecular Weight ( g/mol )) / Concentration (mol/L) * 1,000,000 Example for 2.91 mg to make a 10 mM stock: (2.91 mg / 291.35 g/mol ) / 0.010 mol/L * 1,000,000 = 1000 μL (or 1 mL) of DMSO

  • Dissolution: Add the calculated volume of sterile DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex vigorously. If the compound does not fully dissolve, use a bath sonicator for 5-10 minutes.[4][7] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][7]

PROTOCOL B: Alternative Aqueous Method via Salt Formation

Use this protocol when DMSO is incompatible with the experimental system or when a completely aqueous solution is desired.

Materials:

  • This compound powder

  • Sterile 0.1 M Sodium Hydroxide (NaOH) solution

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium without serum

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance and pH meter

Step-by-Step Methodology:

  • Weighing: Weigh out the desired amount of the compound into a sterile tube.

  • Initial Suspension: Add a small volume of sterile water or PBS to suspend the powder. The compound will not dissolve at this stage.

  • Titration with Base: While gently vortexing, add 0.1 M NaOH dropwise (e.g., 1-2 μL at a time). The goal is to add one molar equivalent of NaOH to deprotonate the carboxylic acid.

    • Expert Tip: Monitor the solution. As the pH increases, the powder will begin to dissolve. Continue adding NaOH until the solution becomes clear. Avoid adding a large excess of base.

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile PBS or water to reach the final desired concentration.

  • pH Verification (Optional but Recommended): Check the pH of the final stock solution. It should be near neutral (pH 7.0-8.0). If necessary, adjust carefully.

  • Sterilization and Storage: Sterile filter the final aqueous stock solution through a 0.22 µm syringe filter. Aliquot and store at -20°C.

Workflow and Quality Control

A systematic workflow ensures the integrity of the final working solution used in your cell culture.

Dissolution Workflow Diagram

The following diagram illustrates the decision-making process and steps for preparing the compound for cell-based assays.

DissolutionWorkflow cluster_prep Preparation cluster_protocol Protocol Selection cluster_dissolve Dissolution & Stock Preparation cluster_final Final Working Solution start Solid Compound weigh Weigh Compound start->weigh protocol_choice Choose Protocol weigh->protocol_choice dmso_path Protocol A: DMSO protocol_choice->dmso_path Standard aqueous_path Protocol B: Aqueous Salt protocol_choice->aqueous_path DMSO-free add_dmso Add Sterile DMSO dmso_path->add_dmso add_naoh Add NaOH (aq) then Buffer aqueous_path->add_naoh dissolve_aid Vortex / Sonicate add_dmso->dissolve_aid add_naoh->dissolve_aid stock_solution High-Concentration Stock Solution dissolve_aid->stock_solution dilute Serially Dilute into Cell Culture Medium stock_solution->dilute qc QC: Check for Precipitation dilute->qc final_solution Final Working Solution (e.g., <0.5% DMSO) qc->final_solution

Caption: Decision workflow for dissolving the compound.

Validating Dissolution and Best Practices
  • Visual Confirmation: A properly dissolved stock solution should be clear and free of any visible particulates or haze when viewed against a light source.

  • Precipitation Check: When diluting the concentrated DMSO stock into your aqueous cell culture medium, precipitation can occur if the compound's solubility limit is exceeded.[4][7] To check this, add the stock solution to the medium and vortex immediately. Let it sit for several minutes and inspect for any precipitate. Some sources suggest placing a drop on a microscope slide to check for micro-precipitates.[4]

  • Solvent Tolerance Control: Always include a "vehicle control" in your experiments. This consists of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound to ensure that any observed effects are due to the compound itself and not the solvent.[7]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound won't dissolve in DMSO. Insufficient solvent volume or low ambient temperature.Gently warm the solution to 37°C.[4] Use a bath sonicator for an extended period (15-30 min). If it still fails, the compound may have degraded or a lower stock concentration is required.
Precipitation occurs when diluting stock in media. The aqueous solubility limit has been exceeded.Make an intermediate dilution of the DMSO stock in more DMSO before adding it to the medium.[7] Alternatively, use Protocol B. Ensure the medium is at 37°C and mix immediately after adding the stock.
Cell death observed in vehicle control. Final DMSO concentration is too high for the specific cell line.Reduce the final DMSO concentration. Aim for ≤0.1% where possible. Studies show cytotoxicity can begin for some cells at concentrations as low as 0.5% to 1%.[5][10] Prepare a more concentrated stock solution to allow for a smaller volume to be added.
Inconsistent experimental results. Stock solution was not fully dissolved or has degraded.Always ensure the stock is clear before use. Avoid repeated freeze-thaw cycles by using single-use aliquots. Prepare fresh stock solutions periodically.

Safety Precautions

  • Always handle the compound and solvents in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

  • DMSO can facilitate the absorption of chemicals through the skin; handle with care.

References

  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Available from: [Link]

  • PubChem. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. (n.d.). 4-Morpholineacetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Grijalva, M., et al. (2019). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal. Available from: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Experimental Biosciences Resources. Available from: [Link]

  • Google Patents. (1981). US4266067A - Process for preparing thiophene derivatives.
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  • Nilsson, K. P. R., et al. (2007). Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses. The American Journal of Pathology. Available from: [Link]

  • ResearchGate. (2012). Improved synthesis of thiophene-2-acetic acid. Available from: [Link]

  • ResearchGate. (2020). How do we choose a proper concentration for the stock solution?. Available from: [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. Available from: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. Available from: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence Website. Available from: [Link]

  • Mishra, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. International Journal of Pharmaceutical Quality Assurance. Available from: [Link]

  • Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Available from: [Link]

  • Chemistry LibreTexts. (2022). 2.5: Preparing Solutions. Available from: [Link]

  • ResearchGate. (n.d.). Effect of various DMSO concentrations on cell viability. Available from: [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Available from: [Link]

  • MDPI. (2022). Physicochemical Properties and Functional Characteristics of Ecologically Extracted Shrimp Chitosans with Different Organic Acids during Demineralization Step. Available from: [Link]

  • Google Patents. (2019). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • MDPI. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]

  • Ukrainian Biochemical Journal. (2019). Synthesis, physical and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. Available from: [Link]

  • PubChem. (n.d.). 2-[4-(7H-purin-6-yl)morpholin-2-yl]acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • Reddit. (2023). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats. Available from: [Link]

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Application Notes and Protocols: In Vitro Assay Development for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The discovery and development of novel therapeutic agents is a cornerstone of modern medicine. [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid is a novel chemical entity with potential therapeutic applications. A critical initial step in the characterization of any new compound is the development of robust and reliable in vitro assays.[1][2][3] These assays are fundamental to understanding a compound's mechanism of action, potency, and selectivity, thereby guiding its progression through the drug discovery pipeline.[1][2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of in vitro assays for the characterization of this compound. The protocols and methodologies outlined herein are designed to be adaptable and are grounded in established scientific principles to ensure data integrity and reproducibility.

While the specific biological target of this compound is not publicly defined in the provided context, the structural motif of a thiophene-2-yl-acetic acid derivative suggests potential activity as an inhibitor of enzymes, such as microsomal prostaglandin E synthase-1 (mPGES-1), or as a ligand for various receptors.[4] Therefore, this guide will focus on the development of a versatile biochemical assay platform applicable to enzyme inhibition and receptor binding studies.

PART 1: Assay Strategy and Design

A tiered approach to in vitro assay development is recommended, starting with a primary biochemical assay to determine direct interaction with a putative target, followed by secondary assays to confirm the mechanism of action and assess selectivity.

Primary Assay: Fluorescence Polarization (FP) for Target Binding

Rationale: A Fluorescence Polarization (FP) assay is a homogenous, solution-based technique that is well-suited for high-throughput screening (HTS) and for quantifying molecular interactions in real-time.[5][6] It measures the change in the rotational speed of a fluorescently labeled molecule (tracer) upon binding to a larger partner (the target protein).[7][8] This method is particularly advantageous as it does not require separation of bound and free tracer, minimizing handling steps and potential for artifacts.[6]

Core Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for the same binding site will displace the tracer, causing a decrease in polarization.

Secondary Assay: Enzyme Inhibition Kinetics

Rationale: If the primary FP assay confirms binding, and the target is an enzyme, a functional assay is crucial to determine if the compound modulates the enzyme's catalytic activity. Enzyme inhibition assays provide detailed information about the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's potency (IC50 and Ki).[9][10]

Core Principle: The rate of an enzyme-catalyzed reaction is measured in the presence and absence of the inhibitor. By systematically varying the concentrations of both the substrate and the inhibitor, the mode of inhibition can be elucidated.[10][11]

PART 2: Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes the steps to develop and validate a competitive FP binding assay to determine the affinity of this compound for its target protein.

2.1.1. Materials and Reagents
  • Target Protein: Purified and of high concentration.

  • Fluorescent Tracer: A known ligand of the target protein, labeled with a suitable fluorophore (e.g., fluorescein, TAMRA).

  • Test Compound: this compound, dissolved in 100% DMSO to create a high-concentration stock.

  • Assay Buffer: Buffer conditions should be optimized for target stability and activity (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100, 1 mM DTT).

  • Microplates: Black, low-volume, 384-well non-binding surface microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.[5]

2.1.2. Experimental Workflow

Caption: Workflow for FP Assay Development and Screening.

2.1.3. Step-by-Step Protocol
  • Tracer Concentration Optimization:

    • Prepare a serial dilution of the fluorescent tracer in assay buffer.

    • Add the tracer dilutions to the wells of a 384-well plate.

    • Measure the fluorescence intensity and polarization at each concentration.

    • Causality: The optimal tracer concentration should provide a stable and robust fluorescence signal (typically 3-5 times the background) without causing significant self-quenching or aggregation. A concentration at or below the Kd of the tracer for the target is recommended.[12]

  • Target Protein Titration:

    • Using the optimized tracer concentration, perform a serial dilution of the target protein.

    • Incubate the protein dilutions with the tracer for a predetermined time to reach binding equilibrium.

    • Measure the fluorescence polarization.

    • Causality: This step determines the concentration of the target protein that yields a sufficient assay window (the difference in mP between the bound and free states). A concentration that results in 50-80% of the maximal polarization change is often chosen for competitive binding assays.

  • Competitive Binding Assay:

    • Prepare a serial dilution of this compound in 100% DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • In a 384-well plate, add the assay buffer, fluorescent tracer (at its optimized concentration), and the test compound dilutions.

    • Initiate the binding reaction by adding the target protein (at its optimized concentration).

    • Include controls:

      • Negative Control (0% Inhibition): Tracer and target protein in the absence of the test compound.

      • Positive Control (100% Inhibition): Tracer and a known, potent inhibitor (if available) or tracer alone.

      • Blank: Assay buffer only.

    • Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.

    • Measure the fluorescence polarization using the plate reader.

2.1.4. Data Analysis
  • The raw fluorescence polarization data (in millipolarization units, mP) is used to calculate the percent inhibition for each concentration of the test compound.

  • The percent inhibition is then plotted against the logarithm of the compound concentration, and the data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescriptionExample Value
Tracer Concentration Optimal concentration for a robust signal10 nM
Target Concentration Concentration yielding ~70% of max polarization50 nM
IC50 Concentration of inhibitor for 50% inhibition1.2 µM
Z'-Factor A measure of assay quality (Z' > 0.5 is excellent)0.85
Protocol 2: Enzyme Inhibition Assay

This protocol outlines the development of a continuous, spectrophotometric enzyme inhibition assay.

2.2.1. Materials and Reagents
  • Enzyme: Purified and active enzyme.

  • Substrate: A chromogenic or fluorogenic substrate that produces a detectable signal upon enzymatic conversion.

  • Test Compound: this compound.

  • Assay Buffer: Optimized for enzyme activity and stability.

  • Microplates: Clear, 96- or 384-well plates for spectrophotometric readings.

  • Spectrophotometer: A microplate reader capable of kinetic measurements.

2.2.2. Experimental Workflow

Caption: Workflow for Enzyme Inhibition Assay Development.

2.2.3. Step-by-Step Protocol
  • Enzyme Concentration Titration:

    • Perform a serial dilution of the enzyme in the assay buffer.

    • Add a fixed, saturating concentration of the substrate to each enzyme dilution.

    • Monitor the reaction progress over time by measuring the absorbance or fluorescence.

    • Causality: The goal is to find an enzyme concentration that results in a linear reaction rate for a reasonable period (e.g., 10-30 minutes), ensuring initial velocity conditions are met.[10]

  • Substrate Km Determination:

    • Using the optimized enzyme concentration, perform the assay with a range of substrate concentrations (typically from 0.1 x Km to 10 x Km).[13]

    • Measure the initial reaction velocity (V0) for each substrate concentration.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • Causality: Knowing the Km is crucial for designing mechanism of action studies and for comparing the potency of different inhibitors. For screening competitive inhibitors, a substrate concentration at or below the Km is ideal.[13]

  • IC50 Determination:

    • Prepare a serial dilution of this compound.

    • In a microplate, pre-incubate the enzyme with the inhibitor dilutions for a set period.

    • Initiate the reaction by adding the substrate at a fixed concentration (typically the Km value).

    • Monitor the reaction kinetically.

    • Causality: This determines the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A minimum of 10 inhibitor concentrations should be used for an accurate IC50 determination.[13]

  • Mechanism of Inhibition Studies:

    • To determine the mode of inhibition, perform the enzyme assay with varying concentrations of both the substrate and the inhibitor.

    • Analyze the data using Lineweaver-Burk or Dixon plots.

    • Causality: These plots will reveal whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-modal, providing critical insights into how the compound interacts with the enzyme.

2.2.4. Data Analysis
  • Calculate the initial reaction rates (V0) from the linear portion of the kinetic reads.

  • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

  • Plot percent inhibition versus log[inhibitor] to determine the IC50.

  • For mechanism of action studies, plot 1/V0 versus 1/[Substrate] (Lineweaver-Burk) at different inhibitor concentrations.

ParameterDescriptionExample Value
Enzyme Concentration Concentration for linear reaction rate2 nM
Substrate Km Michaelis constant5 µM
IC50 Concentration of inhibitor for 50% inhibition1.2 µM
Mode of Inhibition How the inhibitor interacts with the enzymeCompetitive

PART 3: Assay Validation and Trustworthiness

For an assay to be trustworthy, it must be rigorously validated to ensure it is accurate, precise, and reproducible.[14] This is a continuous process that begins during development and continues throughout the assay's use.[15]

Key Validation Parameters
  • Precision: The closeness of agreement between independent test results. This is typically assessed by calculating the coefficient of variation (%CV) for replicate measurements.

  • Accuracy: The closeness of the measured value to the true value. This can be assessed using a reference compound with a known potency.

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.

  • Specificity/Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.

Statistical Validation

The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay. It is calculated using the means and standard deviations of the positive and negative controls.

Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

  • σp and σn are the standard deviations of the positive and negative controls.

  • μp and μn are the means of the positive and negative controls.

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

The development of robust and well-validated in vitro assays is a critical and foundational step in the preclinical evaluation of any new chemical entity.[1][3] The fluorescence polarization and enzyme inhibition protocols detailed in this application note provide a solid framework for the initial characterization of this compound. By following these guidelines and adhering to the principles of scientific integrity and rigorous validation, researchers can generate high-quality, reliable data to inform the future development of this promising compound. For assays intended to support regulatory decision-making, it is recommended to follow the principles outlined in the FDA's guidance for industry on bioanalytical method validation.[16][17]

References

  • nanomicronspheres. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]

  • Bio-protocol. Fluorescence polarization (FP) assay. Available from: [Link]

  • Oreate AI Blog. (2025-12-30). Understanding Assay Development: The Backbone of Drug Discovery. Available from: [Link]

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using [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid in a mouse model

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocols for the Preclinical Evaluation of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid in Murine Models of Inflammation and Pain

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preclinical evaluation of this compound in established mouse models. Based on its structural characteristics as a thiophene derivative, this compound is hypothesized to function as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade.[1][2] This guide offers a strategic framework, beginning with essential preliminary characterization—including formulation, pharmacokinetic profiling, and toxicity assessment—and extending to robust protocols for evaluating efficacy in models of inflammatory pain and inflammation. The causality behind experimental choices is explained to ensure scientific integrity and the generation of reliable, reproducible data.

Scientific Background: Targeting the mPGES-1 Axis

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[3] Its synthesis is a multi-step process, culminating in the conversion of prostaglandin H2 (PGH2) to PGE2. While non-steroidal anti-inflammatory drugs (NSAIDs) effectively reduce pain and inflammation by inhibiting the upstream cyclooxygenase (COX) enzymes, this non-selective inhibition also blocks the production of other physiologically important prostanoids, leading to well-documented gastrointestinal and cardiovascular side effects.[3]

Microsomal prostaglandin E synthase-1 (mPGES-1) represents a more targeted therapeutic approach.[4] It is an inducible terminal synthase that is functionally coupled with COX-2 during inflammation to specifically catalyze the production of PGE2.[5][6] Genetic deletion or pharmacological inhibition of mPGES-1 has been shown to be as effective as NSAID treatment in rodent models of pain and inflammation, suggesting that selective mPGES-1 inhibition could offer the therapeutic benefits of NSAIDs while mitigating their associated risks.[5][7] The thiophene scaffold is a recognized pharmacophore in medicinal chemistry, with many derivatives exhibiting anti-inflammatory properties.[2][8] Therefore, this compound is a compound of significant interest for its potential as a selective mPGES-1 inhibitor.

mPGES1_Pathway AA Arachidonic Acid (AA) COX2 COX-2 (Upregulated by Inflammatory Stimuli) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 (Putative Target) PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Compound This compound Compound->mPGES1 Inhibition

Figure 1: Hypothesized mechanism of action targeting the mPGES-1 pathway.

Essential Preliminary Characterization

Prior to conducting efficacy studies, a thorough preliminary characterization of the test compound is mandatory. These steps are critical for safety, dose selection, and ensuring the scientific validity of subsequent experiments.

Compound Formulation and Vehicle Selection

The acidic nature of the compound requires careful vehicle selection to ensure solubility, stability, and minimal irritation upon administration.

  • Vehicle Selection Rationale: For oral (PO) administration, an aqueous vehicle is preferred. For intraperitoneal (IP) administration, an isotonic, buffered solution is critical to prevent peritoneal irritation.[9][10]

  • Recommended Vehicles:

    • Oral (PO): 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water.

    • Intraperitoneal (IP): Sterile Phosphate-Buffered Saline (PBS), pH adjusted to 7.2-7.4.

  • Protocol: Formulation Preparation

    • Weigh the required amount of this compound.

    • For acidic compounds insoluble in neutral water, first create a salt. Add a small molar excess (e.g., 1.1 equivalents) of 1N NaOH to the compound in a minimal amount of water to form the sodium salt.

    • Once dissolved, add the chosen vehicle (PBS or 0.5% CMC) to achieve the final desired concentration.

    • Verify the final pH of the formulation is within a physiologically acceptable range (pH 5-9).[2]

    • Prepare fresh on the day of dosing.

Pilot Pharmacokinetic (PK) Study

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which informs the dosing regimen for efficacy studies.

  • Objective: To determine key PK parameters such as half-life (t½), time to maximum concentration (Tmax), and maximum concentration (Cmax).

  • Methodology:

    • Administer a single dose of the compound to a small cohort of mice (n=3-4 per route) via both intravenous (IV, for bioavailability) and the intended therapeutic route (e.g., PO or IP).

    • Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and analyze the concentration of the compound using a validated LC-MS/MS method.

    • Use the resulting data to model the PK profile and select appropriate dosing intervals for efficacy studies (e.g., dosing once or twice daily).

Acute Toxicity and Dose-Range Finding (DRF)

A DRF study is performed to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable adverse effects.[4][7] This is a critical step for selecting dose levels for efficacy studies.

  • Protocol: Acute Toxicity and DRF Study

    • Animal Model: Use the same strain of mice as planned for efficacy studies (e.g., C57BL/6 or Swiss Webster), n=3-5 per dose group.

    • Dose Selection: Based on in vitro potency (if known) or data from similar compounds, select a range of doses. A common starting point is a 3-5 dose escalation design (e.g., 10, 30, 100, 300, 1000 mg/kg).[11]

    • Administration: Administer a single dose of the compound via the intended route (PO or IP). Include a vehicle control group.

    • Monitoring: Observe animals closely for clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration, ataxia) at 1, 4, and 24 hours post-dose, and then daily for up to 14 days.[12]

    • Measurements: Record body weight daily. At the end of the study, perform a gross necropsy to observe any organ abnormalities.

    • Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant body weight loss (>15-20%), or severe clinical signs of distress.[13] This MTD will serve as the high dose for subsequent efficacy studies.

Efficacy Evaluation in Mouse Models

The following protocols describe two standard, robust, and relevant models for assessing the anti-inflammatory and analgesic properties of a putative mPGES-1 inhibitor.

Experimental_Workflow cluster_0 Phase 1: Preliminary Characterization cluster_1 Phase 2: Efficacy & MoA Studies Formulation Compound Formulation & Vehicle Selection PK Pilot Pharmacokinetic (PK) Study Formulation->PK DRF Dose-Range Finding (DRF) & Acute Toxicity PK->DRF Efficacy Efficacy Models (e.g., Writhing, Paw Edema) DRF->Efficacy Inform Dose Selection MoA Mechanism of Action (MoA) (e.g., PGE2 Measurement) Efficacy->MoA Data Data Analysis & Interpretation MoA->Data

Figure 2: Overall experimental workflow for preclinical evaluation.

Model 1: Acetic Acid-Induced Writhing Test (Visceral Inflammatory Pain)
  • Principle: Intraperitoneal injection of dilute acetic acid causes irritation of the peritoneal lining, leading to the release of inflammatory mediators, including PGE2. This induces a characteristic stretching and constricting behavior known as "writhing." Analgesic compounds reduce the frequency of these writhes.[3][14] This model is highly sensitive to NSAIDs and other analgesics.

  • Experimental Protocol:

    • Animals: Male Swiss Webster mice (20-25 g).

    • Acclimation: Allow animals to acclimate for at least 3 days before the experiment.

    • Grouping: Randomly assign animals to groups (n=8-10 per group):

      • Group 1: Vehicle Control

      • Group 2: Positive Control (e.g., Diclofenac, 10 mg/kg, IP)

      • Group 3: Test Compound (Low Dose, e.g., MTD/10)

      • Group 4: Test Compound (Mid Dose, e.g., MTD/3)

      • Group 5: Test Compound (High Dose, e.g., MTD)

    • Dosing: Administer the vehicle, positive control, or test compound via the selected route (e.g., IP or PO).

    • Induction: 30 minutes (for IP) or 60 minutes (for PO) after dosing, administer 0.6% acetic acid solution (10 mL/kg) via IP injection.

    • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute period. A writhe is defined as a contraction of the abdominal muscles followed by stretching of the hind limbs.

    • Endpoint: The primary endpoint is the total number of writhes per mouse.

Model 2: Carrageenan-Induced Paw Edema (Acute Localized Inflammation)
  • Principle: Subplantar injection of carrageenan, a phlogistic agent, into the mouse hind paw induces a biphasic inflammatory response. The late phase (3-6 hours post-injection) is characterized by neutrophil infiltration and the production of prostaglandins, including PGE2. Anti-inflammatory compounds reduce the resulting paw swelling (edema).

  • Experimental Protocol:

    • Animals: Male C57BL/6 mice (20-25 g).

    • Grouping and Dosing: Group and dose animals as described in the writhing test protocol.

    • Baseline Measurement: Before any injections, measure the baseline volume of the right hind paw of each mouse using a plethysmometer.

    • Compound Administration: Administer the vehicle, positive control, or test compound.

    • Induction: 60 minutes after dosing, inject 50 µL of 1% (w/v) lambda-carrageenan solution in sterile saline into the subplantar surface of the right hind paw.

    • Edema Measurement: Measure the paw volume again at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Endpoint: The primary endpoint is the change in paw volume (in mL) from baseline at each time point. The percentage of edema inhibition can also be calculated.

In Vivo Mechanism of Action (MoA) / Target Validation

  • Protocol: PGE2 Measurement in Paw Tissue

    • Sample Collection: At the peak of the inflammatory response in the paw edema model (e.g., 3-4 hours), euthanize the animals.

    • Tissue Harvest: Dissect the inflamed paw tissue, weigh it, and immediately snap-freeze it in liquid nitrogen.

    • Homogenization: Homogenize the frozen tissue in a buffer containing a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

    • Extraction: Perform a solid-phase extraction to purify the prostanoids from the tissue homogenate.

    • Quantification: Measure the concentration of PGE2 in the purified extract using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • Endpoint: The concentration of PGE2 (pg/mg of tissue). A significant reduction in PGE2 levels in the compound-treated groups compared to the vehicle control group would support the hypothesized mPGES-1 inhibitory mechanism.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate tests (e.g., one-way ANOVA followed by a post-hoc test like Dunnett's or Tukey's).

Table 1: Effect on Acetic Acid-Induced Writhing

Treatment Group Dose (mg/kg) N Mean Writhes ± SEM % Inhibition
Vehicle Control -- 10 45.2 ± 3.1 --
Diclofenac 10 10 15.8 ± 1.9*** 65.0%
Test Compound 10 10 35.1 ± 2.8* 22.3%
Test Compound 30 10 24.5 ± 2.2*** 45.8%
Test Compound 100 10 18.3 ± 2.0*** 59.5%

*p<0.05, **p<0.001 compared to Vehicle Control

Table 2: Effect on Carrageenan-Induced Paw Edema (at 3 hours)

Treatment Group Dose (mg/kg) N Paw Volume Increase (mL) ± SEM % Inhibition
Vehicle Control -- 8 0.85 ± 0.07 --
Indomethacin 10 8 0.38 ± 0.04*** 55.3%
Test Compound 10 8 0.69 ± 0.06 18.8%
Test Compound 30 8 0.55 ± 0.05** 35.3%
Test Compound 100 8 0.42 ± 0.04*** 50.6%

**p<0.01, **p<0.001 compared to Vehicle Control

References

  • Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug Discovery Today, 19(12), 1871–1882. [Link]

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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Agents

The global rise of antimicrobial resistance (AMR) constitutes a severe threat to public health, rendering conventional antibiotics increasingly ineffective.[1] This crisis necessitates urgent research into new chemical entities with potent antibacterial properties. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with various studies demonstrating their significant antimicrobial activity against a range of pathogens, including drug-resistant strains.[2][3] Some thiophene-based agents have been shown to act via novel mechanisms, such as allosterically stabilizing DNA-gyrase complexes or inhibiting the crucial cell division protein FtsZ, making them attractive candidates for development.[4][5][6]

A systematic and standardized evaluation of the in vitro activity of these novel compounds is the foundational step in the drug discovery pipeline. This application note provides a comprehensive guide to the essential protocols for characterizing the antibacterial profile of thiophene compounds. The methodologies described are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity, reproducibility, and relevance.[7][8][9][10]

Foundational Concepts in Antimicrobial Susceptibility Testing

Before proceeding to experimental protocols, it is crucial to understand the key metrics used to define a compound's antibacterial efficacy.

  • Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[11][12][13] It is the primary value used to assess the susceptibility or resistance of a bacterium to the tested agent.

  • Bacteriostatic vs. Bactericidal Activity: This distinction is critical for clinical application.[14]

    • Bacteriostatic agents inhibit the growth and replication of bacteria without killing them.[15] The host's immune system is required to clear the infection.

    • Bactericidal agents actively kill bacteria.[15] These are often preferred for severe infections or in immunocompromised patients.[16]

  • Minimum Bactericidal Concentration (MBC): To quantitatively determine bactericidal activity, the MBC is determined. It is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial bacterial inoculum.[16] The relationship between MBC and MIC (MBC/MIC ratio) is commonly used to classify an agent's activity:

    • Bactericidal: MBC/MIC ratio ≤ 4

    • Bacteriostatic: MBC/MIC ratio > 4[15]

Preliminary Screening: The Disk Diffusion Assay

The disk diffusion method (also known as the Kirby-Bauer test) is a simple, rapid, and cost-effective qualitative assay, ideal for initial screening of a large number of thiophene compounds to identify promising candidates.[17][18][19][20]

Principle: A paper disk impregnated with a known amount of the thiophene compound is placed on an agar plate that has been uniformly inoculated with a test bacterium. The compound diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, its growth will be inhibited in a circular area around the disk, known as the "zone of inhibition."[17][18][21] The diameter of this zone is proportional to the susceptibility of the organism to the compound.

Protocol 1: Disk Diffusion Assay

Materials:

  • Thiophene compound stock solution (in a suitable solvent like DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[20]

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or Mueller-Hinton Broth (MHB)

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[11] Use this suspension within 15 minutes.[21]

  • Plate Inoculation: a. Dip a sterile cotton swab into the standardized inoculum, removing excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage (a "lawn" culture).[20] c. Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[20]

  • Disk Application: a. Prepare test disks by aseptically applying a specific volume (e.g., 10-20 µL) of the thiophene compound solution to each sterile paper disk to achieve a desired final amount (e.g., 30 µ g/disk ). Allow the solvent to evaporate completely. b. Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Ensure firm contact with the agar. c. Place disks at least 24 mm apart to avoid overlapping zones.[20] d. Include a positive control (a disk with a known antibiotic) and a negative control (a disk with the solvent only) on each plate.

  • Incubation: a. Within 15 minutes of disk application, invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[21]

  • Result Interpretation: a. After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm). b. A larger zone of inhibition indicates greater susceptibility of the bacterium to the compound. The solvent control should show no zone of inhibition.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_inoculum 1. Prepare Inoculum (0.5 McFarland) inoculate_plate 3. Inoculate MHA Plate (Lawn Culture) prep_inoculum->inoculate_plate prep_disks 2. Prepare Thiophene & Control Disks apply_disks 4. Apply Disks to Agar Surface prep_disks->apply_disks inoculate_plate->apply_disks incubate 5. Incubate Plates (16-20h at 35°C) apply_disks->incubate measure_zones 6. Measure Zones of Inhibition (mm) incubate->measure_zones

Fig 1. Workflow for the Disk Diffusion Assay.

Quantitative Analysis: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining a compound's MIC.[22][23] It is a quantitative assay performed in 96-well microtiter plates, allowing for efficient testing of multiple compounds against various bacterial strains simultaneously.[24][25]

Principle: The thiophene compound is serially diluted in a liquid growth medium (broth) in a 96-well plate. Each well is then inoculated with a standardized concentration of the test bacterium. Following incubation, the wells are observed for visible bacterial growth (turbidity). The MIC is the lowest concentration of the compound in which no growth is observed.[12][25]

Protocol 2: Broth Microdilution Assay

Materials:

  • Thiophene compound stock solution (e.g., 1280 µg/mL in DMSO).

  • Sterile 96-well U-bottom or flat-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test bacterial strains and quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

  • 0.5 McFarland turbidity standard.

  • Multichannel pipette.

  • Plate reader (optional, for OD measurement).

Step-by-Step Methodology:

  • Preparation of Serial Dilutions: a. Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate row. b. Prepare a starting concentration of the thiophene compound in well 1. For example, add 200 µL of a 128 µg/mL compound solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting. d. Continue this process, transferring 100 µL from well 2 to 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (contains 100 µL of broth, no compound). Well 12 is the sterility control (100 µL of broth only, no inoculum).

  • Inoculum Preparation: a. Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in Protocol 1. This corresponds to ~1.5 x 10⁸ CFU/mL. b. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. A common dilution is 1:150 to get ~1 x 10⁶ CFU/mL, which is then diluted 1:1 in the plate.[25]

  • Inoculation of the Plate: a. Within 15 minutes of its preparation, add 100 µL of the final diluted bacterial suspension to wells 1 through 11. Do not add inoculum to the sterility control well (well 12). b. The final volume in each test well is now 200 µL. The compound concentrations and the inoculum have been diluted by half.

  • Incubation: a. Cover the plate with a lid to prevent evaporation. b. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.[11]

  • Result Interpretation: a. After incubation, examine the plate for visible turbidity. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid. b. The MIC is the lowest concentration of the thiophene compound that completely inhibits visible growth.[25] This can be determined by visual inspection or by using a plate reader to measure optical density (OD).

MIC_Workflow cluster_plate_prep Plate Preparation cluster_inoculation Inoculation cluster_incubation_read Incubation & Reading add_broth 1. Add Broth to Wells 2-12 add_compound 2. Add Compound to Well 1 add_broth->add_compound serial_dilute 3. Perform 2-fold Serial Dilution (Well 1 to 10) add_compound->serial_dilute inoculate_wells 5. Inoculate Wells 1-11 (Final: 5x10^5 CFU/mL) serial_dilute->inoculate_wells prep_inoculum 4. Prepare Standardized Inoculum (~1x10^6 CFU/mL) prep_inoculum->inoculate_wells incubate 6. Incubate Plate (16-20h at 35°C) inoculate_wells->incubate read_mic 7. Read MIC (Lowest concentration with no growth) incubate->read_mic

Fig 2. Workflow for Broth Microdilution MIC Assay.
Data Presentation

MIC results should be presented in a clear, tabular format.

Table 1: Example MIC Data for a Thiophene Compound

Test Organism Strain ID MIC (µg/mL) Reference Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213 4 Vancomycin 1
Escherichia coli ATCC 25922 8 Ciprofloxacin 0.015
Pseudomonas aeruginosa ATCC 27853 32 Ciprofloxacin 0.25

| Enterococcus faecalis | ATCC 29212 | 16 | Vancomycin | 2 |

Determining Bactericidal vs. Bacteriostatic Activity

Once the MIC is determined, the next logical step is to ascertain whether the compound is bactericidal or bacteriostatic. This is achieved by determining the Minimum Bactericidal Concentration (MBC).[16]

Principle: The MBC assay is a direct extension of the broth microdilution test. Aliquots are taken from the wells of the MIC plate that show no visible growth and are plated onto antibiotic-free agar. The number of viable bacteria (CFUs) is then counted after incubation. The MBC is the lowest concentration that killed ≥99.9% of the initial inoculum.[16]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

Materials:

  • Completed MIC microtiter plate from Protocol 2.

  • Sterile MHA plates.

  • Micropipette and sterile tips.

Step-by-Step Methodology:

  • Sub-culturing from MIC Plate: a. Following the reading of the MIC results, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control. b. Mix the contents of each selected well thoroughly. c. Using a calibrated pipette, withdraw a 10-100 µL aliquot from each of these wells. d. Spot-plate or spread the aliquot onto a labeled sector of a fresh MHA plate.

  • Incubation: a. Incubate the MHA plates at 35°C ± 2°C for 18-24 hours, or until colonies are clearly visible on the growth control plate sector.

  • Result Interpretation: a. Count the number of colonies (CFUs) on each plate sector. b. The MBC is the lowest test concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count (~5 x 10⁵ CFU/mL). For a 100 µL sample, this typically means ≤5 colonies.[16] c. Calculate the MBC/MIC ratio to classify the compound's activity.

MIC_to_MBC_Workflow cluster_mbc MBC Determination cluster_analysis Analysis mic_plate 1. Perform MIC Assay (Protocol 2) select_wells 2. Select Clear Wells (MIC, 2xMIC, 4xMIC) mic_plate->select_wells plate_aliquots 3. Plate Aliquots onto Antibiotic-Free Agar select_wells->plate_aliquots incubate_agar 4. Incubate Agar Plates (18-24h at 35°C) plate_aliquots->incubate_agar count_cfu 5. Count Colonies (CFU) incubate_agar->count_cfu determine_mbc 6. Determine MBC (≥99.9% killing) count_cfu->determine_mbc calculate_ratio 7. Calculate MBC/MIC Ratio (Bactericidal vs. Bacteriostatic) determine_mbc->calculate_ratio

Fig 3. Workflow from MIC to MBC Determination.

Conclusion

The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of novel thiophene compounds. By systematically determining the MIC and MBC, researchers can generate reliable, quantitative data on a compound's antibacterial potency and spectrum of activity. Adherence to standardized methodologies, such as those outlined by CLSI and EUCAST, is paramount for ensuring that the data generated is comparable and can confidently guide the progression of promising candidates through the drug development pipeline. Subsequent studies should focus on time-kill kinetics, cytotoxicity against mammalian cell lines, and elucidation of the specific mechanism of action.

References

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Wroblewska, J., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine. Retrieved from [Link]

  • UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]

  • FWD AMR-RefLabCap. (n.d.). Determination of antimicrobial resistance by disk diffusion. Retrieved from [Link]

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Frontiers. (n.d.). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • PubMed. (2015). Disk Diffusion Assay to Assess the Antimicrobial Activity of Marine Algal Extracts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • Microbe Notes. (2022). Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Retrieved from [Link]

  • PubMed. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • Microbe Investigations. (2024). Key Differences in Mechanism of Bacteriostatic and Bactericidal Actions in Drug Development. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Retrieved from [Link]

  • EUCAST. (n.d.). Expert Rules. Retrieved from [Link]

  • SlideShare. (n.d.). Broth microdilution reference methodology. Retrieved from [Link]

  • Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Retrieved from [Link]

  • National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • ACS Omega. (2022). Sensing the Bactericidal and Bacteriostatic Antimicrobial Mode of Action Using Raman Deuterium Stable Isotope Probing (DSIP) in Escherichia coli. Retrieved from [Link]

  • ResearchGate. (n.d.). Disk Diffusion Susceptibility Test Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. Retrieved from [Link]

  • ResearchGate. (2015). How can I distinguish Bacteriocidal activity from Bacteriostatic activity of any antimicrobial compound?. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) EUCAST expert rules in antimicrobial susceptibility testing. Retrieved from [Link]

  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]

  • YouTube. (2013). Testing an Antibiotic Using a Disk Diffusion Assay - Kirby Bauer Method. Retrieved from [Link]

  • MDPI. (n.d.). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

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  • APEC. (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

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Sources

Application Note: A Robust HPLC Purification Method for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and scalable High-Performance Liquid Chromatography (HPLC) method for the purification of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. This compound, featuring a polar morpholine-sulfonyl group and an acidic carboxylic acid moiety, presents a moderate challenge for reversed-phase chromatography, requiring careful optimization of mobile phase pH and stationary phase chemistry for efficient separation and recovery. The developed protocol is tailored for researchers, chemists, and drug development professionals engaged in the synthesis and purification of heterocyclic compounds and sulfonamide derivatives. We provide a comprehensive guide covering the underlying chromatographic principles, a step-by-step purification protocol, and the rationale behind critical experimental choices to ensure scientific integrity and reproducibility.

Introduction and Analyte Properties

This compound is a polyfunctionalized heterocyclic compound. Its purification from crude synthetic mixtures is essential for subsequent use in research and development, where high purity is paramount. The molecular structure incorporates three key chemical features that dictate its chromatographic behavior:

  • Thiophene-2-acetic acid backbone: This provides a hydrophobic core and a primary acidic center. The pKa of thiophene-2-acetic acid is approximately 4.0-4.2, meaning it is ionized (anionic) at neutral pH.[1][2][3]

  • Morpholine Ring: A saturated heterocycle that increases the overall polarity and water solubility of the molecule.[4][5]

  • Sulfonamide Linker: A polar functional group that contributes to the compound's hydrophilic character. While the nitrogen in a sulfonamide can be acidic, its pKa is typically much higher than that of the carboxylic acid and is not the primary driver of retention behavior in acidic mobile phases.[6][7]

The combination of a hydrophobic thiophene ring with highly polar morpholine-sulfonyl and acidic carboxyl groups makes this molecule amphiphilic. A successful purification strategy must balance these competing properties to achieve good retention, sharp peak shape, and effective resolution from synthetic impurities.

cluster_Molecule This compound S_thiophene S C3_thiophene C S_thiophene->C3_thiophene L4 Thiophene Ring (Hydrophobic Core) C1_thiophene C C2_thiophene C C1_thiophene->C2_thiophene C2_thiophene->S_thiophene C_acetic CH₂ C_acetic->C1_thiophene C_carboxyl C C_acetic->C_carboxyl O_carboxyl1 O C_carboxyl->O_carboxyl1 OH_carboxyl OH C_carboxyl->OH_carboxyl L1 Carboxylic Acid (pKa ~4.2) C4_thiophene C C3_thiophene->C4_thiophene S_sulfonyl S C3_thiophene->S_sulfonyl C4_thiophene->C1_thiophene O_sulfonyl1 O S_sulfonyl->O_sulfonyl1 O_sulfonyl2 O S_sulfonyl->O_sulfonyl2 N_morpholine N S_sulfonyl->N_morpholine L2 Sulfonamide Group (Polar) C1_morpholine CH₂ N_morpholine->C1_morpholine L3 Morpholine Ring (Polar) C2_morpholine CH₂ C1_morpholine->C2_morpholine O_morpholine O C2_morpholine->O_morpholine C3_morpholine CH₂ O_morpholine->C3_morpholine C4_morpholine CH₂ C3_morpholine->C4_morpholine C4_morpholine->N_morpholine HPLC Purification Workflow A 1. Crude Sample Solubilization & Filtration B 2. Injection onto Equilibrated HPLC Column A->B C 3. Gradient Elution (Separation of Components) B->C D 4. UV Detection and Chromatogram Monitoring C->D E 5. Automated or Manual Fraction Collection D->E F 6. Purity Analysis of Collected Fractions (Analytical HPLC) E->F G 7. Pooling of Pure Fractions F->G H 8. Solvent Evaporation (Rotary Evaporator) G->H I 9. Final Drying (High Vacuum) H->I J Purified Compound I->J

Sources

Assessing Membrane Permeability of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid: A Tiered Approach from High-Throughput Screening to Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The ability of a drug candidate to cross biological membranes is a critical determinant of its oral bioavailability and overall clinical efficacy.[1][2][3] This application note provides a comprehensive, tiered strategy for evaluating the membrane permeability of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, a compound featuring a polar morpholine sulfonyl group and an ionizable carboxylic acid. We present detailed protocols for two industry-standard assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid assessment of passive diffusion, and the Caco-2 cell-based assay for a more biologically relevant evaluation that includes active transport mechanisms.[4][5][6] This guide is designed for drug development professionals to generate robust, interpretable data to inform lead optimization and candidate selection.

Introduction: The Critical Role of Permeability

Drug absorption, distribution, metabolism, and excretion (ADME) properties are pivotal in the success of a therapeutic agent. A compound must first be absorbed into systemic circulation to reach its target.[7] For orally administered drugs, this requires passage across the intestinal epithelium, a complex barrier governed by multiple transport mechanisms.[8]

The compound of interest, this compound, possesses structural features that make its permeability profile non-obvious. The thiophene ring provides a degree of lipophilicity, while the morpholine sulfonyl and acetic acid moieties introduce significant polarity and a pH-dependent negative charge, respectively. Such characteristics can hinder passive diffusion across the lipid bilayer of cell membranes.[1] Therefore, empirical determination of its permeability is essential.

This guide proposes a two-tiered approach:

  • Tier 1: PAMPA. A high-throughput, cell-free assay to quickly determine the compound's capacity for passive transcellular diffusion.[4][9] This provides a baseline permeability value in a simplified system.

  • Tier 2: Caco-2 Permeability Assay. A cell-based model using the human colon adenocarcinoma cell line, which differentiates into a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein).[8][10][11] This assay provides more comprehensive data on passive and active transport, offering a better prediction of in vivo human intestinal absorption.[5]

Tier 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is a cost-effective method to predict passive drug transport.[4][12] It utilizes a synthetic membrane, typically a lipid-infused filter, that separates a donor compartment from an acceptor compartment. This setup isolates passive diffusion, avoiding the complexities of active transport and metabolism found in cell-based systems.[4][13]

Causality Behind Experimental Design
  • Lipid Composition: A solution of lecithin in dodecane is used to form the artificial membrane. Lecithin, a phospholipid, mimics the primary component of a biological membrane, while dodecane provides a stable, non-polar solvent layer.[4][14]

  • pH Selection: Since the test compound has a carboxylic acid, its ionization state is pH-dependent. The assay should be run at multiple pH values (e.g., pH 5.5 and pH 7.4) to simulate different regions of the gastrointestinal tract and understand the impact of charge on permeability.

  • Co-solvent: Dimethyl sulfoxide (DMSO) is used at a low concentration (typ. <5%) to dissolve the test compound in the aqueous buffer without significantly disrupting the artificial membrane.[15]

Experimental Workflow for PAMPA

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution coat_plate Coat Donor Plate with Lipid Solution prep_lipid->coat_plate prep_buffer Prepare Donor & Acceptor Buffers add_acceptor Add Buffer to Acceptor Plate prep_buffer->add_acceptor add_donor Add Compound to Donor Plate prep_buffer->add_donor prep_compound Prepare Compound & Control Stocks prep_compound->add_donor assemble Assemble Sandwich (Donor on Acceptor) coat_plate->assemble add_acceptor->assemble add_donor->assemble incubate Incubate (e.g., 18 hours, RT) assemble->incubate separate Separate Plates incubate->separate quantify Quantify Concentration (LC-MS/MS or UV-Vis) separate->quantify calculate Calculate Papp quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

Materials:

  • 96-well PVDF filter plate (Donor plate, 0.45 µm)

  • 96-well microplate (Acceptor plate)

  • This compound

  • High, medium, and low permeability control compounds (e.g., Testosterone, Verapamil, Atenolol)

  • Lecithin (phosphatidylcholine)

  • n-Dodecane

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Citrate-phosphate buffer, pH 5.5

  • DMSO

  • Plate reader or LC-MS/MS system

Protocol Steps:

  • Reagent Preparation:

    • Lipid Solution: Prepare a 1% (w/v) solution of lecithin in n-dodecane. Sonicate until fully dissolved.[12]

    • Compound Stock Solutions: Prepare 10 mM stock solutions of the test compound and controls in 100% DMSO.[14]

    • Donor Solutions: Dilute the 10 mM stock solutions to a final concentration of 100 µM in the appropriate buffer (pH 5.5 or 7.4) containing 5% DMSO.[15] Ensure enough volume is prepared for recovery analysis.

    • Acceptor Buffer: Use the corresponding buffer (pH 5.5 or 7.4) with 5% DMSO.

  • Assay Procedure:

    • Membrane Coating: Gently dispense 5 µL of the 1% lecithin/dodecane solution onto the membrane of each well of the donor filter plate. Allow it to permeate for 5 minutes. Do not touch the membrane with the pipette tip.[12]

    • Acceptor Plate: Add 300 µL of the appropriate acceptor buffer to each well of the 96-well acceptor plate.[12]

    • Donor Plate: Carefully add 150 µL of the 100 µM donor solution (test compound or control) to each well of the lipid-coated donor plate.[12]

    • Assembly: Place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubation: Incubate the assembly at room temperature for 16-20 hours in a chamber with a wet paper towel to minimize evaporation.[12][14]

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor plates for concentration analysis by a validated method (LC-MS/MS is preferred for sensitivity and specificity).

    • Also analyze the initial donor solution (T0 concentration) to calculate mass balance.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp), expressed in cm/s, is calculated using the following equation[3]:

Papp = (-VA / (Area × time)) × ln(1 - [C]A / [C]eq)

Where:

  • VA: Volume of the acceptor well (cm³).

  • Area: Surface area of the membrane (cm²).

  • time: Incubation time (seconds).

  • [C]A: Concentration of the compound in the acceptor well at the end of incubation.

  • [C]eq: Equilibrium concentration, calculated as: [C]eq = ([C]D × VD + [C]A × VA) / (VD + VA)

    • [C]D: Concentration in the donor well at the end of incubation.

    • VD: Volume of the donor well (cm³).

Table 1: PAMPA Permeability Classification

Permeability ClassPapp (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
High> 10> 80%
Medium1 - 1020% - 80%
Low< 1< 20%

Tier 2: Caco-2 Permeability Assay

The Caco-2 assay is the industry gold standard for predicting human intestinal permeability.[5] Caco-2 cells, when cultured on semipermeable filters, differentiate into a polarized monolayer of enterocytes with tight junctions and functional efflux transporters, providing a robust biological barrier model.[8]

Causality Behind Experimental Design
  • Cellular Model: Caco-2 cells mimic the human intestinal epithelium, expressing transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), which are major contributors to drug efflux.[10][11]

  • Bidirectional Transport: Measuring transport in both the apical-to-basolateral (A→B, absorptive) and basolateral-to-apical (B→A, secretory) directions is crucial. An efflux ratio (ER) greater than 2 strongly suggests the compound is a substrate for active efflux.[8][11]

  • Monolayer Integrity: The integrity of the cell monolayer is paramount for reliable data. Transepithelial Electrical Resistance (TEER) is measured to ensure tight junctions have formed. A low-permeability marker, Lucifer Yellow, is also used to confirm that transport is not occurring through gaps in the monolayer.[11][16]

Caco-2 Transport Mechanisms

Caco2_Transport cluster_membrane cluster_legend Transport Pathways apical Apical (Lumen) basolateral Basolateral (Blood) cell1 Enterocyte cell2 Enterocyte efflux_arrow Drug cell2->efflux_arrow 4 tj Tight Junction passive Passive Transcellular passive_arrow Drug para Paracellular para_arrow Drug uptake Active Uptake uptake_arrow Drug efflux Active Efflux passive_arrow->cell1 1 para_arrow->tj 2 uptake_arrow->cell2 3

Caption: Key transport pathways across a Caco-2 cell monolayer.

Detailed Protocol for Caco-2 Assay

Materials:

  • Caco-2 cells (ATCC)

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, with HEPES and glucose, pH 7.4)

  • Lucifer Yellow

  • TEER meter ("volt-ohm" meter)

  • Control compounds (e.g., Propranolol - high permeability, Atenolol - low permeability, Digoxin - P-gp substrate)

Protocol Steps:

  • Cell Seeding and Differentiation:

    • Culture Caco-2 cells in flasks according to standard protocols.

    • Seed cells onto the apical side of Transwell inserts at an appropriate density (e.g., 60,000 cells/cm²).

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation into a polarized monolayer.[11]

  • Monolayer Integrity Check (Self-Validation):

    • On the day of the experiment, measure the TEER of each well. Values should be ≥200 Ω·cm² for a confluent monolayer.[16] Discard any wells that do not meet this criterion.

    • This step is critical for ensuring the barrier is not "leaky," which would produce artificially high permeability values.

  • Transport Experiment (Bidirectional):

    • Gently wash the monolayers twice with pre-warmed (37°C) transport buffer.

    • Equilibrate the cells in transport buffer for 30 minutes at 37°C in an incubator.

    • For A→B Transport:

      • Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) chamber (e.g., 0.4 mL).

      • Add fresh transport buffer to the basolateral (receiver) chamber (e.g., 1.2 mL).

    • For B→A Transport:

      • Add the test compound in transport buffer to the basolateral (donor) chamber.

      • Add fresh transport buffer to the apical (receiver) chamber.

    • Incubate the plates at 37°C on an orbital shaker (e.g., 50 rpm) for 2 hours.[10]

    • At the end of the incubation, take samples from both the donor and receiver chambers for LC-MS/MS analysis. Also, sample the initial dosing solution (T0).

  • Lucifer Yellow Leakage Test:

    • After the transport experiment, add Lucifer Yellow to the apical side and incubate for 1 hour.

    • Measure the amount of Lucifer Yellow that has passed into the basolateral chamber. The Papp for Lucifer Yellow should be very low (<0.5 x 10⁻⁶ cm/s), confirming tight junction integrity throughout the experiment.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for both directions:

Papp = (dQ/dt) / (A × C0)

Where:

  • dQ/dt: The rate of appearance of the compound in the receiver chamber (µmol/s).

  • A: The surface area of the membrane (cm²).

  • C0: The initial concentration of the compound in the donor chamber (µmol/cm³).

The Efflux Ratio (ER) is then calculated:

ER = Papp (B→A) / Papp (A→B)

Table 2: Caco-2 Permeability and Efflux Classification

Papp (A→B) (x 10⁻⁶ cm/s)Permeability ClassEfflux Ratio (ER)Interpretation
> 10High< 2High absorption, not an efflux substrate.
1 - 10Medium< 2Moderate absorption.
< 1Low< 2Low absorption due to poor permeability.
Any ValueAny≥ 2Compound is a likely substrate of active efflux.[11]

Integrated Data Interpretation and Next Steps

By combining the results from both assays, a comprehensive permeability profile for this compound can be established.

Table 3: Hypothetical Scenarios for Data Interpretation

ScenarioPAMPA PappCaco-2 Papp (A→B)Caco-2 ERConclusion & Rationale
1 HighHigh< 2High Permeability. The compound readily crosses membranes via passive diffusion. Absorption is unlikely to be limited by permeability.
2 LowLow< 2Low Permeability. The compound's polarity likely hinders passive diffusion. This is a common profile for polar molecules.
3 HighLow> 2Efflux Substrate. The compound can passively diffuse across a lipid membrane but is actively pumped out by transporters in Caco-2 cells. This is a significant liability for oral absorption.[13]
4 LowHigh< 1Active Uptake. The compound has poor passive permeability but is a substrate for an absorptive transporter expressed by Caco-2 cells. This is a favorable property.

Based on the results, medicinal chemists can decide whether to advance the compound, modify its structure to improve permeability (e.g., through prodrug strategies), or deprioritize it.

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. Retrieved from [Link]

  • Author Unknown. (n.d.). Caco2 assay protocol. Source Document. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. European Commission. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay. Technology Networks. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. Retrieved from [Link]

  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison between Caco-2 permeability and PAMPA permeability. ResearchGate. Retrieved from [Link]

  • Slideshare. (n.d.). Cell permeability assays: caco-2 cell permeability, pampa membrane assays. Slideshare. Retrieved from [Link]

  • National Institutes of Health. (2018). Highly Predictive and Interpretable Models for PAMPA Permeability. PMC. Retrieved from [Link]

  • ResearchGate. (2015). The importance of permeability screening in drug discovery process: PAMPA, Caco-2 and rat everted gut assays. ResearchGate. Retrieved from [Link]

  • Pion Inc. (2024). Drug solubility and permeability. Pion Inc. Retrieved from [Link]

  • National Institutes of Health. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. PMC. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Permeability & Absorption. Creative Biolabs. Retrieved from [Link]

  • Pion Inc. (2024). Drug absorption, membrane permeability, flux, drug delivery and drug development. YouTube. Retrieved from [Link]

  • Pion Inc. (2025). Drug permeability and bioavailability. Pion Inc. Retrieved from [Link]

  • Wikipedia. (n.d.). Drug permeability. Wikipedia. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. PubChemLite. Retrieved from [Link]

  • Chemspace. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. Chemspace. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers. Retrieved from [Link]

Sources

Application Notes & Protocols: A Framework for In Vivo Dosing and Administration of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the dosing and administration of the novel compound, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, in preclinical in vivo models. Due to the limited publicly available data on this specific molecule, this guide emphasizes the foundational principles and systematic methodologies required to develop a robust, reproducible, and ethically sound experimental plan. The protocols herein are designed as a self-validating system, guiding the user from initial physicochemical characterization and formulation development to the design of pharmacokinetic and pharmacodynamic studies, ensuring scientific integrity at each stage.

Section 1: Foundational Principles & Strategic Overview

The successful in vivo evaluation of any new chemical entity (NCE) is not merely a matter of administering the compound to an animal model; it is a systematic process built upon a thorough understanding of the molecule's fundamental properties. For this compound, a compound with structural motifs suggesting potential challenges in aqueous solubility, a rigorous pre-formulation assessment is the bedrock of a successful study.[1]

The overarching goal is to develop a formulation that delivers the compound to the target site in a consistent and bioavailable manner, allowing for the accurate interpretation of efficacy and safety data.[2] The failure to do so can lead to misleading results, such as false negatives in efficacy studies or unexpected toxicity, ultimately wasting valuable resources.[3]

This guide follows a logical progression, beginning with the essential characterization of the test article and culminating in detailed administrative protocols.

Logical Workflow for In Vivo Study Development

The following workflow diagram outlines the critical path from compound reception to the execution of definitive in vivo studies. Each step is a crucial decision point that informs the subsequent stages.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Execution A Compound Acquisition & Purity Analysis (LC-MS, NMR) B Aqueous Solubility Determination (pH 2, 7.4, 9) A->B C Solubility in Co-solvents & Lipids B->C D Solid-State Characterization (pKa, LogP, DSC, TGA) C->D E Select Formulation Strategy (e.g., Co-solvent, Suspension, Lipid-based) D->E Data informs strategy F Prepare Trial Formulations E->F G Assess Formulation Stability (Physical & Chemical) F->G H Verify Concentration (HPLC) G->H I Animal Model Selection & IACUC Protocol Approval H->I Optimized formulation ready J Dose Range Finding (DRF) / MTD Study I->J K Pharmacokinetic (PK) Study J->K L Pharmacodynamic (PD) / Efficacy Study K->L

Caption: General workflow for developing an in vivo study for a novel compound.

Section 2: Pre-formulation & Physicochemical Characterization

Before any in vivo administration, a comprehensive understanding of the compound's physical and chemical properties is paramount. These characteristics dictate the available formulation strategies.[1] The structure of this compound, containing both a carboxylic acid moiety and a sulfonamide group, suggests that its solubility will be highly pH-dependent.

Protocol 2.1: Aqueous Solubility Assessment

Objective: To determine the kinetic solubility of this compound in aqueous buffers at physiologically relevant pH values.

Methodology:

  • Prepare Buffers: Prepare 100 mM phosphate buffers at pH 2.0, 7.4, and 9.0.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM).

  • Serial Dilution: Add small aliquots of the DMSO stock to each buffer to create a range of concentrations. Ensure the final DMSO concentration is ≤1% to minimize its effect on solubility.

  • Equilibration: Shake the samples at room temperature for 2-4 hours.

  • Analysis: Centrifuge the samples to pellet any precipitate. Analyze the supernatant for the concentration of the dissolved compound using a validated HPLC-UV method.

  • Determination: The highest concentration at which the compound remains in solution is determined to be the kinetic solubility.

Causality & Interpretation: Low aqueous solubility (<10 µg/mL) at pH 7.4 classifies a compound as poorly soluble, often falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[4] This result immediately signals that a simple aqueous solution is unlikely to be viable for in vivo dosing and directs the formulation strategy towards solubilization enhancement techniques.[5][6]

Table 1: Hypothetical Solubility Profile

This table illustrates the type of data that should be generated to guide formulation decisions.

VehiclepHPredicted Solubility (µg/mL)Formulation Implication
Deionized Water~4-5< 1Simple aqueous solution is not feasible.
Phosphate Buffered Saline (PBS)7.4< 5Directs towards co-solvent or suspension systems.
5% DMSO / 95% Saline7.410Potential for low-dose IV, but may precipitate upon injection.
10% Solutol HS 15 / 90% Water7.450Surfactant-based systems are a viable option.
20% PEG400 / 10% Ethanol / 70% Saline7.4100Co-solvent system is a strong candidate for IV/IP routes.
Corn OilN/A250Lipid-based formulation is a strong candidate for oral gavage.

Section 3: Formulation Development

The selection of a formulation strategy is a direct consequence of the solubility data. The goal is to create a vehicle that is safe for the animal, maintains the compound in a stable state, and ensures consistent bioavailability.[5]

Decision Tree for Formulation Strategy

This diagram illustrates a simplified decision-making process for selecting an appropriate formulation path based on initial solubility findings.

G Solubility Aqueous Solubility @ pH 7.4 > Target Dose Concentration? AqueousSol Prepare simple buffered aqueous solution Solubility->AqueousSol Yes PoorlySoluble Proceed to Solubilization Enhancement Solubility->PoorlySoluble No Route Route of Administration? PoorlySoluble->Route IV_IP IV / IP Route->IV_IP PO Oral (PO) Route->PO Cosolvent Develop Co-solvent System (e.g., PEG400, DMSO, Ethanol) IV_IP->Cosolvent Surfactant Develop Surfactant System (e.g., Solutol, Tween 80) IV_IP->Surfactant Lipid Develop Lipid-based System (e.g., Corn Oil, SEDDS) PO->Lipid Suspension Develop Aqueous Suspension (with suspending & wetting agents) PO->Suspension

Caption: Decision tree for selecting a formulation strategy.

Protocol 3.1: Preparation of a Co-Solvent Formulation for IV/IP Administration

Objective: To prepare a sterile, injectable formulation of this compound for preclinical rodent studies. This protocol is a common starting point for poorly soluble compounds.[7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free vials

  • 0.22 µm sterile syringe filters

Methodology:

  • Weigh Compound: Accurately weigh the required amount of the compound based on the target concentration and final volume.

  • Initial Solubilization: Add the minimum required volume of DMSO to completely dissolve the compound. Vortex or sonicate briefly if necessary. Causality: DMSO is a powerful solvent used to create the initial concentrate, but its volume must be minimized due to potential in vivo toxicity.

  • Add Co-solvent: Add PEG400 to the DMSO solution and vortex to mix thoroughly. A common ratio is 1:1 or 1:2 DMSO:PEG400. Causality: PEG400 acts as a co-solvent and helps prevent the drug from precipitating when the aqueous component is added.

  • Aqueous Dilution: Slowly add the sterile saline to the organic phase while vortexing. The final composition should be carefully controlled (e.g., 10% DMSO / 40% PEG400 / 50% Saline).

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation or cloudiness. A successful formulation will be a clear, homogenous solution.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile, pyrogen-free vial. This is a critical step for parenteral administration.

  • Quality Control: Before dosing, verify the final concentration of the compound in the formulation via HPLC to ensure accuracy.

Section 4: In Vivo Administration Protocols

All animal procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol.[8][9] The choice of administration route depends on the study's objective (e.g., assessing oral bioavailability vs. direct systemic exposure).[10]

Table 2: Standard Administration Volumes and Needle Sizes for Mice

This table provides a reference for safe and ethical administration practices, adapted from institutional guidelines.[8][11][12]

RouteMax Volume (mL/kg)Recommended Needle Size (Gauge)Notes
Intravenous (IV)5 (bolus)27-30 GTypically via the lateral tail vein. Rate of injection should be slow.
Intraperitoneal (IP)10-2025-27 GInject into the lower right abdominal quadrant to avoid organs.
Subcutaneous (SC)5-1025-27 GAdminister into a tented fold of skin, often in the dorsal scapular area.
Oral Gavage (PO)1020-22 G (ball-tipped)Ensure proper technique to prevent esophageal or tracheal injury.
Protocol 4.1: Intraperitoneal (IP) Injection in Mice

Objective: To administer the formulated compound systemically via the intraperitoneal route.

Methodology:

  • Formulation Preparation: Ensure the formulation is at room temperature and visually inspected for clarity before drawing into the syringe.

  • Animal Restraint: Properly restrain the mouse to expose the abdomen. One common method is to scruff the mouse, allowing the hindquarters to rest on a firm surface.

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid puncturing the cecum, bladder, or liver.

  • Needle Insertion: Insert the needle (bevel up) at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.

  • Aspiration Check: Gently pull back on the plunger. If blood (vessel puncture) or a yellowish fluid (bladder puncture) appears, discard the syringe and start over with a fresh dose and needle.

  • Injection: If no fluid is aspirated, inject the full volume smoothly and steadily.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for several minutes for any immediate adverse reactions.

Protocol 4.2: Dose Range Finding (DRF) Study

Objective: To determine the maximum tolerated dose (MTD) and to observe any acute toxicities. This is a critical preliminary step before initiating larger pharmacokinetic or efficacy studies.[13]

Methodology:

  • Group Allocation: Use a small number of animals per group (e.g., n=2-3 mice/sex/group).

  • Dose Selection: Select a wide range of doses based on any available in vitro cytotoxicity data or data from structurally similar compounds. A common approach is to use a dose-escalation scheme (e.g., 1, 3, 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound to each group via the intended route of administration. Include a vehicle-only control group.

  • Monitoring: Observe the animals intensively for the first few hours post-dosing and then daily for 7-14 days. Record clinical signs of toxicity (e.g., changes in weight, activity, posture, grooming) and any mortality.

  • Endpoint Analysis: The MTD is often defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight. This data is crucial for selecting appropriate doses for subsequent, more definitive studies.

Section 5: Conclusion and Best Practices

The in vivo evaluation of this compound requires a methodical, data-driven approach. There is no substitute for rigorous physicochemical characterization, as these initial experiments illuminate the path to a rational and effective formulation strategy. By following the principles of thorough pre-formulation, systematic formulation development, and ethical, well-controlled animal handling, researchers can generate high-quality, reproducible data. This foundational work is indispensable for confidently assessing the therapeutic potential of any novel compound.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Journal of Cheminformatics. [Link]

  • How To Predict Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

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  • How necessary are animal models for modern drug discovery?. Expert Opinion on Drug Discovery. [Link]

  • IACUC Routes of Administration Guidelines. Research & Innovation Office. [Link]

  • General Principles of Preclinical Study Design. NCBI Bookshelf. [Link]

  • Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Benchling. [Link]

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  • The (misleading) role of animal models in drug development. Frontiers. [Link]

  • Commonly Used Animal Models. NCBI Bookshelf. [Link]

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  • Designing an In Vivo Preclinical Research Study. Preprints.org. [Link]

  • Guideline #10: Drug and Chemical Administration. Washington State University Institutional Animal Care and Use Committee. [Link]

  • Best Practices For Preclinical Animal Testing. BioBoston Consulting. [Link]

  • UC Davis Institutional Animal Care and Use Procedure. UC Davis. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics. [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences - YouTube. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

  • Optimizing the Formulation of Poorly Water-Soluble Drugs | Request PDF. ResearchGate. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. PubChem. [Link]

  • Synthesis, physical and chemical properties of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts. Science and education a new dimension. [Link]

Sources

Application Notes and Protocols for the Experimental Use of Morpholine Sulfonamides in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Sulfonamide Scaffold in Modern Enzyme Inhibition

In the landscape of contemporary drug discovery, the morpholine sulfonamide scaffold has emerged as a privileged structure, demonstrating significant potential across a diverse range of therapeutic targets.[1][2] The sulfonamide group, a cornerstone of medicinal chemistry since the advent of sulfa drugs, is a well-established pharmacophore known for its ability to mimic the transition state of enzymatic reactions or to bind tightly within enzyme active sites.[3] When integrated with a morpholine ring, the resulting molecule often exhibits enhanced pharmacological properties. The morpholine moiety can improve physicochemical characteristics such as solubility and metabolic stability, and its unique conformational flexibility allows for optimal orientation within a target's binding pocket, often leading to increased potency and selectivity.[1][4][5][6]

This guide provides a comprehensive overview and detailed protocols for the experimental application of morpholine sulfonamides in enzyme inhibition assays. It is designed for researchers, scientists, and drug development professionals seeking to characterize the inhibitory potential of this important class of compounds. We will delve into the causality behind experimental design, ensuring that each protocol is not merely a series of steps, but a self-validating system for generating robust and reliable data.

Part 1: Foundational Principles of Enzyme Inhibition Assays

Before embarking on experimental work, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzyme inhibitors can be broadly classified based on their mechanism of action. A thorough understanding of these mechanisms is essential for interpreting experimental data correctly.[7]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

The following protocols will enable the precise determination of a morpholine sulfonamide's inhibitory potency (IC50) and the elucidation of its mechanism of action.

Part 2: Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[8] It is a critical parameter for quantifying the potency of a potential drug candidate. This protocol describes a general method using a spectrophotometric assay, which can be adapted for various enzyme systems.

Rationale: This experiment is designed to establish a dose-response relationship for the inhibitor. By systematically varying the inhibitor concentration while keeping the enzyme and substrate concentrations constant, we can accurately determine the concentration at which the inhibitor exerts its half-maximal effect. A 96-well plate format is utilized for high-throughput analysis and reproducibility.

Materials:

  • Purified target enzyme

  • Enzyme-specific substrate

  • Morpholine sulfonamide inhibitor stock solution (e.g., 10 mM in DMSO)

  • Assay buffer (optimized for the target enzyme's activity)

  • 96-well microplates (clear, flat-bottom for colorimetric assays)

  • Multichannel pipette

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Serial Dilutions of the Inhibitor:

    • Perform a serial dilution of the morpholine sulfonamide stock solution in the assay buffer to create a range of concentrations. A common approach is to use 2-fold or 3-fold dilutions to cover a broad concentration range (e.g., from 100 µM down to the low nanomolar range).

    • Ensure the final concentration of DMSO in all wells is consistent and low (typically ≤1%) to avoid solvent-induced inhibition.

  • Set Up the Assay Plate:

    • Designate wells for "blank" (no enzyme), "negative control" (no inhibitor), and "test" (with inhibitor) conditions.

    • Add the assay buffer to all wells.

    • Add the serially diluted inhibitor to the "test" wells.

    • Add an equivalent volume of buffer/DMSO to the "negative control" and "blank" wells.

  • Enzyme and Substrate Addition:

    • Add the purified target enzyme to the "negative control" and "test" wells. Add an equivalent volume of buffer to the "blank" wells.

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed microplate reader.

    • Measure the absorbance at the appropriate wavelength for the product of the enzymatic reaction. Take kinetic readings at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the background rate from the "blank" wells from all other measurements.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ of negative control)] x 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis prep_inhibitor Prepare Inhibitor Serial Dilutions prep_plate Set Up 96-Well Plate (Blank, Control, Test) prep_inhibitor->prep_plate add_enzyme Add Enzyme & Pre-incubate prep_plate->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read_plate Kinetic Reading in Plate Reader add_substrate->read_plate calc_velocity Calculate Initial Velocities (V₀) read_plate->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 MOA cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P Product (P) ES->P k_cat EI->E -I E_nc Enzyme (E) ES_nc ES Complex E_nc->ES_nc +S EI_nc EI Complex E_nc->EI_nc +I S_nc Substrate (S) I_nc Inhibitor (I) ES_nc->E_nc -S ESI_nc ESI Complex ES_nc->ESI_nc +I P_nc Product (P) ES_nc->P_nc k_cat EI_nc->E_nc -I EI_nc->ESI_nc +S ESI_nc->ES_nc -I ESI_nc->EI_nc -S

Sources

Application Notes & Protocols: Formulation of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid for Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Formulation in Preclinical Success

The journey of a novel chemical entity (NCE) from bench to potential therapeutic is fraught with challenges, a significant one being the development of a stable and bioavailable formulation suitable for in vivo evaluation. [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, as a representative NCE, possesses structural motifs—a thiophene ring, a sulfonyl group, and a carboxylic acid—that suggest potential challenges in achieving optimal solubility and stability. An ill-defined formulation can lead to variable drug exposure, erroneous pharmacokinetic/pharmacodynamic (PK/PD) data, and ultimately, the unjust termination of a promising drug candidate.

These application notes provide a comprehensive, scientifically-grounded framework for the systematic development of oral and parenteral formulations for this compound, intended for animal studies. The protocols herein are designed not as rigid instructions, but as a decision-making guide, emphasizing the rationale behind each step to empower researchers to adapt and optimize based on their experimental findings.

Pre-formulation Assessment: Characterizing the Unknown

Before any formulation work begins, a thorough physicochemical characterization of the active pharmaceutical ingredient (API) is paramount.[1][2] This phase, known as pre-formulation, provides the foundational data upon which all subsequent formulation strategies are built.[3][4]

Predicted Physicochemical Properties

Based on its chemical structure, we can infer several key properties that will influence formulation design:

  • Thiophene Ring: Contributes to the molecule's aromaticity and potential for π-π stacking interactions, which can affect solubility and aggregation. Thiophene derivatives have been explored as anticancer agents, with poor water solubility being a common challenge.[5][6][7]

  • Morpholine Group: The morpholine moiety is a versatile scaffold in medicinal chemistry.[8] It is a basic functional group (the conjugate acid, morpholinium, has a pKa of ~8.5) and can influence the molecule's overall polarity and hydrogen bonding capacity.[9]

  • Sulfonyl Group: This is a strongly electron-withdrawing and polar group. The introduction of a sulfonyl group can modulate a molecule's solubility, acidity, and metabolic stability.[10][11]

  • Acetic Acid Moiety: As a carboxylic acid, this group will confer acidic properties, making the molecule's solubility highly dependent on pH. At pH values below its pKa, the compound will be in its less soluble, neutral form, while at pH values above its pKa, it will exist as the more soluble carboxylate salt.[12]

Essential Pre-formulation Experiments

The following experimental protocols are critical for gathering the necessary data to guide formulation development.

Protocol 2.2.1: pH-Solubility Profiling

  • Objective: To determine the aqueous solubility of the compound across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Methodology:

    • Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure saturation.

    • Filter the samples through a 0.22 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Plot solubility (mg/mL or µg/mL) versus pH.

Protocol 2.2.2: Stability Assessment

  • Objective: To evaluate the chemical stability of the compound in solution and as a solid, under various stress conditions, in accordance with ICH guidelines.[13][14][15]

  • Methodology:

    • Solution Stability: Prepare solutions of the compound in the buffers used for solubility profiling. Store aliquots at different temperatures (e.g., 4°C, 25°C, 40°C) and protect some from light.[16] Analyze the concentration of the parent compound and the appearance of any degradation products at specified time points (e.g., 0, 24, 48, 72 hours).

    • Solid-State Stability: Store the solid API under accelerated stability conditions (e.g., 40°C/75% RH) and long-term conditions (e.g., 25°C/60% RH).[16][17] Analyze for purity and physical changes at appropriate intervals.[18]

    • Forced Degradation: Expose the compound to harsh conditions (e.g., strong acid, strong base, oxidation, light, heat) to identify potential degradation pathways and to ensure the analytical method is "stability-indicating."[19]

Protocol 2.2.3: Excipient Compatibility

  • Objective: To screen for potential interactions between the API and commonly used excipients.[4]

  • Methodology:

    • Create binary mixtures of the API and selected excipients (e.g., in a 1:1 or 1:5 ratio).

    • Store the mixtures under accelerated stability conditions (40°C/75% RH) for a defined period (e.g., 2-4 weeks).

    • Analyze the samples at initial and final time points for the appearance of degradation products or physical changes compared to pure API and excipient controls.

Formulation Development: Strategies and Protocols

The choice of formulation depends on the intended route of administration, the required dose, and the physicochemical properties determined in the pre-formulation assessment.[20]

Oral Formulation Strategies

For oral administration, the goal is to achieve consistent and adequate absorption from the gastrointestinal tract. Given the acidic nature of the compound, poor solubility in the acidic environment of the stomach is anticipated.

Table 1: Common Vehicle Systems for Oral Gavage in Rodent Studies [21][22][23]

Vehicle TypeCompositionRationale & Considerations
Aqueous Solution (pH-adjusted) Water with NaOH or other base to raise pH > pKaIdeal if the compound is stable and sufficiently soluble at a neutral or slightly basic pH. The simplest approach.
Aqueous Suspension 0.5% - 1.0% (w/v) Carboxymethyl cellulose (CMC) or Methylcellulose (MC) in waterFor poorly soluble compounds. Provides a uniform suspension. Requires careful particle size control and assessment of suspension stability (i.e., re-suspendability).[22]
Co-solvent System Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), water, etc.Can significantly enhance the solubility of hydrophobic compounds.[24] Potential for vehicle-induced toxicity or altered physiology must be considered.[25]
Lipid-Based System Corn oil, sesame oil, or other triglyceridesSuitable for highly lipophilic compounds. May enhance lymphatic absorption.[23]
Solubilizing Excipient System Aqueous solution with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Polysorbate 80)Cyclodextrins form inclusion complexes to enhance solubility.[26] Surfactants can form micelles to solubilize the drug.[27] Both require careful toxicity evaluation.[25]

Protocol 3.1.1: Preparation of a pH-Adjusted Aqueous Solution

  • Objective: To prepare a simple solution for oral gavage.

  • Methodology:

    • Weigh the required amount of this compound.

    • Add a portion of the final volume of purified water and stir.

    • Slowly add a dilute solution of NaOH (e.g., 0.1 N) dropwise while monitoring the pH.

    • Continue adding base until the compound is fully dissolved and the target pH (typically 7.0-8.0) is reached.

    • Add purified water to reach the final target volume and mix thoroughly.

    • Visually inspect for clarity and confirm the final pH.

    • Store appropriately (e.g., refrigerated) and determine the useable stability period.

Protocol 3.1.2: Preparation of a Carboxymethyl Cellulose (CMC) Suspension

  • Objective: To prepare a uniform suspension for a poorly soluble compound.

  • Methodology:

    • Prepare the 0.5% CMC vehicle: Slowly sprinkle 0.5 g of sodium CMC into 100 mL of purified water while stirring vigorously to prevent clumping. Allow it to hydrate fully (this may take several hours or overnight).

    • If necessary, reduce the particle size of the API by micronization to improve suspension homogeneity.[2]

    • Weigh the required amount of API and place it in a mortar.

    • Add a small amount of the CMC vehicle to the API and triturate to form a smooth, uniform paste.

    • Gradually add the remaining vehicle in portions, mixing thoroughly after each addition, to achieve the final concentration.

    • Transfer the suspension to a suitable container. This formulation will require vigorous shaking before each dose administration.

Parenteral Formulation Strategies

Parenteral formulations must be sterile, pyrogen-free, and generally isotonic and iso-pH with physiological fluids.[28][29] Achieving sufficient solubility in a limited volume is often the primary challenge.[30]

Table 2: Common Vehicle Systems for Parenteral Administration

Vehicle TypeCompositionRationale & Considerations
Aqueous Solution (pH-adjusted) Saline (0.9% NaCl) or 5% Dextrose in Water (D5W), with pH adjustment.The preferred and simplest option if solubility and stability permit. pH must be within a physiologically tolerable range (typically pH 4-9 for IV).
Co-solvent System Ethanol, Propylene Glycol (PG), PEG 400 in combination with an aqueous vehicle.Effective for increasing solubility but must be used with caution.[31] Potential for hemolysis, precipitation upon injection, and vehicle toxicity must be rigorously evaluated.
Solubilizing Excipient System Aqueous vehicle with cyclodextrins (e.g., Sulfobutylether-β-cyclodextrin, SBE-β-CD) or non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL).SBE-β-CD is a common choice for parenteral formulations due to its favorable safety profile. Surfactants can cause hypersensitivity reactions and must be used at low concentrations.
Nanosuspension API nanoparticles stabilized by surfactants or polymers in an aqueous vehicle.A strategy for very poorly soluble compounds. Requires specialized equipment (e.g., high-pressure homogenization) for particle size reduction.[31]

Protocol 3.2.1: Preparation of a Parenteral Solution with SBE-β-CD

  • Objective: To prepare a sterile, soluble formulation for intravenous injection.

  • Methodology:

    • Determine the required concentration of SBE-β-CD needed to solubilize the API (this requires preliminary screening experiments).

    • In an aseptic environment, dissolve the required amount of SBE-β-CD in Water for Injection (WFI).

    • Slowly add the weighed API to the SBE-β-CD solution while stirring until fully dissolved.

    • Adjust the pH to a physiologically acceptable range (e.g., 7.4) using sterile HCl or NaOH solutions if necessary.

    • Add WFI to the final volume.

    • Sterilize the final solution by filtration through a sterile 0.22 µm syringe filter into a sterile vial.

    • Perform quality control checks for clarity, pH, and absence of particulate matter.

Workflow for Formulation Screening and Optimization

A systematic approach is crucial for efficiently identifying a lead formulation. The following workflow illustrates the decision-making process.

Formulation_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Route & Dose Definition cluster_2 Phase 3: Formulation Screening cluster_3 Phase 4: Lead Formulation Selection cluster_4 Phase 5: In-vivo Study PFS Pre-formulation Studies (Solubility, Stability, pKa) Route Define Route of Administration (Oral vs. Parenteral) PFS->Route Dose Define Target Dose (mg/kg) Route->Dose Screen_Oral Screen Oral Vehicles (Aqueous, Suspension, Co-solvent) Dose->Screen_Oral If Oral Screen_IV Screen Parenteral Vehicles (pH-adjust, Co-solvent, Cyclodextrin) Dose->Screen_IV If Parenteral Lead_Form Select Lead Formulation(s) Based on Solubility & Stability Screen_Oral->Lead_Form Screen_IV->Lead_Form QC QC Checks (Appearance, pH, Purity) Lead_Form->QC InVivo Proceed to Animal Dosing QC->InVivo

Caption: Systematic workflow for preclinical formulation development.

Conclusion: A Foundation for Reproducible Science

The protocols and strategies outlined in these application notes provide a robust framework for developing viable oral and parenteral formulations of this compound for animal studies. By grounding formulation choices in solid pre-formulation data and systematically screening appropriate vehicle systems, researchers can significantly enhance the quality and reproducibility of their in vivo experiments. This methodical approach minimizes the risk of formulation-related artifacts, ensuring that the observed pharmacological and toxicological outcomes are a true reflection of the intrinsic properties of the NCE.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • AMSbiopharma. (2023). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • RAPS. (2023). ICH releases overhauled stability guideline for consultation. [Link]

  • ICH. (2003). Q1A(R2) Guideline. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Berkshire Sterile Manufacturing. (2023). The ABC's of Formulation Development for Parenteral Drug Product Manufacturing. [Link]

  • QualityHub. (2022). QHub Insights: How to Set Up Drug Stability Testing Program for Pharmaceuticals. [Link]

  • Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. [Link]

  • Slideshare. (2015). Preformulation studies. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2020). Effect of Vehicles on the Functional Observational Battery by Oral Gavage Administration in Wistar Rats and Need for Historical Control Data. [Link]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

  • Taylor & Francis Online. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

  • Creative Biolabs. Preformulation Development. [Link]

  • Pharma Focus Europe. Pre-Formulation Studies and Analytical Techniques. [Link]

  • K.K. Wagh College of Pharmacy. Pre-formulation Studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]

  • National Center for Biotechnology Information. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. PMC. [Link]

  • YouTube. (2024). Stability Testing for Pharmaceutical Products | Complete Guide by PharmaTalks. [Link]

  • GMP SOP. Stability testing overview for Pharmaceutical products. [Link]

  • Sciencemadness Wiki. (2022). Morpholine. [Link]

  • Pharmaceutical Technology. (2024). The fundamentals of developing parenteral drug products. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Pre-Formulation studies of a novel drug candidate for Oral dosage From Development. [Link]

  • National Center for Biotechnology Information. (n.d.). The Development of a Parenteral Pharmaceutical Formulation of a New Class of Compounds of Nitrosourea. PMC. [Link]

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  • ResearchGate. (2018). Vehicle selection for nonclinical oral safety studies. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. This molecule is a key building block in medicinal chemistry and drug development, making its efficient and high-purity synthesis a critical objective for researchers. This guide is designed for professionals in the field and provides in-depth troubleshooting, frequently asked questions, and validated protocols based on established chemical principles. Our goal is to empower you to overcome common synthetic challenges, optimize your reaction yields, and ensure the integrity of your final product.

Overall Synthesis Pathway

The synthesis of this compound is typically approached as a multi-step process starting from the commercially available 2-thiopheneacetic acid. The core strategy involves the electrophilic substitution on the thiophene ring, followed by nucleophilic substitution to introduce the morpholine moiety. Protecting the carboxylic acid functionality as an ester is a common and highly recommended strategy to prevent undesirable side reactions.

Figure 1: General Synthesis Pathway.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the carboxylic acid group of 2-thiopheneacetic acid?

A: The carboxylic acid group contains an acidic proton and a nucleophilic oxygen. These features can interfere with the subsequent reaction steps. Specifically, during chlorosulfonylation with chlorosulfonic acid (ClSO₃H), the carboxylic acid can react to form mixed anhydrides or other byproducts, reducing the overall yield. During the final sulfonamide formation step, the acidic proton would quench the base required for the reaction. Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) neutralizes its reactivity, ensuring the subsequent steps proceed cleanly.

Q2: What are the biggest challenges in the chlorosulfonylation step (Step 2)?

A: The chlorosulfonylation of the thiophene ring is a critical step with two primary challenges. First, the reaction is highly sensitive to moisture, as chlorosulfonic acid reacts violently with water. All glassware must be oven-dried, and anhydrous solvents should be used. Second, polysubstitution can occur. The thiophene ring is electron-rich and susceptible to electrophilic attack. Poor temperature control or incorrect stoichiometry can lead to the formation of 2,4- and 2,5-bis-sulfonyl chloride derivatives, which complicates purification and lowers the yield of the desired mono-substituted product.[1][2]

Q3: Can I use thionyl chloride (SOCl₂) instead of chlorosulfonic acid?

A: No, these reagents serve different purposes. Thionyl chloride is a chlorinating agent used to convert carboxylic acids into acyl chlorides.[3][4] Chlorosulfonic acid is a sulfonating agent that introduces the -SO₂Cl group directly onto the aromatic ring through electrophilic aromatic substitution.

Q4: What is the role of the base in the sulfonamide formation step (Step 3)?

A: The reaction between the sulfonyl chloride intermediate and morpholine generates one equivalent of hydrochloric acid (HCl). This acid can protonate the morpholine starting material, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as pyridine or triethylamine, is added to scavenge the generated HCl, allowing the reaction to proceed to completion.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Low or No Yield in Chlorosulfonylation (Step 2)
Potential Cause Diagnostic Check Suggested Solution
Moisture Contamination Observe for excessive fuming or a violent, uncontrolled reaction upon adding chlorosulfonic acid.Ensure all glassware is oven- or flame-dried immediately before use. Use freshly opened or distilled anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon).
Incorrect Reagent Stoichiometry Analyze a crude reaction sample by ¹H NMR. An excess of starting material indicates an incomplete reaction.Use a slight excess (1.1 to 1.5 equivalents) of chlorosulfonic acid. Ensure accurate measurement of all reagents.
Sub-optimal Reaction Temperature Monitor the reaction temperature closely with a calibrated thermometer. If the reaction stalls, check for starting material via TLC.Add the chlorosulfonic acid dropwise to the thiophene ester solution while maintaining the temperature at 0-5 °C using an ice bath. Allowing the temperature to rise can promote side reactions.
Starting Material Degradation The reaction mixture turns dark or tar-like.Thiophene derivatives can be sensitive to strong oxidizing conditions.[3] Ensure the temperature does not exceed the recommended range and that the reaction time is not unnecessarily prolonged.
Problem 2: Presence of Multiple Spots on TLC After Sulfonamide Formation (Step 3)
Potential Cause Diagnostic Check Suggested Solution
Incomplete Reaction One of the major spots corresponds to the sulfonyl chloride starting material (visualized with a potassium permanganate stain).Allow the reaction to stir for a longer duration or gently warm it to 30-40 °C. Ensure at least two equivalents of morpholine and one equivalent of base are used.
Hydrolyzed Sulfonyl Chloride A polar, baseline spot may be visible on TLC, corresponding to the sulfonic acid.The sulfonyl chloride intermediate is moisture-sensitive. Use it immediately after preparation or store it under strictly anhydrous conditions. Ensure the morpholine and base are dry.
Formation of Di-sulfonated Byproducts Multiple product-like spots are visible, which are difficult to separate. Mass spectrometry of the crude mixture shows a mass corresponding to a di-morpholinated species.This issue originates from the chlorosulfonylation step. Re-optimize Step 2 by ensuring slow, controlled addition of chlorosulfonic acid at 0 °C to favor mono-substitution.[1][2]
Problem 3: Low Yield in Final Hydrolysis Step (Step 4)

Potential Cause Diagnostic Check Suggested Solution
Incomplete Hydrolysis ¹H NMR of the crude product shows residual methyl/ethyl ester peaks.Increase the reaction time or temperature (e.g., reflux). Increase the concentration or equivalents of NaOH. The addition of a co-solvent like methanol or THF can improve solubility and reaction rate.[5]
Product Degradation The solution darkens significantly upon prolonged heating under basic conditions.Avoid excessively harsh conditions. Monitor the reaction by TLC and stop it as soon as the starting material is consumed.
Product Loss During Workup Low recovery of solid after acidification.The final product has some solubility in water. After acidification, cool the mixture in an ice bath to maximize precipitation. If the product remains dissolved, perform an extraction with an organic solvent like ethyl acetate.

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Figure 2: Troubleshooting workflow for low yield.

Detailed Experimental Protocols

Safety Precaution: These procedures involve corrosive and reactive chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Methyl (thiophen-2-yl)acetate (Step 1)
  • To a 250 mL round-bottom flask, add 2-thiopheneacetic acid (14.2 g, 100 mmol).

  • Add methanol (150 mL) and concentrated sulfuric acid (2 mL, catalytic).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the product as an oil. The product is typically used in the next step without further purification. Expected Yield: >95%

Protocol 2: Methyl (5-(chlorosulfonyl)thiophen-2-yl)acetate (Step 2)
  • In a 500 mL three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet, dissolve methyl (thiophen-2-yl)acetate (15.6 g, 100 mmol) in anhydrous dichloromethane (100 mL).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (15.2 g, 130 mmol, 9.1 mL) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.

  • Very carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with cold brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure at a low temperature (<30 °C). The resulting crude sulfonyl chloride is a sensitive oil and should be used immediately in the next step.

Protocol 3: Methyl [5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate (Step 3)
  • Dissolve the crude methyl (5-(chlorosulfonyl)thiophen-2-yl)acetate (from the previous step, ~100 mmol) in anhydrous dichloromethane (150 mL) and cool to 0 °C.

  • In a separate flask, dissolve morpholine (17.4 g, 200 mmol) in anhydrous dichloromethane (50 mL) and add it to the reaction mixture.

  • Add pyridine (9.5 g, 120 mmol, 9.7 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3 hours. Monitor completion by TLC.

  • Wash the reaction mixture with 1M HCl (2 x 75 mL), water (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude ester product, which can be purified by recrystallization from ethanol or by column chromatography.

Protocol 4: this compound (Step 4)
  • Dissolve the methyl ester from Step 3 (~100 mmol theoretical) in a mixture of THF (100 mL) and methanol (50 mL).

  • Add a solution of sodium hydroxide (8.0 g, 200 mmol) in water (100 mL).

  • Heat the mixture to 50 °C and stir for 2-4 hours, or until TLC indicates complete consumption of the starting ester.

  • Cool the mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and cool in an ice bath.

  • Slowly acidify to pH 2-3 by adding 6M HCl. A white precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the filter cake with cold water and dry under vacuum to afford the final product. Expected Overall Yield (from 2-thiopheneacetic acid): 50-65%

References

  • Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Google Patents. (2010). CN101880271A - Synthesis method of 2-thiophene acetylchloride.
  • Google Patents. (2017). CN107011319A - A kind of preparation method of 2 thiophen acetyl chloride.
  • Giordano, F., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. Retrieved from [Link]

  • Cremlyn, R. J., et al. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 10(1), 111–119. Retrieved from [Link]

  • Google Patents. (2016). CN105906604B - A kind of synthetic method of 2 thiophene acetic acid.
  • Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophene derivatives. Retrieved from [Link]

Sources

[5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered during experimental work with this compound in aqueous solutions. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your results.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule featuring a thiophene core, a sulfonamide linkage to a morpholine ring, and an acetic acid side chain. Each of these functional groups contributes to the compound's overall chemical properties and potential stability challenges. This guide will deconstruct the stability profile of this molecule by examining the known behavior of its constituent parts.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in aqueous solutions?

A1: The primary stability concerns for this molecule in aqueous media revolve around three potential degradation pathways, stemming from its chemical structure:

  • Hydrolysis of the Sulfonamide Bond: The sulfonamide linkage (-SO₂-N<) can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions, although sulfonamides are generally considered hydrolytically stable at neutral and alkaline pH.[1][2]

  • Oxidation of the Thiophene Ring: The electron-rich thiophene ring is prone to oxidation, which can be initiated by exposure to atmospheric oxygen, light, or oxidizing agents.[3][4]

  • Photodegradation: Thiophene-containing compounds can be sensitive to light, leading to degradation.[5]

Q2: How does pH affect the stability of the compound in my aqueous buffer?

A2: The pH of your aqueous solution is a critical factor. Based on the general behavior of sulfonamides, the compound is expected to be most stable at neutral to alkaline pH (pH 7-9).[1] Under acidic conditions (pH < 4), the rate of hydrolytic cleavage of the sulfonamide bond may increase, although this is generally a slow process.[6] It is advisable to perform pH-dependent stability studies to determine the optimal pH range for your specific experimental conditions.

Q3: I've observed a change in the color of my solution upon storage. What could be the cause?

A3: A change in color, such as yellowing, can be an indicator of degradation. This is often associated with the oxidation of the thiophene ring, leading to the formation of colored byproducts. This process can be accelerated by exposure to light and air. Ensure your solutions are stored in amber vials, protected from light, and consider purging with an inert gas like nitrogen or argon before sealing.

Q4: Can I expect microbial degradation of this compound in my cell culture medium?

A4: Yes, microbial degradation is a possibility. Some bacteria are capable of degrading thiophene derivatives.[7][8] If you are working with long-term cell cultures or non-sterile aqueous solutions, the presence of microorganisms could contribute to the degradation of the compound. Using sterile-filtered solutions and aseptic techniques is crucial.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Inconsistent results or loss of compound potency over time.

This is a common manifestation of compound instability. The following workflow will help you diagnose the root cause.

G start Inconsistent Results/ Loss of Potency check_storage Review Storage Conditions: - Temperature (recommend 4°C or -20°C) - Light exposure (use amber vials) - Headspace (purge with inert gas) start->check_storage check_solution Assess Solution Parameters: - pH of the buffer - Presence of potential oxidants - Sterility of the solution start->check_solution forced_degradation Perform Forced Degradation Study (see Protocol 1) check_storage->forced_degradation check_solution->forced_degradation analyze Analyze by Stability-Indicating HPLC Method (see Protocol 2) forced_degradation->analyze identify Identify Degradation Products analyze->identify mitigate Implement Mitigation Strategies identify->mitigate Based on identified degradation pathway

Causality behind Experimental Choices:

  • Storage Conditions: Lowering the temperature slows down chemical reactions, including degradation. Protecting from light prevents photodegradation. An inert atmosphere minimizes oxidation.

  • Solution Parameters: As discussed in the FAQs, pH is a critical stability parameter. Oxidizing agents in the buffer can directly degrade the thiophene ring. Microbial contamination can also lead to degradation.[9]

  • Forced Degradation Studies: These studies are essential to deliberately degrade the sample to identify potential degradation products and pathways.[10][11][12] This information is crucial for developing a stability-indicating analytical method.

  • Stability-Indicating HPLC Method: A validated HPLC method that separates the parent compound from all potential degradation products is necessary to accurately quantify the stability.[13]

Issue 2: Appearance of unknown peaks in my chromatogram.

The emergence of new peaks during HPLC analysis is a direct sign of degradation.

Potential Cause Diagnostic Approach Proposed Solution
Hydrolysis Analyze samples subjected to acidic and basic stress conditions in a forced degradation study. Look for peaks corresponding to the cleavage of the sulfonamide bond.Adjust the pH of the working solution to a neutral or slightly alkaline range (pH 7-8).
Oxidation Analyze samples exposed to an oxidizing agent (e.g., H₂O₂). Compare the retention times of the new peaks with those in your aged samples.Prepare solutions fresh. Store stock solutions under an inert atmosphere. Consider adding antioxidants if compatible with your experiment.
Photodegradation Expose a solution to UV light and analyze by HPLC.Always handle and store the compound and its solutions protected from light. Use amber glassware or wrap containers in foil.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.[11][12]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • pH meter

  • Heating block or water bath

  • UV chamber (254 nm or 365 nm)

  • HPLC system with a UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) and dilute with water to the final desired concentration.

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60°C for 24 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light for 24 hours.

  • Control Sample: Keep a portion of the stock solution at 4°C, protected from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

G cluster_stress Stress Conditions Acid Acid (0.1M HCl, 60°C) Analysis HPLC Analysis Acid->Analysis Base Base (0.1M NaOH, 60°C) Base->Analysis Oxidation Oxidation (3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (60°C) Thermal->Analysis Photo Photolytic (UV light) Photo->Analysis Stock Compound Stock Solution Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general starting point for developing a reverse-phase HPLC (RP-HPLC) method to separate the parent compound from its degradation products.[13]

Objective: To quantify the amount of this compound and its degradation products over time.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Formic acid or phosphoric acid

  • High-purity water

Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or scan with PDA for optimal wavelength)
Injection Volume 10 µL

Method Validation:

  • Specificity: Analyze the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.

  • Linearity, Accuracy, and Precision: Perform these validation experiments according to standard laboratory procedures or ICH guidelines.

Summary of Potential Degradation Pathways

Based on the chemical nature of the molecule, the following degradation pathways are plausible:

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O₂, Light) Parent This compound Thiophene_Sulfonic_Acid Thiophene-sulfonic acid derivative Parent->Thiophene_Sulfonic_Acid Sulfonamide cleavage Morpholine Morpholine Parent->Morpholine Sulfonamide cleavage Thiophene_S_Oxide Thiophene-S-oxide Parent->Thiophene_S_Oxide Ring oxidation Endoperoxide Endoperoxide Thiophene_S_Oxide->Endoperoxide

References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274. [Link]

  • Gad-Alli, S. M., El-Gindy, A., & El-Yazby, F. A. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(2), 1546-1555. [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. Semantic Scholar. [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Cárdenas-Jirón, G. I., Vöhringer-Martinez, E., & Pino-Rios, R. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences, 25(5), 2528. [Link]

  • Gad-Alli, S. M., El-Gindy, A., & El-Yazby, F. A. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(2), 1546-1555. [Link]

  • Cárdenas-Jirón, G. I., Vöhringer-Martinez, E., & Pino-Rios, R. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Ali, G. A. M., Fouad, D. M., El-Hiti, G. A., & Smith, K. (2017). Synthesis of New Thiophene Derivatives and Their Use as Photostabilizers for Rigid Poly(vinyl chloride). ResearchGate. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47-57. [Link]

  • Adhikari, B., Panda, J., & Panda, S. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Sciences and Research, 14(8), 1-8. [Link]

  • Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Corcoll, N., Acuña, V., & Sabater, S. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Journal of Environmental Chemical Engineering, 3(4), 2893-2900. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715-720. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • Separation Science. (n.d.). Analytical Techniques In Stability Testing. Separation Science. [Link]

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Technical Support Center: Mitigating Off-Target Effects of Thiophene-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene-based inhibitors. This guide is designed to provide in-depth, actionable advice to help you understand, identify, and mitigate off-target effects, ensuring the specificity and success of your experiments.

Section 1: Frequently Asked Questions - The "Why" Behind Off-Target Effects

This section addresses the fundamental reasons why thiophene-based inhibitors can exhibit off-target activities.

Q1: What are the primary causes of off-target effects with thiophene-based inhibitors, particularly kinase inhibitors?

A1: Off-target effects in thiophene-based inhibitors, especially those targeting the kinome, stem from two main factors:

  • Structural Similarity of Targets: The human kinome has over 500 members, many of which share a high degree of structural conservation in the ATP-binding pocket.[1] Since many thiophene-based inhibitors are designed to be ATP-competitive, this similarity makes it challenging to design a molecule that binds with high affinity to only one kinase.[1]

  • Inherent Reactivity of the Thiophene Ring: The thiophene moiety itself is considered a "structural alert" in medicinal chemistry.[2][3] This is because it can be metabolically activated by cytochrome P450 (CYP450) enzymes in the liver and other tissues.[2][3][4] This process can form reactive metabolites, such as thiophene S-oxides and thiophene epoxides, which are electrophilic and can covalently bind to off-target proteins, leading to toxicity or unintended pharmacological effects.[2][3][4]

Q2: How does the metabolism of the thiophene ring contribute to off-target effects and potential toxicity?

A2: The sulfur atom in the thiophene ring is susceptible to oxidation by CYP450 enzymes.[5] This can lead to the formation of highly reactive electrophilic metabolites.[2][3][4] These reactive species can then form covalent adducts with nucleophilic residues (like cysteine, lysine, or histidine) on various proteins, including those not intended to be targeted by the inhibitor. This can lead to drug-induced toxicities, such as hepatotoxicity, as was famously seen with the thiophene-containing drug Tienilic acid.[2][3][4]

Q3: Can off-target effects ever be beneficial?

A3: Interestingly, yes. The concept of "polypharmacology" describes the ability of a single drug to act on multiple targets.[6] In some cases, these off-target interactions can contribute to the therapeutic benefit of the drug.[6] For example, some anti-cancer agents are effective because they inhibit several kinases that are all involved in the cancer's signaling network.[6] However, for a research tool or a highly targeted therapeutic, these off-target effects are generally undesirable as they can confound experimental results and lead to side effects.[7]

Section 2: Strategies for Mitigation - The "How" to Improve Selectivity

This section provides practical strategies, from medicinal chemistry to experimental design, to reduce off-target effects.

Q4: From a medicinal chemistry perspective, what are the primary strategies to improve the selectivity of a thiophene-based inhibitor?

A4: There are several effective strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the thiophene ring and the rest of the scaffold can help to identify which chemical groups are crucial for on-target potency and which contribute to off-target binding.[8]

  • Bioisosteric Replacement: This is a key strategy where the thiophene ring is replaced with another chemical group (a bioisostere) that has similar physical or chemical properties but may have a different metabolic profile.[9][10] This can reduce the potential for metabolic activation while maintaining the desired biological activity.[9][11]

  • Conformational Locking: Many kinase inhibitors are flexible, allowing them to bind to multiple targets.[12] Designing more rigid analogues that are "locked" into the bioactive conformation for the desired target can significantly improve selectivity.[12]

Here is a table summarizing some common bioisosteric replacements for the thiophene ring:

Original MoietyBioisosteric ReplacementRationale for Replacement
ThiophenePhenylClassic replacement, can alter lipophilicity and metabolic stability.[11]
ThiopheneFuranCan modulate electronic properties and hydrogen bonding potential.
ThiophenePyrroleIntroduces a hydrogen bond donor, which can alter binding interactions.
ThiopheneThiazoleCan offer different vector space for substituents and alter metabolic fate.
ThiophenePyridineCan improve solubility and introduce specific hydrogen bonding interactions.

Q5: What experimental approaches can I use to profile the selectivity of my thiophene-based inhibitor?

A5: It is crucial to move beyond single-target assays and assess selectivity across a broad range of potential off-targets. Here are some key techniques:

  • Kinome Scanning: This involves screening your inhibitor against a large panel of recombinant kinases (often hundreds) to determine its binding affinity or inhibitory activity for each. This provides a broad overview of its selectivity profile.

  • Cellular Thermal Shift Assay (CETSA): This is a powerful method to confirm target engagement in intact cells.[13][14] It is based on the principle that a protein becomes more thermally stable when a ligand is bound.[14] By heating cell lysates treated with your inhibitor to various temperatures, you can determine if your inhibitor is binding to and stabilizing your intended target in a cellular context.[13]

  • Chemical Proteomics: This is a more advanced, unbiased approach to identify all the proteins that your inhibitor interacts with in a cell.[15][16] Techniques like KiNativ™ use chemical probes to profile the activity of kinases in their native state and can reveal off-targets that might be missed by other methods.[17][18]

Below is a workflow for investigating and mitigating off-target effects:

Caption: A decision-making workflow for addressing off-target effects.

Section 3: Experimental Protocols & Workflows

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is adapted from established CETSA methodologies and is designed to verify that your inhibitor binds to its intended target in a cellular environment.[13][14][19][20][21]

Materials:

  • Cells expressing your target of interest

  • Your thiophene-based inhibitor

  • DMSO (vehicle control)

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Centrifuge capable of handling PCR tubes/plates

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to your target protein

Procedure:

  • Cell Treatment:

    • Culture your cells to ~80% confluency.

    • Treat the cells with your inhibitor at the desired concentration. Include a vehicle-only (DMSO) control.

    • Incubate for the desired time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Lysis:

    • Harvest the cells (e.g., by scraping or trypsinization).

    • Wash the cells with PBS and pellet by centrifugation.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Heating Step:

    • Aliquot the clarified lysate into PCR tubes for each temperature point.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler. Leave one aliquot at room temperature as a non-heated control.

    • Cool the samples to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated samples at high speed (20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein remaining at each temperature by SDS-PAGE and Western blotting.

    • Quantify the band intensities and plot them against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement and stabilization.

Protocol 2: KiNativ™ In Situ Kinase Profiling

This is a conceptual overview of the KiNativ™ workflow, a powerful chemical proteomics technique for assessing kinase inhibitor selectivity in a native biological system.[17][18][22][23]

Principle: The KiNativ™ assay uses an ATP- or ADP-based probe that covalently labels a conserved lysine residue in the active site of kinases.[17][23] If a kinase is inhibited by your compound, it will be protected from labeling by the probe. The extent of labeling is then quantified by mass spectrometry.[17][22][23]

Workflow:

  • Lysate Preparation: Prepare a cell or tissue lysate under conditions that preserve native kinase activity.[24]

  • Inhibitor Treatment: Treat the lysate with your thiophene-based inhibitor at various concentrations. Include a vehicle control.

  • Probe Labeling: Add the biotinylated acyl-phosphate probe to the treated lysates.[17][22] The probe will covalently attach to the active site lysine of kinases that are not blocked by your inhibitor.

  • Digestion and Enrichment: Digest the proteins into peptides using trypsin. The biotinylated peptides (from the labeled kinases) are then enriched using streptavidin beads.[22]

  • Mass Spectrometry Analysis: The enriched peptides are analyzed by LC-MS/MS to identify and quantify the labeled kinases.

  • Data Analysis: By comparing the abundance of labeled peptides from the inhibitor-treated samples to the control, you can determine the IC50 value for your inhibitor against hundreds of endogenous kinases simultaneously.

Here is a diagram illustrating the KiNativ™ workflow:

Caption: A simplified workflow for the KiNativ™ kinase profiling assay.

Section 4: Troubleshooting Guide

This section provides solutions to common problems encountered during the characterization of thiophene-based inhibitors.

ProblemPotential Cause(s)Suggested Solution(s)
High off-target activity in kinome scan 1. Inhibitor is not selective. 2. Inhibitor concentration is too high.1. Pursue medicinal chemistry optimization (see Q4). 2. Perform dose-response experiments to determine the optimal concentration for on-target activity with minimal off-target effects.
No thermal shift observed in CETSA 1. Inhibitor does not bind to the target in cells. 2. The target protein is very stable or unstable. 3. The inhibitor is not cell-permeable.1. Confirm inhibitor activity in a biochemical assay. 2. Optimize the temperature range in the CETSA experiment. 3. Perform a cell permeability assay.
Inconsistent results between biochemical and cellular assays 1. Poor cell permeability of the inhibitor. 2. The inhibitor is rapidly metabolized in cells. 3. The conformation of the target protein is different in vitro vs. in situ.1. Modify the inhibitor to improve its physicochemical properties. 2. Investigate the metabolic stability of your compound. 3. Rely on cellular assays like CETSA for a more physiologically relevant measure of target engagement.
Observed toxicity in cell culture 1. Off-target inhibition of a critical protein. 2. Formation of reactive metabolites from the thiophene ring.1. Use chemical proteomics to identify potential toxicity-mediating off-targets. 2. Consider bioisosteric replacement of the thiophene ring.

Section 5: References

  • Thiophene Derivative‐Loaded Nanoparticles Mediate Anticancer Activity Through the Inhibition of Kinases and Microtubule Assembly | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs | Request PDF. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). Retrieved January 18, 2026, from [Link]

  • Bioactivation Potential of Thiophene-Containing Drugs. (2014). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Strategy toward Kinase-Selective Drug Discovery. (2023). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. (n.d.). PMC. Retrieved January 18, 2026, from [Link]

  • Bioactivation potential of thiophene-containing drugs. (2014). PubMed. Retrieved January 18, 2026, from [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020). The Institute of Cancer Research, London. Retrieved January 18, 2026, from [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved January 18, 2026, from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • PLX-4720 KiNativ -- dose response experiment(LDG-1073: LDS-1076). (n.d.). LINCS Data Portal. Retrieved January 18, 2026, from [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Retrieved January 18, 2026, from [Link]

  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework from Martinelline Alkaloids. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved January 18, 2026, from [Link]

  • Bioisosterism in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. (n.d.). PMC - NIH. Retrieved January 18, 2026, from [Link]

  • Encountering unpredicted off-target effects of pharmacological inhibitors. (n.d.). Oxford Academic. Retrieved January 18, 2026, from [Link]

  • Chemical Proteomics for Target Validation. (n.d.). World Preclinical Congress. Retrieved January 18, 2026, from [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. (n.d.). Retrieved January 18, 2026, from [Link]

  • The KiNativ ™ Method (A) Chemical structure of the acylphosphate probe.... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution. (n.d.). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved January 18, 2026, from [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. (n.d.). NIH. Retrieved January 18, 2026, from [Link]

  • (PDF) Chemistry-based functional proteomics for drug target deconvolution. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • OTSSP167 KiNativ -- single dose experiment (LDG-1185: LDS-1188). (2017). LINCS Data Portal. Retrieved January 18, 2026, from [Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved January 18, 2026, from [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics | Oxford Academic. Retrieved January 18, 2026, from [Link]

  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[12]annulene-scaffold. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (2021). ACS Publications. Retrieved January 18, 2026, from [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimentation. We will explore the underlying chemical principles governing the solubility of this compound and provide practical, step-by-step protocols to achieve successful solubilization for your in vitro and in vivo studies.

Understanding the Molecule: A Dual-Nature Challenge

This compound possesses two key functional groups that dictate its solubility behavior: a carboxylic acid and a sulfonamide . The interplay of these groups results in a compound with poor aqueous solubility in its neutral state.

  • The Carboxylic Acid Group (-COOH): This acidic moiety allows for pH-dependent solubility. At a pH below its acid dissociation constant (pKa), the group remains protonated (-COOH) and less polar, contributing to low aqueous solubility. As the pH increases above the pKa, the group deprotonates to form the more soluble carboxylate ion (-COO⁻).[1][2]

  • The Sulfonamide Group (-SO₂NR₂): While the morpholine component of the sulfonamide is relatively polar, the overall thiophene-sulfonyl structure contributes to the molecule's lipophilicity. The sulfonamide group itself can have a secondary, weaker acidic proton, which can also influence solubility at different pH ranges.[3]

The crystalline structure, or polymorphism, of the solid compound also plays a critical role. Stable crystalline lattices require more energy to break apart, leading to lower solubility compared to amorphous forms.[4][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and provide a logical progression of troubleshooting steps.

Q1: I'm trying to dissolve the compound in a neutral aqueous buffer (e.g., PBS pH 7.4) for my cell-based assay, but it's not dissolving. What's happening?

Answer: This is the most common challenge with this compound. At neutral pH, the carboxylic acid is only partially deprotonated, and the molecule as a whole retains significant lipophilicity, leading to poor aqueous solubility. Direct dissolution in neutral buffers is often unsuccessful.

Q2: What is the recommended solvent for preparing a high-concentration stock solution?

Answer: A water-miscible organic solvent is the best choice for a high-concentration stock solution.

Recommended SolventsTypical Starting ConcentrationNotes
Dimethyl sulfoxide (DMSO)10-50 mMThe most common choice for initial stock solutions due to its strong solubilizing power.[7] Ensure you use anhydrous, high-purity DMSO.
Dimethylformamide (DMF)10-50 mMAn alternative to DMSO with similar properties.
EthanolLower concentrationsMay be suitable for some applications, but its solubilizing capacity for this compound may be lower than DMSO or DMF.

Best Practice: Always prepare a concentrated stock in 100% organic solvent first, which can then be diluted into your aqueous experimental medium.[8][9][10]

Q3: My compound dissolved in DMSO, but it precipitated when I diluted it into my aqueous buffer. How can I prevent this "crashing out"?

Answer: This common phenomenon occurs when the compound moves from a solvent where it is highly soluble (DMSO) to one where it is poorly soluble (aqueous buffer).[11] The key is to manage the transition and the final concentration of the organic co-solvent.

Troubleshooting Workflow: From Stock to Working Solution

This workflow provides a systematic approach to overcoming precipitation upon dilution.

Troubleshooting_Workflow cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Dilution into Aqueous Buffer cluster_2 Step 3: Troubleshooting Precipitation A Prepare High-Concentration Stock (e.g., 20 mM in 100% DMSO) B Dilute stock into aqueous buffer (e.g., PBS pH 7.4) A->B C Observe for Precipitation (visual inspection, light scattering) B->C Immediate dilution D Precipitation Occurs C->D Yes E No Precipitation C->E No F Optimize Final DMSO Concentration (Keep <= 0.5% for cell assays) D->F G Employ pH Modification (Prepare working solution in alkaline buffer) D->G H Use Co-solvents/Excipients (e.g., Pluronic F-68, PEG400) D->H I Proceed with Experiment E->I

Sources

Technical Support Center: Overcoming Resistance to Thiophene Carboxamide Analogues in Bacteria

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Welcome to the technical support center for researchers and drug development professionals working with thiophene carboxamide analogues. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during your experiments. Our goal is to equip you with the knowledge to anticipate, identify, and overcome bacterial resistance to this promising class of compounds.

Section 1: Understanding the Landscape of Thiophene Carboxamide Resistance

Thiophene carboxamide analogues represent a diverse class of molecules with significant potential against a range of bacterial pathogens, including multi-drug resistant (MDR) strains.[1][2][3] Their mechanisms of action can be varied; some act as prodrugs requiring bacterial enzymatic activation, while others are designed to inhibit essential cellular processes or disrupt membrane integrity.[1][4] However, as with any antimicrobial agent, bacteria can develop resistance. Understanding the primary mechanisms of this resistance is the first step in overcoming it.

The most common resistance mechanisms you will likely encounter are:

  • Efflux Pumps: Gram-negative bacteria, in particular, utilize Resistance-Nodulation-cell Division (RND) family efflux pumps, such as AcrAB-TolC, to actively transport thiophene carboxamides out of the cell before they can reach their target.[1][5] This is a primary line of defense and a significant contributor to intrinsic and acquired resistance.[1][6]

  • Target Modification: Bacteria can acquire mutations in the genes that code for the antibiotic's target.[7][8] These mutations alter the target's structure, reducing the binding affinity of the thiophene carboxamide analogue without compromising the protein's essential function for the bacterium.[7]

  • Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the thiophene carboxamide analogue.[6] This can involve hydrolysis or the transfer of chemical groups. While less commonly reported for this specific class compared to beta-lactams, it remains a potential mechanism. Some thiophene-based polyesters have been shown to be degraded by bacterial enzymes like cutinases.[9][10][11]

  • Reduced Activation of Prodrugs: Some nitrothiophene carboxamides are prodrugs that require activation by bacterial nitroreductases (e.g., NfsA and NfsB in E. coli) to exert their antibacterial effect.[1] Mutations that inactivate or downregulate these enzymes can lead to resistance.

Below is a diagram illustrating these key resistance pathways.

ResistanceMechanisms cluster_bacterium Bacterial Cell Drug Thiophene Carboxamide Target Intracellular Target Drug->Target Inhibition EffluxPump Efflux Pump (e.g., AcrAB-TolC) Drug->EffluxPump 1. Expulsion DegradingEnzyme Degrading Enzyme Drug->DegradingEnzyme 3. Inactivation Mutated Target Mutated Target Drug->Mutated Target Binding Prevented Cell Death Cell Death Target->Cell Death Target->Mutated Target 2. Alteration Extracellular Extracellular EffluxPump->Extracellular ActivatingEnzyme Activating Enzyme ActivatingEnzyme->Drug Mutated Enzyme Mutated Enzyme ActivatingEnzyme->Mutated Enzyme 4. Reduced Activation InactiveDrug Inactive Prodrug InactiveDrug->ActivatingEnzyme Activation InactiveDrug->Mutated Enzyme

Caption: Key mechanisms of bacterial resistance to thiophene carboxamides.

Section 2: Troubleshooting Experimental Results

This section addresses specific issues you may encounter during your research in a question-and-answer format.

Topic: Minimum Inhibitory Concentration (MIC) Assays

Question 1: My MIC values for a new thiophene carboxamide analogue are highly variable between experiments. What could be the cause?

Answer:

MIC variability is a common issue that can often be resolved by systematically checking your experimental setup. Here are the most likely causes and how to address them:

  • Causality 1: Compound Precipitation.

    • Explanation: Thiophene carboxamides can be hydrophobic. If your compound is precipitating out of the solution at the tested concentrations in your broth medium, the effective concentration is lower and inconsistent.

    • Troubleshooting Steps:

      • Visual Inspection: Before inoculating, carefully inspect your prepared MIC plate (or tubes) against a light source. Look for any cloudiness, crystals, or film, especially in the highest concentration wells.

      • Solubility Test: Perform a simple solubility test of your compound in the specific broth medium you are using (e.g., Mueller-Hinton Broth) at the highest concentration required for your MIC.

      • Adjust Solvent/Stock Concentration: You may need to use a different solvent for your stock solution (e.g., DMSO) and ensure the final concentration of the solvent in your assay does not exceed a level that affects bacterial growth (typically <1%). Prepare a solvent-only control to verify this.

  • Causality 2: Inoculum Inconsistency.

    • Explanation: The CLSI (Clinical and Laboratory Standards Institute) guidelines for MIC testing are strict about the final inoculum density (typically 5 x 10^5 CFU/mL). A higher or lower starting density can significantly alter the apparent MIC.

    • Troubleshooting Steps:

      • Standardize Inoculum: Always prepare your inoculum by adjusting the turbidity to a 0.5 McFarland standard.

      • Verify CFU/mL: At least once per new batch of experiments, perform a viable plate count on your standardized inoculum to ensure your 0.5 McFarland standard corresponds to the correct CFU/mL for your specific bacterial strain.

      • Timing is Critical: Use the prepared inoculum within 30 minutes of standardization, as bacteria will continue to divide.

  • Causality 3: Binding to Plastics.

    • Explanation: Hydrophobic compounds can adsorb to the surface of standard polystyrene microtiter plates, reducing the bioavailable concentration of the compound.

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Switch to low-protein-binding plates to minimize adsorption.

      • Include a Bioactive Control: Run a control antibiotic with known and consistent MIC values in parallel. If the control is consistent while your compound is not, it points towards a compound-specific issue like solubility or binding.

Below is a workflow to help diagnose the source of MIC variability.

MIC_Troubleshooting Start Inconsistent MIC Results CheckSolubility Is the compound fully dissolved in the assay medium? Start->CheckSolubility CheckInoculum Is the inoculum density correct and consistent? CheckSolubility->CheckInoculum Yes SolubilityIssue Potential Issue: Compound Precipitation CheckSolubility->SolubilityIssue No CheckControls Are control antibiotic MICs also variable? CheckInoculum->CheckControls Yes InoculumIssue Potential Issue: Inoculum Density CheckInoculum->InoculumIssue No CheckPlates Are you using standard polystyrene plates? CheckControls->CheckPlates No SystemicIssue Potential Issue: Systemic error (pipetting, incubation) CheckControls->SystemicIssue Yes BindingIssue Potential Issue: Adsorption to plastic CheckPlates->BindingIssue Yes Solution:\n- Switch to low-binding plates\n- Re-evaluate compound stability Solution: - Switch to low-binding plates - Re-evaluate compound stability CheckPlates->Solution:\n- Switch to low-binding plates\n- Re-evaluate compound stability Solution:\n- Adjust solvent\n- Perform solubility test\n- Visually inspect plates Solution: - Adjust solvent - Perform solubility test - Visually inspect plates SolubilityIssue->Solution:\n- Adjust solvent\n- Perform solubility test\n- Visually inspect plates Solution:\n- Standardize to 0.5 McFarland\n- Perform viable plate counts\n- Use inoculum promptly Solution: - Standardize to 0.5 McFarland - Perform viable plate counts - Use inoculum promptly InoculumIssue->Solution:\n- Standardize to 0.5 McFarland\n- Perform viable plate counts\n- Use inoculum promptly Solution:\n- Review pipetting technique\n- Check incubator temperature\nand atmosphere Solution: - Review pipetting technique - Check incubator temperature and atmosphere SystemicIssue->Solution:\n- Review pipetting technique\n- Check incubator temperature\nand atmosphere CompoundIssue Potential Issue: Compound-specific problem CompoundIssue->CheckPlates

Caption: Workflow for troubleshooting inconsistent MIC results.

Topic: Investigating Efflux-Mediated Resistance

Question 2: I've identified a thiophene carboxamide that is potent against an efflux-deficient bacterial strain (e.g., ΔacrB) but shows a high MIC against the wild-type. How do I confirm it's an efflux substrate and test strategies to overcome this?

Answer:

This is a classic indicator that your compound is a substrate for an efflux pump, likely the AcrAB-TolC system in many Gram-negative bacteria.[1] Here’s how to build a strong case for efflux-mediated resistance and explore solutions.

  • Step 1: Confirm with an Efflux Pump Inhibitor (EPI).

    • Explanation: An EPI will block the pump, preventing the expulsion of your compound and thus lowering its MIC in the wild-type strain. Phenylalanine-arginine beta-naphthylamide (PAβN) is a commonly used broad-spectrum RND pump inhibitor.

    • Experimental Approach: Perform a checkerboard assay (see Section 4 for protocol) with your thiophene carboxamide and PAβN against the wild-type strain. A synergistic interaction (a significant reduction in the MIC of your compound in the presence of the EPI) is strong evidence of efflux.

    • Troubleshooting: If you don't see synergy, consider that:

      • The resistance may be mediated by a different class of pump not inhibited by PAβN.

      • The concentration of PAβN used might be too low or too high (causing toxicity). Always determine the MIC of the EPI alone first.

  • Step 2: Perform a Real-Time Efflux Assay.

    • Explanation: This assay directly visualizes the activity of efflux pumps using a fluorescent substrate like ethidium bromide (EtBr). If your compound is an efflux substrate, it will compete with EtBr for transport, leading to an increase in intracellular EtBr fluorescence.

    • Experimental Approach: Use the Ethidium Bromide Efflux Assay protocol (see Section 4). You will load bacterial cells with EtBr in the presence of an energy source (glucose) and an EPI to maximize accumulation. Then, you will wash the cells and measure the fluorescence over time as EtBr is pumped out. In parallel, you will run a condition where your thiophene carboxamide is added. A slower rate of EtBr efflux in the presence of your compound indicates competition for the pump.

  • Step 3: Overcoming Efflux through Structural Modification.

    • Explanation: A medicinal chemistry approach can be used to modify the structure of your thiophene carboxamide analogue to reduce its recognition and binding by the efflux pump.[1]

    • Strategy: Structure-based design can be employed to optimize compounds to lose their binding to the efflux pump, thereby making them more potent on wild-type bacteria.[1] This involves synthesizing analogues with altered physicochemical properties (e.g., size, charge, hydrophobicity) and re-screening them against both wild-type and efflux-deficient strains. The goal is to find a compound where the MIC against the wild-type is as close as possible to the MIC against the efflux-deficient mutant.

Topic: Characterizing Novel Resistance Mechanisms

Question 3: I've generated a resistant mutant to my thiophene carboxamide through serial passage, but sequencing of the putative target gene shows no mutations. What are the next steps?

Answer:

This is an excellent finding, as it suggests a non-target-based resistance mechanism. The next logical step is to investigate other possibilities, primarily efflux pump upregulation or mutations in an activating enzyme if your compound is a prodrug.

  • Step 1: Phenotypic Efflux Test.

    • Explanation: Before proceeding to sequencing, quickly assess if the mutant has an overactive efflux phenotype.

    • Experimental Approach: Determine the MIC of your compound against the resistant mutant in the presence and absence of an EPI like PAβN. A significant fold-reduction in MIC with the EPI strongly suggests efflux pump upregulation. You can also test the mutant's susceptibility to other known efflux pump substrates (e.g., certain fluoroquinolones, tetracyclines).[1] Cross-resistance is a hallmark of upregulated multidrug efflux pumps.

  • Step 2: Gene Expression Analysis.

    • Explanation: If the EPI test is positive, quantify the expression of known efflux pump genes.

    • Experimental Approach: Use quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of key efflux pump genes (e.g., acrA, acrB, tolC) in your resistant mutant compared to the parent strain. A significant increase in transcript levels is definitive evidence of upregulation.

  • Step 3: Check for Prodrug Activation Issues.

    • Explanation: If your compound is a nitro-thiophene carboxamide or another type of prodrug, resistance can arise from mutations in the activating enzyme.[1]

    • Experimental Approach:

      • Sequence Activating Enzymes: Identify the likely activating enzymes in your bacterial species (e.g., nitroreductases like nfsA and nfsB in E. coli).[1] Sequence these genes in your mutant and look for nonsense or missense mutations compared to the parent strain.

      • Genetic Complementation: If you find a mutation, you can confirm its role by expressing the wild-type version of the gene on a plasmid in your resistant mutant. Restoration of susceptibility would confirm this as the resistance mechanism.

  • Step 4: Whole-Genome Sequencing (WGS).

    • Explanation: If the above steps do not yield an answer, WGS of your resistant mutant and the parent strain is the ultimate tool.

    • Experimental Approach: By comparing the entire genomes, you can identify all single nucleotide polymorphisms (SNPs), insertions, and deletions that have occurred. This unbiased approach can reveal mutations in unexpected places, such as regulatory genes that control efflux pump expression or other, uncharacterized resistance determinants.

Below is a decision tree for investigating unknown resistance mechanisms.

Resistance_ID_Workflow Start Resistant mutant identified (No target site mutation) IsProdrug Is the compound a prodrug? Start->IsProdrug TestEPI Does an EPI restore susceptibility? IsProdrug->TestEPI No SequenceActivators Sequence potential activating enzymes (e.g., nitroreductases) IsProdrug->SequenceActivators Yes QPCR Perform qRT-PCR on efflux pump genes TestEPI->QPCR Yes WGS Perform Whole-Genome Sequencing (WGS) TestEPI->WGS No QPCR->WGS No Change ResultEfflux Mechanism: Efflux Pump Upregulation QPCR->ResultEfflux Upregulation Detected SequenceActivators->TestEPI No Mutation ResultActivation Mechanism: Loss of Prodrug Activation SequenceActivators->ResultActivation Mutation Found ResultNovel Mechanism: Novel (Identified by WGS) WGS->ResultNovel

Caption: Decision tree for identifying unknown resistance mechanisms.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting bacterial strains for screening my thiophene carboxamide analogues?

A: A well-designed screening panel should include:

  • Wild-Type Reference Strains: Standard quality control strains like E. coli ATCC 25922, P. aeruginosa ATCC 27853, and S. aureus ATCC 29213.

  • Efflux-Deficient Mutants: An isogenic pair of a wild-type and an efflux pump knockout (e.g., ΔacrB or ΔtolC) is crucial to immediately identify compounds susceptible to efflux.[1]

  • Clinically Relevant Strains: Include well-characterized clinical isolates with known resistance mechanisms (e.g., ESBL-producing E. coli, MRSA).[12] This provides an early indication of the compound's potential clinical utility.

  • A Panel of Diverse Pathogens: Depending on the intended spectrum of your compounds, include other Gram-positive and Gram-negative pathogens.

Q2: My thiophene carboxamide analogue appears to be bacteriostatic in the MIC assay. How can I determine if it has bactericidal activity?

A: The MIC only tells you the concentration that inhibits visible growth.[13] To determine if a compound is bactericidal (kills bacteria), you need to perform:

  • Minimum Bactericidal Concentration (MBC) Assay: After determining the MIC, subculture the contents of the clear wells (at and above the MIC) onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.[1] An MBC/MIC ratio of ≤ 4 is generally considered bactericidal.

  • Time-Kill Assay: This provides a dynamic view of antibacterial activity. Expose a standardized bacterial culture to various concentrations of your compound (e.g., 1x, 4x, 8x MIC) and enumerate the surviving bacteria at different time points (e.g., 0, 2, 4, 8, 24 hours). A ≥ 3-log10 reduction in CFU/mL is the standard definition of bactericidal activity.[4]

Q3: Some literature suggests modulating bacterial metabolism can overcome resistance. How can I apply this to my experiments with thiophene carboxamides?

A: This is an emerging strategy based on the observation that the metabolic state of bacteria influences their susceptibility to antibiotics.[14][15][16] For example, stimulating the TCA cycle with metabolites like fumarate can increase cellular respiration, which in turn can enhance the uptake of certain antibiotics.[14]

  • Experimental Idea: You could test the MIC of your thiophene carboxamide analogue in a minimal medium supplemented with different carbon sources or specific metabolites (e.g., glucose, fumarate, alanine). A significant decrease in the MIC in the presence of a specific metabolite could suggest that boosting a particular metabolic pathway enhances the compound's activity. This could be due to increased uptake or by pushing the bacteria into a more metabolically active, vulnerable state.

Q4: Can I use molecular docking to predict if my thiophene carboxamide analogue will be susceptible to efflux?

A: Yes, molecular docking can be a valuable predictive tool. You can dock your compound into the crystal structure of an RND efflux pump, such as AcrB. By analyzing the binding energy and interactions within the substrate-binding pocket, you can predict the likelihood of it being an efflux substrate.[12] This in silico approach can help prioritize which analogues to synthesize and test, focusing on those predicted to have weaker interactions with the efflux pump.[1]

Section 4: Key Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from CLSI guidelines.

  • Preparation:

    • Prepare a 2X concentrated stock of your thiophene carboxamide in the appropriate solvent (e.g., DMSO).

    • In a 96-well plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

    • Add 100 µL of the 2X compound stock to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • From an overnight culture, suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the assay plate (this usually requires a 1:100 dilution of the standardized suspension).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in wells 1-11 is now 100 µL.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[13]

Protocol 2: Checkerboard Synergy Assay
  • Preparation:

    • Prepare two 96-well plates. In Plate A, perform a serial dilution of Compound A (your thiophene carboxamide) along the columns. In Plate B, perform a serial dilution of Compound B (e.g., an EPI or another antibiotic) along the rows.

    • In a third, final assay plate, use a multichannel pipette to transfer volumes from Plate A and Plate B such that each well contains a unique combination of concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the final plate with bacteria prepared as described in the MIC protocol.

    • Incubate at 37°C for 18-24 hours.

  • Analysis:

    • Read the MIC of each compound alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC A = (MIC of A in combination) / (MIC of A alone)

      • FIC B = (MIC of B in combination) / (MIC of B alone)

      • FIC Index = FIC A + FIC B

    • Interpretation:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4: No interaction

      • FIC Index > 4: Antagonism

Protocol 3: Ethidium Bromide (EtBr) Efflux Assay
  • Cell Preparation:

    • Grow bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash twice with a buffer (e.g., PBS) containing no glucose.

    • Resuspend the cells in the same buffer to a final OD600 of ~0.5.

  • EtBr Loading:

    • Add an efflux pump inhibitor (e.g., CCCP or PAβN) to de-energize the cells and prevent efflux.

    • Add EtBr to a final concentration of ~2 µg/mL.

    • Incubate for 1 hour at 37°C to allow EtBr to accumulate.

    • Centrifuge the cells, discard the supernatant, and wash with buffer to remove external EtBr. Resuspend in the same volume of buffer.

  • Efflux Measurement:

    • Aliquot the EtBr-loaded cells into a 96-well black-walled plate.

    • To initiate efflux, add glucose (final concentration ~0.4%) to energize the pumps.

    • In your test wells, add your thiophene carboxamide analogue at a sub-MIC concentration. Include a no-compound control and a positive control with a known EPI.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence (Excitation ~530 nm, Emission ~600 nm) every minute for 30-60 minutes.

  • Analysis:

    • A decrease in fluorescence indicates the efflux of EtBr. A slower rate of fluorescence decrease in the presence of your compound compared to the no-compound control suggests that your compound is competing for the efflux pump.

Section 5: Data Presentation

Table 1: Example MIC Data for Thiophene Carboxamide Analogues

This table illustrates how to present MIC data to quickly identify efflux pump substrates.

CompoundWild-Type E. coli MIC (µg/mL)ΔacrB E. coli MIC (µg/mL)Fold-Change (WT/ΔacrB)Interpretation
Thio-A 64232Strong Efflux Substrate
Thio-B 842Weak/No Efflux
Thio-C >1281281Not an Efflux Substrate
Ciprofloxacin 0.0150.0027.5Control Efflux Substrate

References

  • Wyss Institute. (2017-02-06). Firing up bacterial metabolism to fight antibiotic resistance. [Link]

  • Hameed, P. S., et al. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. PubMed Central. [Link]

  • Frontiers. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. [Link]

  • Al-Ostath, A., et al. (2023). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. PMC - NIH. [Link]

  • Patel, M., et al. (2021). Reducing bacterial antibiotic resistance by targeting bacterial metabolic pathways and disrupting RND efflux pump activity. Journal of Biosciences and Medicines.
  • Request PDF. (2015). Boosting Bacterial Metabolism to Combat Antibiotic Resistance. [Link]

  • Di Mola, A., et al. (2022). Strategies to Overcome Antimicrobial Resistance (AMR) Making Use of Non-Essential Target Inhibitors: A Review. PubMed Central.
  • Broad Institute. (2015-02-03). Boosting bacterial metabolism to combat antibiotic resistance. [Link]

  • Miro-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PMC - PubMed Central. [Link]

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  • Lindstedt, S., et al. (2010). Methods to Determine Antibiotic Resistance Gene Silencing.
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  • Crimson Publishers. (2018). Antibiotic Resistance in Microbes: Mechanisms, Detection Techniques, and Approaches to Minimize the Risk of Resistance. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. (2021). [Link]

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  • MDPI. (2023-03-31). Antibacterial Efficacy of N-(4-methylpyridin-2-yl) Thiophene-2-Carboxamide Analogues against Extended-Spectrum-β-Lactamase Producing Clinical Strain of Escherichia coli ST 131. [Link]

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  • PubMed. (2021-12-28). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. [Link]

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  • MDPI. (2021-12-28). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. [Link]

  • CCAMP. (2018-05-08). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. [Link]

  • El-Sayed, W. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. PMC - NIH. [Link]

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Sources

Technical Support Center: Optimization of Suzuki Coupling for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and reliability of their synthetic routes. Here, we will delve into the nuances of this powerful cross-coupling reaction, providing not just protocols, but the underlying principles to empower you to troubleshoot and optimize your specific thiophene coupling reactions effectively.

Introduction: The Unique Challenges of Thiophene Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds.[1][2][3] However, when working with thiophene derivatives, researchers often encounter specific challenges that can lead to low yields, complex product mixtures, and inconsistent results. The sulfur atom in the thiophene ring can interact with the palladium catalyst, and the electronic properties of the ring can influence the reactivity of the coupling partners.[4][5] Furthermore, thiophene boronic acids are notoriously prone to protodeboronation, a side reaction that cleaves the crucial carbon-boron bond.[6][7][8]

This guide provides a structured approach to overcoming these hurdles, enabling you to unlock the full potential of Suzuki coupling for your thiophene-based targets.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you diagnose and resolve common problems encountered during the Suzuki coupling of thiophene derivatives.

Issue Potential Causes Recommended Solutions & Explanations
Low or No Product Formation Inactive Catalyst: The Pd(0) active species may have been oxidized by exposure to air.[9]Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, high-quality palladium precursors and ligands. Degas all solvents and reagents thoroughly before use.[10]
Inappropriate Ligand: The ligand may not be electron-rich or bulky enough to promote the oxidative addition of the thiophene halide, which is a critical step in the catalytic cycle.[9]Solution: Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or other biarylphosphine ligands.[6][11] These ligands stabilize the palladium center and facilitate the reaction with challenging substrates.[9]
Ineffective Base: The base may not be strong enough to facilitate the crucial transmetalation step.[9]Solution: Screen stronger, non-nucleophilic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[9][12] The choice of base is often substrate-dependent and may require empirical optimization.[9]
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.[9]Solution: Gradually increase the reaction temperature in increments of 10-20°C. Microwave heating can also be a powerful tool to accelerate sluggish reactions.[9][13]
Significant Protodeboronation (Thiophene byproduct) Unstable Boronic Acid: Thiophene boronic acids, especially 2-thiopheneboronic acid, are prone to decomposition where the C-B bond is cleaved and replaced by a C-H bond.[6][7][8]Solution: Use more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates.[6][14] These reagents release the boronic acid slowly in situ, minimizing its concentration and thus the rate of protodeboronation.[8]
Harsh Reaction Conditions: Strong bases and high temperatures can accelerate the rate of protodeboronation.[6]Solution: Employ milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[6] Lowering the reaction temperature to the minimum required for coupling can also significantly reduce this side reaction.[6]
Excess Water: While some water is often necessary for the Suzuki catalytic cycle, excessive amounts can serve as a proton source for protodeboronation.[6]Solution: Carefully control the amount of water in the reaction. In some cases, using anhydrous conditions with a base like K₃PO₄ can be beneficial.[11]
Formation of Homocoupling Products Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[15]Solution: Rigorously degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment.[15]
Slow Cross-Coupling: If the desired cross-coupling is slow, the boronic acid has more opportunity to homocouple.Solution: Optimize the catalyst system (palladium precursor and ligand) to accelerate the rate of the desired Suzuki reaction.[11]
Catalyst Decomposition (Formation of Palladium Black) High Temperature: Prolonged heating at high temperatures can lead to the aggregation of the palladium catalyst into an inactive "palladium black."Solution: Run the reaction at the lowest effective temperature.[6] Consider using a pre-catalyst that is more stable at higher temperatures.
Ligand Degradation: Some phosphine ligands can degrade at high temperatures or in the presence of certain reagents.Solution: Choose a more thermally stable ligand. Ensure the purity of all reagents to avoid introducing substances that could degrade the ligand.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with thiophene boronic acids?

Protodeboronation is a side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the parent thiophene as a byproduct.[6][8] This is particularly problematic for thiophene boronic acids due to the electronic nature of the thiophene ring, which can facilitate this undesired process, especially under basic conditions and at elevated temperatures.[6][7] This side reaction consumes the boronic acid, leading to lower yields of the desired coupled product.[6]

Q2: Should I use a thiophene boronic acid or a boronic ester?

While boronic acids are often more reactive than their corresponding esters, they are also more susceptible to protodeboronation.[14][16] For thiophene derivatives, using a more stable boronic ester, such as a pinacol ester (Bpin), is often advantageous.[6][14] These esters are more robust and can be slowly hydrolyzed to the active boronic acid under the reaction conditions, keeping the concentration of the unstable boronic acid low and minimizing decomposition.[8]

Q3: How do I select the optimal palladium catalyst and ligand?

The choice of catalyst and ligand is critical. For many thiophene couplings, standard catalysts like Pd(PPh₃)₄ can be effective.[17][18] However, for more challenging substrates, particularly those that are electron-rich or sterically hindered, more advanced catalyst systems are often required.[11] Bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos, in combination with a palladium precursor like Pd(OAc)₂ or a pre-catalyst, can significantly improve reaction rates and yields by facilitating the oxidative addition step.[6][9][12]

Q4: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate transmetalation to the palladium center.[19] The choice of base can significantly impact the reaction outcome. For sensitive thiophene substrates prone to protodeboronation, milder bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH or KOH.[6][18] In some cases, Cs₂CO₃ has been shown to be particularly effective.[9][12] The optimal base is often best determined through experimental screening for a specific reaction.

Q5: My reaction is not going to completion, even after extended reaction times. What should I do?

If your reaction stalls, several factors could be at play. First, ensure your catalyst is still active and has not decomposed.[18] You can try adding a fresh portion of the catalyst. If that doesn't work, consider increasing the reaction temperature or switching to a more active catalyst system (e.g., a more electron-rich ligand).[9] Also, verify the purity of your starting materials, as impurities can sometimes poison the catalyst.[4] Finally, ensure that the solubility of all components is adequate in the chosen solvent system, as poor solubility can hinder the reaction.[20][21]

Experimental Protocol: A General Procedure for Suzuki Coupling of a Thiophene Derivative

This protocol provides a robust starting point for the Suzuki coupling of a bromo-thiophene with an arylboronic acid. It is important to note that optimization of specific parameters may be necessary for your particular substrates.

Reagents and Materials:

  • Bromo-thiophene derivative (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-2 mol%)[7]

  • Base (e.g., K₂CO₃, 2-3 equiv)[7]

  • Solvent (e.g., a degassed mixture of 1,4-dioxane and water, 4:1 v/v)[18]

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the bromo-thiophene derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (dioxane/water) via syringe. Then, add the palladium catalyst (Pd(dppf)Cl₂, 0.02 equiv).

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[6]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[6]

Visualizing the Process: Diagrams

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)L2-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product Boronic R2-B(OH)2 Base Base Boronic->Base + OH- Boronate [R2-B(OH)3]- Base->Boronate Halide R1-X Halide->OxAdd Boronate->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Thiophene Suzuki Coupling Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Side_Reactions Analyze for Side Products (Protodeboronation, Homocoupling) Check_Reagents->Side_Reactions Optimize_Catalyst Optimize Catalyst System (Ligand & Precursor) Optimize_Base Screen Different Bases (e.g., K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Temp Adjust Reaction Temperature Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success Change_Boron Switch to Boronic Ester (e.g., Bpin) Change_Boron->Success Side_Reactions->Optimize_Catalyst Sluggish Reaction Side_Reactions->Change_Boron Protodeboronation

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Yildiz, T., et al. (2022). Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities. Taylor & Francis Online. Available at: [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]

  • Cammidge, A. N., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]

  • Abbiati, G., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available at: [Link]

  • Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

  • Browne, D. L., et al. (2016). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. Available at: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Cravotto, G., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics. Available at: [Link]

  • Liu, J., et al. (2015). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. ResearchGate. Available at: [Link]

  • Reddit. (2022). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Cammidge, A. N., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. RSC Publishing. Available at: [Link]

  • Plenio, H., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Chemical Science. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • Reddit. (2022). Failed suzuki coupling, any suggenstions?. r/Chempros. Available at: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

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  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Available at: [Link]

  • Melucci, M., et al. (2007). Solvent-Free, Microwave-Assisted Synthesis of Thiophene Oligomers via Suzuki Coupling. ResearchGate. Available at: [Link]

  • unavailable
  • ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture?. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Fleckenstein, C. A., & Plenio, H. (2008). Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2023). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Available at: [Link]

  • One Chemistry. (2022, December 31). Suzuki Coupling | 365 Chemistry | Problem | Question | Solved [Video]. YouTube. Available at: [Link]

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Technical Support Center: Challenges in the Purification of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of sulfonamide compounds. Drawing from established chemical principles and extensive laboratory experience, this resource provides in-depth troubleshooting guides, validated protocols, and a comprehensive FAQ section to enhance the purity, yield, and crystallinity of your target sulfonamides.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid, authoritative answers to the most common issues encountered during sulfonamide purification.

Q1: What is the best general-purpose solvent for recrystallizing my sulfonamide?

A1: There is no single "best" solvent, as the ideal choice is highly dependent on the specific structure of your sulfonamide. However, a good starting point for many sulfonamides is a mixed-solvent system, often an alcohol like ethanol or isopropanol mixed with water.[1][2] The sulfanilamide molecule, for instance, contains both polar (amino and sulfonamide groups) and nonpolar (benzene ring) regions, making a solvent of intermediate polarity, such as 95% ethanol, an effective choice.[2][3] The ethanol solvates the nonpolar ring, while the water component solvates the polar functional groups.[3] Always perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific compound.[1]

Q2: My reaction work-up involves a wash with sodium bicarbonate, but my sulfonamide seems to be lost in the aqueous layer. Why is this happening?

A2: This is a classic issue related to the acidic nature of the sulfonamide proton. The hydrogen on the sulfonamide nitrogen is acidic (pKa typically 10-11) and can be deprotonated by a sufficiently strong base, such as sodium bicarbonate, to form a water-soluble sodium salt. This is especially true for primary sulfonamides (R-SO₂NH₂). To avoid this, use a milder base like saturated sodium chloride solution (brine) for washes if the goal is simply to remove acid, or carefully control the pH of the bicarbonate wash.

Q3: I am trying to purify my sulfonamide using silica gel chromatography, but I'm getting poor separation and tailing peaks. What can I do?

A3: Poor separation and peak tailing of sulfonamides on silica gel are often due to their acidic nature and ability to chelate with metal impurities in the silica. The acidic proton on the sulfonamide can interact strongly with the slightly basic surface of standard silica gel.

Solutions:

  • Acidify the Mobile Phase: Add a small amount (0.1-1%) of a modifier like acetic acid or formic acid to the eluent. This protonates the sulfonamide, reducing its interaction with the silica surface and leading to sharper peaks.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a C18 reversed-phase column if your compound has sufficient nonpolar character.

Q4: My final sulfonamide product is a stable, amorphous solid instead of the crystalline material I need. How can I induce crystallization?

A4: Amorphous solids often form when the compound precipitates too rapidly from a highly supersaturated solution, a phenomenon known as "crashing out".[4] The key is to slow down the crystallization process.

Strategies to Promote Crystallinity:

  • Reduce Cooling Rate: Allow the hot, saturated solution to cool to room temperature slowly on the benchtop, insulated with a cloth, before moving it to an ice bath.[4]

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent where it is very soluble. Then, slowly add a miscible "anti-solvent" in which it is poorly soluble until the solution becomes turbid. This controlled decrease in solubility encourages gradual crystal growth.[4]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a single seed crystal of the desired product.[4]

Part 2: Troubleshooting Guide: Recrystallization Problems

This section provides a structured, in-depth approach to solving the most persistent challenges in sulfonamide recrystallization.

Problem 1: The Compound "Oils Out" Instead of Crystallizing

"Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid.[2] This is problematic because impurities tend to dissolve preferentially in the oil, leading to a poorly purified final product.[5] This phenomenon typically arises under two conditions:

  • The boiling point of the solvent is higher than the melting point of the solute.

  • The solution becomes supersaturated while the temperature is still above the compound's melting point (or the melting point of a compound-impurity eutectic mixture).[4][5]

Caption: Decision workflow for troubleshooting "oiling out".

  • Re-heat and Dilute: Immediately place the flask back on the heat source and add a small amount of additional hot solvent to redissolve the oil completely.[2][4][5]

  • Slow Down Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool or paper towels can prevent rapid temperature drops.[2][5]

  • Change Solvent System: If the problem persists, the chosen solvent is likely inappropriate. Select a solvent with a lower boiling point or introduce a co-solvent that reduces the overall solubility, allowing crystallization to occur at a lower temperature.[4]

Problem 2: Very Low Crystal Yield After Recrystallization

While 100% recovery is impossible, yields can often be significantly improved.[4] The most common culprit for low yield is using an excessive volume of solvent.[2][4]

StrategyRationale & CausalityCorrective Protocol
Minimize Solvent Volume The compound's solubility, even in the cold solvent, is not zero. Excess solvent will retain a significant amount of product in the mother liquor.[4][6]Use the absolute minimum amount of hot solvent to just dissolve the crude solid. Add the solvent in small, hot portions, waiting for the solution to boil between additions.[1][4]
Ensure Complete Cooling Solubility is temperature-dependent. Maximum precipitation requires the solution to be cooled thoroughly to minimize the amount of solute remaining in the solution.After cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[1][4]
Recover from Mother Liquor If significant product remains dissolved, it can often be recovered.Before discarding the filtrate, concentrate it by about half using a rotary evaporator or by gently boiling it off. Cool the concentrated solution to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.[2][5]
Prevent Premature Crystallization If performing a hot filtration to remove insoluble impurities, the product can crash out on the cold funnel, reducing the yield.[2][4]Use a pre-warmed funnel (e.g., by placing it over the boiling flask) and filter the solution as quickly as possible.[4]

Part 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for the purification of sulfonamide compounds.

Protocol 1: Standard Recrystallization of a Sulfonamide (e.g., Sulfathiazole)

This protocol is adapted for sulfonamides that are stable at the boiling point of common alcoholic solvents.

Materials:

  • Crude Sulfonamide (e.g., Sulfathiazole)

  • Recrystallization Solvent (e.g., 70% Isopropanol in water)[7]

  • Erlenmeyer flasks, hot plate, Büchner funnel, filter paper, vacuum flask

Procedure:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the 70% isopropanol solvent, just enough to create a slurry.[1]

  • Heating: Gently heat the mixture on a hot plate with stirring. Bring the solvent to a boil. Add small portions of the hot solvent mixture until the sulfonamide just dissolves completely.[1][7]

  • Decolorization (Optional): If the solution has colored impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[4][7]

  • Hot Filtration (Optional): To remove the charcoal or any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Large, pure crystals are favored by slow cooling.[1]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize precipitation.[1][4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[1][4]

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to obtain the final, purified product.

Protocol 2: Purification via Acid-Base Extraction

This technique leverages the acidic proton of the sulfonamide to separate it from non-acidic impurities.

G start Crude Product in Organic Solvent (e.g., DCM) extract Extract with aqueous NaOH or Na2CO3 solution start->extract separate Separate Layers extract->separate org_layer Organic Layer: Contains neutral and basic impurities separate->org_layer aq_layer Aqueous Layer: Contains sodium salt of sulfonamide separate->aq_layer wash_org Wash, Dry, Evaporate to isolate impurities org_layer->wash_org acidify Cool aqueous layer in ice bath. Slowly add HCl (aq) with stirring until pH is acidic. aq_layer->acidify precipitate Purified sulfonamide precipitates out acidify->precipitate filter Collect solid by vacuum filtration precipitate->filter

Caption: Workflow for purifying sulfonamides using acid-base extraction.

Procedure:

  • Dissolution: Dissolve the crude sulfonamide mixture in an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M sodium hydroxide (NaOH) or 5% sodium carbonate (Na₂CO₃) aqueous solution. The sulfonamide will deprotonate and move into the aqueous layer as its sodium salt. Neutral and basic impurities will remain in the organic layer.

  • Separation: Separate the aqueous layer. It is good practice to perform the extraction 2-3 times to ensure complete transfer of the sulfonamide.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly and carefully, add concentrated or 1M hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (test with pH paper).

  • Precipitation & Isolation: The purified sulfonamide will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

References

  • BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support.
  • Chemistry LibreTexts. (2020). Experiment 3 Notes: Purification of Sulfanilamide by Crystallization. [Link]

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. BenchChem Technical Support.
  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. [Link]

  • Wikipedia. (n.d.). Sulfonamide. [Link]

  • Ghorab, M. M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. MDPI. [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization. [Link]

  • Crossley, M. L., & Northey, E. H. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Shanthi, G., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.

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minimizing cytotoxicity of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid in vitro

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Cytotoxicity in In Vitro Applications

Welcome to the technical support center for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential cytotoxic effects of this compound in in vitro experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring your experiments are both robust and reproducible.

Understanding the Challenge: Thiophene-Based Compounds and Cytotoxicity

Thiophene and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anti-cancer effects.[1][2] However, like many biologically active small molecules, they can exhibit dose-dependent cytotoxicity.[3] The specific compound, this compound, combines a thiophene core with a morpholine-4-sulfonyl group. While the morpholine moiety is often incorporated to improve pharmacokinetic properties[4][5], the sulfonyl group can influence the molecule's electronic properties and potential for off-target effects.[6]

Observed cytotoxicity may stem from the intended pharmacological effect on a specific cell line (e.g., cancer cells) or from off-target effects that are undesirable for the experimental model. This guide will help you distinguish between these possibilities and systematically minimize unwanted cytotoxicity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant cell death even at low concentrations of the compound. Where do I start troubleshooting?

A1: Initial Cytotoxicity Assessment and Dose-Response Optimization

The first step is to systematically characterize the cytotoxic profile of the compound in your specific cell model. A standard dose-response experiment is crucial.

Underlying Principle: All compounds will be toxic at a high enough concentration. The goal is to find the therapeutic or experimental window where you observe the desired biological effect without widespread, non-specific cell death.

Recommended Protocol: Initial Dose-Response Curve

  • Cell Seeding: Plate your cells at a density that ensures they are in the exponential growth phase for the duration of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations. A broad range is recommended for the initial experiment (e.g., 100 µM down to 10 nM).

  • Treatment: Treat the cells with the various concentrations of the compound. Include a vehicle-only control (cells treated with the same concentration of solvent as the highest compound concentration) and an untreated control.

  • Incubation: Incubate for a relevant time point (e.g., 24, 48, or 72 hours), depending on your experimental endpoint.

  • Viability Assessment: Use a reliable cytotoxicity assay to determine cell viability. The MTT assay is a common starting point, but it's important to be aware of its limitations.[7]

Data Interpretation:

Plot cell viability against the compound concentration to generate a dose-response curve. This will allow you to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Parameter Description
IC50 Concentration of the compound that inhibits 50% of cell viability.
Therapeutic Window The concentration range where the desired biological effect is observed with minimal cytotoxicity.

Workflow for Initial Troubleshooting

G A High Cytotoxicity Observed B Perform Broad-Range Dose-Response (e.g., 10nM - 100µM) A->B C Determine IC50 Value B->C D Is Desired Effect Seen Below IC50? C->D E Optimize Concentration Range Below IC50 D->E Yes F Consider Alternative Strategies (See Q2-Q4) D->F No

Caption: Initial troubleshooting workflow for high cytotoxicity.

Q2: My MTT assay results are showing high cytotoxicity, but I don't see significant cell death under the microscope. What could be happening?

A2: Orthogonal Assays to Confirm Cytotoxicity Mechanism

This is a critical observation and highlights the importance of not relying on a single assay. The MTT assay measures mitochondrial reductase activity, which can be affected by factors other than cell death.[7]

Underlying Principle: Different cytotoxicity assays measure distinct cellular events. Using multiple, mechanistically different assays (orthogonal methods) provides a more accurate picture of cell health.[8]

Recommended Experimental Approach:

If you observe a discrepancy between MTT results and visual inspection, it is crucial to employ assays that measure different aspects of cell death.

Assay Type Principle What it Tells You
MTT/XTT/WST-1 Measures metabolic activity (mitochondrial reductase).[9]Indirect measure of cell viability. Can be confounded by altered metabolism.[7]
LDH Release Measures lactate dehydrogenase released from cells with compromised membranes.[10]Indicates necrosis or late-stage apoptosis.
Trypan Blue/Propidium Iodide Dyes excluded by live cells with intact membranes.[11]Direct measure of membrane integrity.
Annexin V/PI Staining Differentiates between early apoptotic, late apoptotic, and necrotic cells.Provides insight into the mode of cell death.

Experimental Workflow for Assay Validation

G A MTT Shows Cytotoxicity, Microscopy Does Not B Hypothesis: Compound Affects Mitochondrial Function A->B C Perform LDH Release Assay B->C D Perform Annexin V/PI Staining B->D E LDH Low, Annexin V Negative C->E F LDH High or Annexin V Positive C->F D->E D->F G Conclusion: Primary Effect is Metabolic, Not Cytotoxic E->G H Conclusion: True Cytotoxicity Confirmed F->H

Caption: Workflow to validate cytotoxicity observations.

Q3: How can I mitigate solvent-induced cytotoxicity?

A3: Proper Vehicle Control and Solvent Concentration

The solvent used to dissolve your compound, typically DMSO, can be cytotoxic at higher concentrations.

Underlying Principle: It is essential to distinguish between the cytotoxicity of your compound and that of the vehicle.

Best Practices:

  • Vehicle Control: Always include a control group of cells treated with the same concentration of the solvent used to deliver your compound.

  • Minimize Solvent Concentration: Aim to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%.

  • Solubility Testing: Before your experiment, determine the solubility of this compound in your chosen solvent to ensure you can achieve your desired concentrations without excessive solvent.

Q4: Could the incubation time be a factor in the observed cytotoxicity?

A4: Time-Course Experiments to Understand Cytotoxicity Kinetics

Underlying Principle: Cytotoxicity is a dynamic process. The onset and progression of cell death can vary depending on the compound's mechanism of action.

Recommended Protocol: Time-Course Analysis

  • Select Concentrations: Choose two to three concentrations of your compound based on your initial dose-response curve (e.g., a concentration around the IC50, one above, and one below).

  • Staggered Time Points: Treat cells and perform your cytotoxicity assay at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).

  • Data Analysis: Plot cell viability against time for each concentration.

This will reveal whether the cytotoxicity is acute (occurring rapidly) or chronic (developing over a longer period). This information can be crucial for designing longer-term experiments.

Advanced Troubleshooting: Investigating Potential Mechanisms

If basic troubleshooting doesn't resolve the issue, consider these more advanced possibilities based on the structure of this compound.

Potential for Oxidative Stress

Thiophene-containing compounds can sometimes induce the production of reactive oxygen species (ROS).

  • Hypothesis: The compound is causing cytotoxicity through the generation of ROS.

  • Experimental Validation:

    • Measure intracellular ROS levels using a fluorescent probe like DCFDA.

    • Co-treat cells with the compound and an antioxidant (e.g., N-acetylcysteine). If the antioxidant rescues the cells from cytotoxicity, it suggests a role for ROS.

Off-Target Kinase Inhibition

The morpholine and sulfonyl groups can sometimes be found in kinase inhibitors.

  • Hypothesis: The compound is inhibiting one or more kinases that are essential for cell survival.

  • Experimental Approach: This is more complex to test without a specific target in mind. However, if you have access to kinase profiling services, this could be an avenue for investigation.

Potential Mechanistic Pathway

G cluster_0 Compound-Cell Interaction cluster_1 Potential Cellular Effects cluster_2 Downstream Consequences A This compound B ↑ Reactive Oxygen Species (ROS) A->B C Off-Target Kinase Inhibition A->C D Mitochondrial Dysfunction B->D E Apoptosis/Necrosis Signaling C->E D->E F Observed Cytotoxicity E->F

Caption: Potential mechanisms of compound-induced cytotoxicity.

Summary and Key Takeaways

Minimizing the cytotoxicity of this compound in vitro requires a systematic and evidence-based approach.

  • Establish a Baseline: Always begin with a comprehensive dose-response and time-course analysis.

  • Use Orthogonal Assays: Do not rely on a single method to measure cytotoxicity.[8] Confirm your findings with at least two mechanistically different assays.

  • Control Your Variables: Pay close attention to solvent effects and ensure proper controls are in place.

  • Consider the Mechanism: If basic troubleshooting fails, investigate potential underlying mechanisms such as oxidative stress or off-target effects.

By following these guidelines, you can confidently determine the optimal experimental conditions for using this compound, ensuring the integrity and reliability of your research data.

References

  • Africa Research Connect. (n.d.). SYNTHESIS OF SOME NEW THIOPHENE-BASED COMPOUNDS AND EVALUATIONS OF THEIR CYTOTOXIC ACTIVITIES.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • SciRP.org. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile.
  • PLOS One. (2023, December 21). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Research journals. (n.d.). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One.
  • MDPI. (2019, January 6). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles.
  • (n.d.). In vitro cytotoxicity assay: Significance and symbolism.
  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Hilaris Publisher. (2021, December 23). Methods used in Cytotoxicity Assays n vitro.
  • PubMed Central. (n.d.). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays.
  • PubMed Central. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells.
  • (n.d.). Biarylacetamides: a novel class of late-stage autophagy inhibitors.
  • ResearchGate. (2015, February 25). What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?.
  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development.
  • PubMed. (n.d.). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
  • (n.d.). This compound.
  • (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition.
  • PubMed Central. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • PubChem. (n.d.). Morpholine-4-sulfonyl chloride.
  • E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update.
  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF.
  • (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid - C10H13NO5S2 | CSSB00000594929.
  • PubMed. (n.d.). 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins.
  • Pharmacia. (2021, January 25). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines.
  • PubMed Central. (2023, September 4). Ticarcillin degradation product thiophene acetic acid is a novel auxin analog that promotes organogenesis in tomato.
  • PubMed. (2019, February 15). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis.
  • PubMed. (2005, January 3). Identified a morpholinyl-4-piperidinylacetic acid derivative as a potent oral active VLA-4 antagonist.

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Technical Support Center: A Researcher's Guide to [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. Here, we provide in-depth technical guidance on storage, handling, and troubleshooting potential degradation issues, grounded in established chemical principles and practical laboratory experience.

Understanding the Stability of this compound

This compound is a multifaceted organic compound featuring a thiophene ring, a sulfonylmorpholine group, and an acetic acid moiety. While specific data on this exact molecule's degradation is not extensively published, its structural components provide clues to its stability profile. The thiophene ring, an aromatic heterocycle, can be susceptible to oxidation. The acetic acid group introduces the potential for acid-base reactions, and the sulfonylmorpholine group is generally stable but can influence the electronic properties of the thiophene ring.

Commercial suppliers indicate a shelf life of approximately 1095 days for this compound and a similar analogue, 5-(morpholine-4-sulfonyl)thiophene-3-carboxylic acid, suggesting good stability under appropriate storage conditions.[1][2] However, understanding potential degradation pathways is crucial for maintaining its purity and efficacy in your research.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry, and dark place. While some suppliers suggest room temperature storage, storing at 2-8°C can provide an additional safeguard against thermal degradation. To prevent oxidative degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or if the container is opened frequently.[3]

Q2: How sensitive is this compound to light and air?

A2: Thiophene derivatives can be susceptible to oxidation, which can be accelerated by light and air.[3] The sulfur atom in the thiophene ring can be oxidized, potentially leading to the formation of sulfoxides or other degradation products. Therefore, it is crucial to minimize exposure to light by using amber vials or storing the container in a dark place. Similarly, minimizing exposure to air by tightly sealing the container and, if possible, storing under an inert atmosphere will help prevent oxidative degradation.

Q3: Can I store the compound in solution?

A3: Storing the compound in solution is generally not recommended for long periods due to the increased risk of degradation. If you must store it in solution for a short time, use a dry, aprotic solvent and store it at low temperatures (e.g., -20°C). The choice of solvent is critical; avoid protic solvents if there is a risk of hydrolysis or other solvent-mediated reactions. The addition of antioxidants to the solution may also help to prevent oxidative degradation.[3]

Q4: What are the visible signs of degradation?

A4: Visual inspection can sometimes reveal degradation. A change in color (e.g., from white or off-white to yellow or brown) or a change in the physical state of the powder (e.g., clumping or melting) can indicate that the compound has degraded. However, the absence of these signs does not guarantee purity.

Q5: How can I analytically assess the purity of my sample?

A5: To confirm the purity of your sample, especially after long-term storage or if you suspect degradation, analytical techniques are essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for determining the purity of thiophene derivatives.[4][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile impurities.[5] For definitive structural confirmation of any potential degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[5]

Troubleshooting Guide: Identifying and Preventing Degradation

If you suspect that your sample of this compound has degraded, this section will guide you through identifying the potential cause and implementing corrective actions.

Summary of Storage Conditions and Potential Degradation
Parameter Optimal Condition Suboptimal Condition Potential Degradation Pathway
Temperature 2-8°C (or as specified by the supplier)Elevated temperaturesThermal decomposition
Light In the dark (amber vial or dark cabinet)Exposure to UV or ambient lightPhoto-oxidation of the thiophene ring
Atmosphere Inert gas (Argon or Nitrogen)Air (Oxygen)Oxidation of the thiophene ring
Humidity Dry (desiccator)High humidityHydrolysis, physical changes (clumping)
pH (in solution) Neutral, aprotic solventAcidic or basic conditionsAcid/base-catalyzed hydrolysis
Experimental Workflow for Investigating Degradation

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Decision cluster_3 Action A Suspected Degradation (e.g., color change, unexpected results) B Visual Inspection (color, physical state) A->B C Review Storage History (temp, light, humidity logs) A->C D Analytical Purity Check (HPLC, LC-MS) A->D E Compare data to Certificate of Analysis B->E C->E D->E F Purity Acceptable? E->F G Proceed with Experiment F->G Yes H Quarantine Stock Procure New Batch F->H No I Implement Corrective Storage Actions H->I

Caption: Decision workflow for investigating suspected compound degradation.

Step-by-Step Troubleshooting Protocol
  • Initial Observation and Quarantine: If you observe any visual changes in the compound or obtain unexpected experimental results, immediately quarantine the stock to prevent its further use.

  • Documentation Review: Carefully review the storage and handling records for the compound. Check for any deviations from the recommended conditions, such as temperature fluctuations or prolonged exposure to light or air.

  • Analytical Verification:

    • Prepare a fresh solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

    • Analyze the sample using a validated stability-indicating HPLC method.[4] A simple isocratic or gradient reverse-phase HPLC method with a C18 column and UV detection is often a good starting point.[5]

    • Compare the resulting chromatogram to a reference chromatogram from a new, unopened batch or the Certificate of Analysis provided by the supplier. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Identification of Degradants (Optional but Recommended): If significant degradation is observed, use LC-MS to identify the mass of the degradation products. This information can provide valuable insights into the degradation pathway.

  • Corrective and Preventive Actions:

    • If the analytical data confirms degradation, discard the compromised stock according to your institution's hazardous waste disposal procedures.

    • Procure a new batch of the compound.

    • Implement stricter storage and handling protocols based on the likely cause of degradation identified in your investigation. This may include transferring the compound to smaller, single-use vials to minimize freeze-thaw cycles and exposure to the atmosphere.

References

  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. [Link]

  • Muchakayala, S. K., Katari, N. K., Saripella, K. K. V., & Jonnalagadda, S. B. (2017). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation products. ResearchGate. [Link]

  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. Microbial Ecology, 13(1), 47–57. [Link]

  • Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Andersen, H., & St-Pierre, F. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Y. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]

  • A kind of synthetic method of 2 thiophene acetic acid. (2016).
  • A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications. [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. (n.d.). Chemspace. Retrieved January 17, 2026, from [Link]

  • Intermediates of the morpholine and thiomorpholine biodegradation... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). ASHP. Retrieved January 17, 2026, from [Link]

  • 4-((5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methyl)morpholine. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Navigating Assay Interference from Sulfur-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding assay interference caused by sulfur-containing compounds. Our goal is to equip you with the scientific understanding and practical tools necessary to identify, mitigate, and eliminate these common sources of assay artifacts, ensuring the integrity and reliability of your experimental data.

Introduction: The Double-Edged Sword of Sulfur

Sulfur is a critical element in biological systems, most notably for its role in the structure and function of proteins through the thiol (-SH) group of cysteine residues. In experimental design, sulfur-containing reagents, particularly reducing agents like dithiothreitol (DTT) and β-mercaptoethanol (BME), are indispensable for maintaining protein stability, preventing aggregation, and preserving enzymatic activity. However, the very reactivity that makes these compounds useful also renders them a significant source of interference across a wide array of biochemical and cell-based assays. This guide will help you understand the "why" behind this interference and provide actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common initial questions researchers face when encountering unexpected results that may be linked to sulfur compounds.

Q1: My protein concentration, measured by the BCA assay, is unexpectedly high and inconsistent. Could my sample buffer be the cause?

A1: Yes, this is a classic sign of interference from thiol-containing reducing agents. The bicinchoninic acid (BCA) assay, like the Lowry assay, is based on the reduction of copper (Cu²⁺ to Cu¹⁺) by protein peptide bonds.[1] However, reducing agents like DTT or BME in your sample buffer will also reduce the copper ions, directly mimicking the protein signal and leading to a significant overestimation of protein concentration.[2]

Q2: Which common laboratory reagents are the most frequent culprits for this type of interference?

A2: The primary sources of interference are thiol-based reducing agents and nucleophilic compounds. Be mindful of the following in your buffers and samples:

  • Dithiothreitol (DTT)

  • β-mercaptoethanol (BME)

  • Tris(2-carboxyethyl)phosphine (TCEP) - Note: While TCEP is a potent reducing agent, it is generally more compatible with certain assays, like maleimide-based chemistries, than DTT or BME.

  • Reduced Glutathione (GSH)

  • Cysteine

  • Thiol-containing drug candidates being tested in screening campaigns.

Q3: Are fluorescence- or luminescence-based assays also susceptible? My luciferase reporter assay signal is dropping unexpectedly.

A3: Absolutely. Interference is not limited to colorimetric protein assays.

  • Luciferase Assays: Firefly luciferase, a common reporter enzyme, is known to be inhibited by a variety of small molecules.[3][4][5] While the exact mechanism of DTT inhibition is complex, studies show that pre-incubation of the enzyme with DTT can significantly inhibit its light-emitting capability.[6] This can be due to direct interaction with the enzyme's active site or reduction of critical disulfide bonds necessary for its stable conformation and activity.

  • Fluorescence Assays: Thiol compounds can interfere with fluorescence through several mechanisms. They can act as quenchers, reducing the fluorescence signal of certain probes.[1][7][8] More directly, they can react with and consume fluorescent reagents, particularly those based on maleimide chemistry, preventing them from labeling their intended target.[9]

  • Proximity Assays (AlphaScreen®, HTRF®): These assays are also vulnerable. Thiol compounds can act as singlet oxygen quenchers, which is a critical mediator in the AlphaScreen signal cascade.[10] This quenching effect reduces the signal and can lead to false negatives (or false positives in inhibitor screens).

Q4: Is there a "safe" protein assay that is less affected by these compounds?

A4: The Bradford assay is generally the most tolerant choice when reducing agents are present.[11] Its mechanism is based on the binding of Coomassie dye to proteins (primarily basic and aromatic amino acid residues) under acidic conditions, a process that is not directly affected by thiol reactivity.[12] However, it's crucial to be aware of its compatibility limits (see data table below). Alternatively, several commercial BCA assay kits are available that are specifically formulated to be "reducing agent compatible".[2][13] These kits typically include a reagent that masks or modifies the thiols, preventing them from interfering with the copper reduction step.

Part 2: Troubleshooting Guide - A Systematic Approach to Problem Solving

When you suspect interference, a structured approach is needed to confirm the issue and select the best mitigation strategy.

Problem: My assay results are inconsistent, show poor dose-response curves, or yield unexpected "hits" in a screening campaign.

Causality: The chemical reactivity of sulfur-containing compounds can manifest in numerous ways beyond simple colorimetric interference. They can form covalent adducts with proteins, produce reactive oxygen species, or chelate metal ions essential for enzyme function, leading to a range of assay artifacts often termed Pan-Assay Interference Compounds (PAINS).[14][15]

Step 1: Diagnose the Interference

Before attempting to fix the problem, you must confirm that a reactive sulfur compound is the root cause. The most effective diagnostic is a Thiol Scavenging Control Experiment .

dot

Caption: Workflow for a DTT-shift control experiment.

Rationale: This experiment, often called a "DTT-shift" assay, uses a high concentration of a thiol (DTT) as a scavenger.[14] If your test compound is reactive towards thiols (like those on your target protein), it will preferentially react with the abundant DTT in the buffer. This neutralizes the compound, causing its apparent activity or potency (IC₅₀) to decrease significantly. A shift of >10-fold is a strong indicator of a thiol-reactive artifact.[14]

Step 2: Choose a Mitigation Strategy

Once interference is confirmed, select the most appropriate solution based on your sample type and downstream application.

dot

Caption: Decision tree for mitigating sulfur compound interference.

Data Reference Table: Assay Tolerance Limits

Use this table to guide your decisions on dilution or assay selection. Concentrations represent the maximum tolerable level in the sample before it is added to the assay reagent, assuming standard protocols.

Interfering AgentStandard BCA Assay[1]Bradford Assay[7][16]Reducing Agent Compatible BCA[2]
Dithiothreitol (DTT) ~1 mM~5 mMUp to 10 mM
β-Mercaptoethanol (BME) ~0.01%~1 MUp to 35 mM
TCEP Not RecommendedNot SpecifiedUp to 20 mM

Note: These values are approximate and can vary by manufacturer and specific protocol. Always consult your kit's user guide. The error in protein concentration estimation at these limits is typically ≤10%.[1][7][17]

Part 3: Detailed Experimental Protocols

Here we provide field-proven, step-by-step methodologies for the most effective troubleshooting workflows.

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation

This protocol is highly effective for removing interfering small molecules like salts and reducing agents from a protein sample.[16]

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) stock solution

  • Ice-cold Acetone

  • Microcentrifuge tubes

  • Microcentrifuge (4°C)

Procedure:

  • Sample Preparation: Place your protein sample (e.g., up to 1.0 mL) into a 1.5 mL microcentrifuge tube.

  • TCA Addition: Add 1 volume of 100% TCA stock solution to every 4 volumes of your protein sample (final concentration will be 20% TCA). For 1.0 mL of sample, add 250 µL of 100% TCA.[2]

  • Precipitation: Vortex briefly and incubate on ice for 30 minutes to allow the protein to precipitate.

  • Pelleting: Centrifuge the tube at 14,000 rpm for 15 minutes at 4°C. You should see a small, white pellet.

  • Supernatant Removal: Carefully aspirate or decant the supernatant, ensuring the protein pellet is not disturbed.

  • Acetone Wash: Add 500 µL of ice-cold acetone to the tube to wash the pellet. This step removes the residual TCA.

  • Wash Spin: Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Final Wash: Carefully remove the acetone supernatant. Repeat the wash (steps 6-7) one more time for a total of two washes.[2]

  • Drying: Briefly air-dry the pellet in a fume hood or on the bench for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[4]

  • Resuspension: Resuspend the clean protein pellet in a buffer that is fully compatible with your downstream assay (e.g., PBS).

Protocol 2: Irreversible Thiol Alkylation with Iodoacetamide (IAM)

This method permanently blocks free thiol groups, preventing them from reacting in subsequent assay steps. This is particularly useful in proteomics workflows or when studying redox states.[18]

Materials:

  • Iodoacetamide (IAM) solution (prepare fresh, protected from light)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0-8.5)

  • DTT or TCEP for initial reduction (if needed)

Procedure:

  • (Optional) Reduction: If you need to quantify total thiols or ensure all cysteines are accessible, first reduce your protein sample by incubating with 5-10 mM DTT for 1 hour at room temperature.

  • Alkylation Reaction: Add freshly prepared IAM to the protein sample to a final concentration that is in slight molar excess of the reducing agent used. A common starting point is 15-20 mM IAM.

    • Causality Note: The reaction should be performed at a slightly alkaline pH (8.0-9.0) because the deprotonated thiolate anion (S⁻) is the reactive species.[19] Performing the reaction in the dark is critical as IAM is light-sensitive.[19]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching: Quench any unreacted IAM by adding a small amount of DTT or BME to the mixture.

  • Cleanup: Remove excess alkylation and quenching reagents via dialysis, a desalting column, or protein precipitation (Protocol 1) before proceeding with your primary assay.

References

  • Bicinchoninic Acid (BCA) Reducing Agent Compatible Protein Assay . G-Biosciences. [Link]

  • Assay Interference by Chemical Reactivity . Assay Guidance Manual, National Center for Biotechnology Information (US). (2015-09-18). [Link]

  • BCA Protein Assay Kit - Reducing Agent Compatible . AMSBIO. [Link]

  • Effect of dithiothreitol on firefly luciferase bioluminescent reaction . UC Library Search. [Link]

  • Dual-Range™ Bradford Protein Assay . [Link]

  • Changes in fluorescence quenching brought about by feeding dithiothreitol to illuminated leaves . PubMed. (1992-05). [Link]

  • Firefly luciferase inhibition . ResearchGate. (2025-08-06). [Link]

  • The nuclear factor κB inhibitor (E)-2-fluoro-4′-methoxystilbene inhibits firefly luciferase . ScienceOpen. [Link]

  • Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids . MDPI. [Link]

  • Pierce Microplate BCA Protein Assay Kit – Reducing Agent Compatible . Fisher Scientific. [Link]

  • Interferences with Luciferase Reporter Enzymes . Assay Guidance Manual, National Center for Biotechnology Information (US). (2016-07-01). [Link]

  • Reagent Compatibility Chart for Bio-Rad Protein Assays . [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays . National Center for Biotechnology Information (US). (2020-02-01). [Link]

  • Pyrophosphate and tripolyphosphate affect firefly luciferase luminescence because they act as substrates and not as allosteric effectors . ResearchGate. (2025-08-10). [Link]

  • AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions . National Institutes of Health (NIH). [Link]

  • Effect of dithiothreitol on firefly luciferase bioluminescent reaction . ScholarWorks@UTEP. [Link]

  • Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library . National Institutes of Health (NIH). [Link]

  • Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library . ToxStrategies. [Link]

  • Methods for the determination and quantification of the reactive thiol proteome . National Institutes of Health (NIH). (2009-06-13). [Link]

  • FOCUS™ Protein Reduction-Alkylation . G-Biosciences. [Link]

  • Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance . PubMed. [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies . National Institutes of Health (NIH). [Link]

  • Dithiothreitol (DTT) . Biocompare. [Link]

  • Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays . ResearchGate. (2025-08-10). [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications . [Link]

  • The Use of AlphaScreen Technology in HTS: Current Status . National Institutes of Health (NIH). [Link]

  • How will you test the presence of sulphur in the given organic compound? . Quora. (2019-01-07). [Link]

  • Technical Note: Colorimetric Protein Assays . Moodle@Units. [Link]

  • The Reactive Sulfur Species Concept: 15 Years On . MDPI. [Link]

  • How to Test For Sulfur in Materials Using Lead Acetate Test Paper – Canadian Conservation Institute (CCI) Notes 17/5 . Canada.ca. (2018-10-18). [Link]

  • Chapter 8 - Quantitation of Protein . CEQUIBIEM. [Link]

Sources

Validation & Comparative

Validating the Target of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and development, the rigorous validation of a compound's biological target is a cornerstone of preclinical research. This guide provides an in-depth, evidence-based framework for validating the target of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, a compound of interest in inflammatory and oncological research. Based on structural similarities to known inhibitors, the primary hypothesized target of this compound is microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade.

This guide will navigate the complexities of mPGES-1 target validation through a series of comparative experimental approaches, providing the causal logic behind each step. We will explore both direct enzymatic inhibition and cellular mechanism of action, offering detailed protocols and data interpretation strategies.

The Central Hypothesis: mPGES-1 Inhibition

The rationale for targeting mPGES-1 stems from its pivotal role in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1] Furthermore, PGE2 is implicated in promoting cancer progression through various mechanisms, including enhancing cell proliferation and angiogenesis, and suppressing anti-tumor immunity.[2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that broadly inhibit cyclooxygenase (COX) enzymes, selective mPGES-1 inhibitors offer the potential for a more targeted anti-inflammatory and anti-cancer effect with a reduced risk of gastrointestinal and cardiovascular side effects.[4][5]

The chemical scaffold of "this compound" shares features with other reported 2-(thiophen-2-yl)acetic acid-based compounds that have been identified as mPGES-1 inhibitors.[6][7][8] This structural analogy forms the basis of our investigation.

The Prostaglandin E2 Biosynthesis Pathway

To comprehend the significance of mPGES-1 inhibition, it is essential to understand its position in the prostaglandin E2 biosynthesis pathway.

PGE2_Pathway cluster_enzymes Enzymatic Conversions phospholipids Membrane Phospholipids aa Arachidonic Acid (AA) phospholipids->aa pgh2 Prostaglandin H2 (PGH2) aa->pgh2 pge2 Prostaglandin E2 (PGE2) pgh2->pge2 inflammation Inflammation, Pain, Cancer pge2->inflammation pla2 cPLA₂ cox COX-1 / COX-2 mpges1 mPGES-1

Caption: The Prostaglandin E2 (PGE2) Biosynthesis Pathway.

Part 1: Direct Target Engagement - In Vitro Validation

The initial and most direct method to validate the hypothesis is to assess the inhibitory activity of this compound on purified mPGES-1 enzyme.

Experimental Protocol: Cell-Free mPGES-1 Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the conversion of PGH2 to PGE2 by recombinant human mPGES-1.

Materials:

  • Recombinant human mPGES-1

  • Prostaglandin H2 (PGH2) substrate

  • Test compound: this compound

  • Reference inhibitors (e.g., PF-4693627, MK-886)

  • Reduced glutathione (GSH)

  • Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

  • PGE2 standard

  • PGE2 detection reagents (e.g., ELISA kit or LC-MS/MS system)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution series to determine the IC50 value.

  • Reaction Mixture: In a microplate, combine the assay buffer, GSH, and the test compound or reference inhibitor at various concentrations.

  • Enzyme Addition: Add recombinant mPGES-1 to each well and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 4°C) to allow for inhibitor binding.

  • Initiate Reaction: Add the PGH2 substrate to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period (e.g., 60 seconds), stop the reaction by adding a stop solution (e.g., a solution of a stable acid).

  • PGE2 Quantification: Measure the amount of PGE2 produced in each well using a validated method such as a competitive ELISA or LC-MS/MS.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Presentation
CompoundChemical ClassHuman mPGES-1 IC50 (Enzyme Assay)Reference(s)
This compound Thiophene-acetic acid To be determined -
PF-4693627Benzoxazole~1.2 µM[9]
MK-886Indole1.6 µM[10]
YS121Pirinixic acid derivative3.4 µM[11]

Note: The IC50 values for reference compounds are sourced from published literature and may vary based on experimental conditions.

Part 2: Cellular Target Engagement and Mechanism of Action

While in vitro assays confirm direct enzyme inhibition, cellular assays are crucial to verify that the compound can penetrate the cell membrane, engage the target in its native environment, and elicit the expected downstream biological effect – a reduction in PGE2 production.

Experimental Protocol: Cellular mPGES-1 Inhibition Assay

This assay measures the ability of the test compound to inhibit PGE2 production in a cellular context, typically in cells that express high levels of mPGES-1, such as A549 human lung carcinoma cells.

Materials:

  • A549 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • Interleukin-1β (IL-1β) or other inflammatory stimulus

  • Test compound and reference inhibitors

  • PGE2 quantification method (ELISA or LC-MS/MS)

Procedure:

  • Cell Culture: Culture A549 cells to an appropriate confluency in multi-well plates.

  • Compound Treatment: Pre-incubate the cells with various concentrations of the test compound or reference inhibitors for a defined period (e.g., 1-2 hours).

  • Inflammatory Stimulation: Induce the expression of mPGES-1 and subsequent PGE2 production by treating the cells with IL-1β (e.g., 1 ng/mL) for a specified duration (e.g., 24 hours).

  • Sample Collection: Collect the cell culture supernatant for PGE2 analysis.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a validated ELISA or LC-MS/MS protocol.

  • Data Analysis: Calculate the IC50 value for the inhibition of cellular PGE2 production as described for the in vitro assay.

PGE2 Quantification Protocols

A. Competitive ELISA for PGE2

This method is a high-throughput and sensitive technique for quantifying PGE2.

Procedure Outline:

  • Plate Coating: A microplate is pre-coated with a capture antibody specific for PGE2.

  • Competitive Binding: Samples or standards are added to the wells along with a fixed amount of HRP-conjugated PGE2. The PGE2 in the sample competes with the HRP-conjugated PGE2 for binding to the capture antibody.

  • Washing: The plate is washed to remove unbound reagents.

  • Substrate Addition: A chromogenic substrate for HRP is added, resulting in a color change.

  • Signal Measurement: The absorbance is measured at a specific wavelength. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Standard Curve: A standard curve is generated using known concentrations of PGE2, from which the concentration in the samples can be determined.[2][3]

B. LC-MS/MS for PGE2 Quantification

Liquid chromatography-tandem mass spectrometry offers high specificity and sensitivity for the absolute quantification of PGE2.

Procedure Outline:

  • Sample Preparation: PGE2 is extracted from the cell culture supernatant using liquid-liquid or solid-phase extraction. An internal standard (e.g., deuterated PGE2) is added to correct for extraction efficiency and matrix effects.

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatograph to separate PGE2 from other components.

  • Mass Spectrometric Detection: The eluent from the chromatograph is introduced into a tandem mass spectrometer. PGE2 is ionized, and specific parent-daughter ion transitions are monitored for quantification.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the concentration of PGE2 based on a standard curve.[1][12][13]

Comparative Cellular Activity
CompoundA549 Cell IC50 (PGE2 Inhibition)Reference(s)
This compound To be determined -
PF-4693627~0.01 µM[9]
MK-886~0.1 µM[14]

Part 3: Selectivity Profiling - A Critical Step

A crucial aspect of target validation is to assess the selectivity of the compound for mPGES-1 over other related enzymes in the arachidonic acid cascade, particularly COX-1 and COX-2. Off-target inhibition of COX enzymes can lead to the side effects that selective mPGES-1 inhibitors aim to avoid.

Experimental Workflow: COX-1/COX-2 Inhibition Assays

These assays determine the inhibitory activity of the test compound against COX-1 and COX-2, typically using commercially available enzyme activity kits. The output is usually the measurement of a prostanoid product other than PGE2.

Selectivity_Workflow start Test Compound: This compound mpges1_assay mPGES-1 Inhibition Assay (In Vitro & Cellular) start->mpges1_assay cox1_assay COX-1 Inhibition Assay start->cox1_assay cox2_assay COX-2 Inhibition Assay start->cox2_assay data_analysis Data Analysis: Determine IC50 values mpges1_assay->data_analysis cox1_assay->data_analysis cox2_assay->data_analysis selectivity Assess Selectivity: Compare IC50 (COX) / IC50 (mPGES-1) data_analysis->selectivity

Caption: Workflow for Assessing mPGES-1 Inhibitor Selectivity.

Conclusion and Future Directions

This guide provides a comprehensive and technically grounded framework for validating the biological target of this compound as an inhibitor of mPGES-1. By systematically progressing from direct enzyme inhibition to cellular mechanism of action and selectivity profiling, researchers can build a robust data package to support further preclinical and clinical development.

The experimental data generated through these protocols will be critical in establishing the potency, cellular efficacy, and selectivity of this compound. A favorable profile, characterized by potent on-target inhibition of mPGES-1 and minimal off-target activity against COX enzymes, would strongly support its potential as a novel therapeutic agent for inflammatory diseases and cancer.

References

  • Cao, H., et al. (2008). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Journal of Lipid Research, 49(6), 1345-1353. Available from: [Link]

  • Elabscience. (n.d.). PGE2(Prostaglandin E2) ELISA Kit. Retrieved January 18, 2026, from [Link]

  • IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. Retrieved January 18, 2026, from [Link]

  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. Available from: [Link]

  • ResearchGate. (2025). An improved LC–MS/MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Retrieved January 18, 2026, from [Link]

  • Analytical Methods. (2015). Quantification of prostaglandins E2 and D2 using liquid chromatography-tandem mass spectrometry in a mouse ear edema model. Retrieved January 18, 2026, from [Link]

  • Journal of Immunoassay. (1988). An ELISA for PGE2 utilizing monoclonal antibody. Retrieved January 18, 2026, from [Link]

  • AMiner. (n.d.). LC/MS/MS Method for Analysis of E2 Series Prostaglandins and Isoprostanes. Retrieved January 18, 2026, from [Link]

  • Frontiers in Chemistry. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved January 18, 2026, from [Link]

  • PubMed. (2016). Insights into the structure activity relationship of mPGES-1 inhibitors: Hints for better inhibitor design. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2012). Novel human mPGES-1 inhibitors identified through structure-based virtual screening. Retrieved January 18, 2026, from [Link]

  • PubMed. (2009). Pyranicin, a non-classical annonaceous acetogenin, is a potent inhibitor of DNA polymerase, topoisomerase and human cancer cell growth. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Specific activity and IC 50 values for different forms of MPGES1. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2012). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Retrieved January 18, 2026, from [Link]

  • American Journal of Translational Research. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. Retrieved January 18, 2026, from [Link]

  • UTHSC Digital Commons. (2021). Review of mPGES-1 Inhibitors Based on the Benzoxazole and Its Isostere Scaffold for the Treatment of Inflammatory Diseases. Retrieved January 18, 2026, from [Link]

  • PubMed. (2010). The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase. Retrieved January 18, 2026, from [Link]

  • PubMed Central. (2012). Identification and development of mPGES-1 inhibitors: where we are at?. Retrieved January 18, 2026, from [Link]

  • MedChemComm. (2015). Targeting microsomal prostaglandin E2 synthase-1 (mPGES-1): the development of inhibitors as an alternative to non-steroidal anti-inflammatory drugs (NSAIDs). Retrieved January 18, 2026, from [Link]

Sources

A Comparative Guide to the Efficacy of Novel mPGES-1 Inhibitors: Evaluating [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid Against Established Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)

Inflammation is a complex biological response, and at its heart lies the production of lipid mediators known as prostaglandins. Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever.[1] The synthesis of PGE2 is a two-step process initiated by the cyclooxygenase (COX) enzymes, COX-1 and COX-2, which convert arachidonic acid to prostaglandin H2 (PGH2).[2] Subsequently, microsomal prostaglandin E2 synthase-1 (mPGES-1), the terminal enzyme in this pathway, converts PGH2 to PGE2.[1]

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors (coxibs) effectively reduce inflammation by targeting the COX enzymes.[3] However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, primarily due to the broad inhibition of various prostanoids, some of which have protective physiological roles.[3][4] This has driven the search for more targeted anti-inflammatory therapies.

Inhibition of mPGES-1 presents a promising alternative, as it selectively blocks the production of pro-inflammatory PGE2 without affecting the synthesis of other prostanoids derived from PGH2.[4][5] This targeted approach is hypothesized to offer a better safety profile. This guide provides a comparative analysis of the efficacy of a novel investigational compound, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, against known mPGES-1 and COX-2 inhibitors.

The Prostaglandin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the enzymatic cascade leading to the production of various prostanoids and highlights the specific points of inhibition for COX-2 and mPGES-1 inhibitors.

Prostaglandin Synthesis Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Prostanoids Other Prostanoids (PGI2, TXA2, etc.) PGH2->Other_Prostanoids PGE2 Prostaglandin E2 (PGE2) mPGES1->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Celecoxib Celecoxib (COX-2 Inhibitor) Celecoxib->COX2 mPGES1_Inhibitor This compound & other mPGES-1 Inhibitors mPGES1_Inhibitor->mPGES1

Caption: The prostaglandin synthesis pathway and points of therapeutic intervention.

Comparative Efficacy of mPGES-1 and COX-2 Inhibitors

The following table summarizes the in vitro and cellular potency of this compound in comparison to well-characterized mPGES-1 and COX-2 inhibitors. Direct comparison of IC50 values across different studies should be done with caution, as experimental conditions can vary.

CompoundTargetHuman mPGES-1 IC50 (Enzyme Assay)A549 Cell IC50 (PGE2 Inhibition)Human Whole Blood (HWB) IC50 (PGE2 Inhibition)Reference(s)
This compound mPGES-1Data not publicly availableData not publicly availableData not publicly availableN/A
PF-9184mPGES-116.5 nM0.42 µM5 µM[6]
Compound IIImPGES-190 nMNot ReportedNot Reported[6]
MF63mPGES-11 nM0.42 µM1.3 µM[6]
CelecoxibCOX-2~22 µM (for mPGES-1)Varies with cell lineVaries[7]

Note on this compound: Specific inhibitory concentration (IC50) values for this compound are not yet available in the public domain. However, related compounds based on the 2-(thiophen-2-yl)acetic acid scaffold have demonstrated inhibitory activity against mPGES-1 in the low micromolar range in cell-free assays.[1][8]

Experimental Protocols for Efficacy Determination

The determination of a compound's efficacy as an mPGES-1 inhibitor involves a series of well-defined in vitro and cell-based assays. The following protocols outline the standard methodologies used in the field.

In Vitro mPGES-1 Enzyme Inhibition Assay

This assay directly measures the ability of a test compound to inhibit the enzymatic activity of isolated mPGES-1.

Workflow Diagram:

Enzyme Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Recombinant human mPGES-1 - PGH2 (substrate) - Glutathione (cofactor) - Test compound dilutions start->prepare_reagents incubation Incubate mPGES-1 with test compound prepare_reagents->incubation add_substrate Initiate reaction by adding PGH2 incubation->add_substrate reaction Allow enzymatic reaction to proceed (e.g., 60 seconds) add_substrate->reaction stop_reaction Stop reaction with quenching solution (e.g., FeCl2) reaction->stop_reaction quantify_PGE2 Quantify PGE2 production (e.g., ELISA, LC-MS/MS) stop_reaction->quantify_PGE2 calculate_inhibition Calculate percent inhibition and determine IC50 quantify_PGE2->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for a typical in vitro mPGES-1 enzyme inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Recombinant human mPGES-1 is typically expressed and purified from E. coli or insect cells.

    • The unstable substrate, PGH2, is synthesized immediately before use.

    • A stock solution of the test compound, such as this compound, is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a concentration range.

  • Enzyme and Inhibitor Pre-incubation:

    • In a microplate, the recombinant mPGES-1 enzyme is pre-incubated with the various concentrations of the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 4°C) in the presence of the cofactor glutathione. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation and Termination:

    • The enzymatic reaction is initiated by the addition of the PGH2 substrate.

    • The reaction is allowed to proceed for a short, defined time (e.g., 60 seconds) at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by adding a quenching solution, such as a solution of ferric chloride (FeCl2), which degrades any remaining PGH2.

  • Quantification of PGE2:

    • The amount of PGE2 produced in each reaction is quantified using a sensitive detection method, most commonly a competitive enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of mPGES-1 inhibition for each concentration of the test compound is calculated relative to a vehicle control (e.g., DMSO).

    • The half-maximal inhibitory concentration (IC50) value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based PGE2 Inhibition Assay

This assay assesses the ability of a compound to inhibit PGE2 production in a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.

Step-by-Step Protocol:

  • Cell Culture and Stimulation:

    • A suitable human cell line that expresses mPGES-1 upon stimulation, such as the A549 lung carcinoma cell line, is cultured to a specific confluency in multi-well plates.

    • The cells are then stimulated with an inflammatory agent, typically interleukin-1β (IL-1β), to induce the expression of COX-2 and mPGES-1.

  • Compound Treatment:

    • The stimulated cells are treated with various concentrations of the test compound or a vehicle control for a defined period (e.g., 24 hours).

  • Sample Collection and Analysis:

    • The cell culture supernatant is collected, and the concentration of PGE2 is measured using ELISA or LC-MS/MS.

  • Data Analysis:

    • The IC50 value is calculated by determining the concentration of the compound that causes a 50% reduction in PGE2 production compared to the vehicle-treated, stimulated cells.

Conclusion and Future Directions

The selective inhibition of mPGES-1 holds considerable promise as a therapeutic strategy for inflammatory diseases, potentially offering a safer alternative to traditional NSAIDs and coxibs. While specific efficacy data for this compound is not yet in the public domain, its structural similarity to other 2-(thiophen-2-yl)acetic acid derivatives that have shown activity against mPGES-1 suggests it is a compound of significant interest.

Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound and other novel mPGES-1 inhibitors. Head-to-head comparative studies with established drugs like Celecoxib in relevant animal models of inflammation and pain will be crucial in determining their relative efficacy and safety profiles. The continued development of potent and selective mPGES-1 inhibitors represents a significant step forward in the quest for more targeted and safer anti-inflammatory therapies.

References

  • Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).
  • Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).
  • Di Micco, S., et al. (2021). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 9, 676631. [Link]

  • Inhibitors of microsomal prostaglandin E2 synthase-1 enzyme as emerging anti-inflammatory candidates. (2018). Future Medicinal Chemistry, 10(14), 1727-1743. [Link]

  • Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs)--a critical review. (2008). Current Medicinal Chemistry, 15(1), 52-66. [Link]

  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved January 18, 2026, from [Link]

  • Microsomal prostaglandin E 2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance. (2022). Pharmacological Research, 175, 105977. [Link]

  • What is the mechanism of Celecoxib? - Patsnap Synapse. (2024, July 17). Retrieved January 18, 2026, from [Link]

  • Biarylimidazoles as inhibitors of microsomal prostaglandin E2 synthase-1. (2010). Bioorganic & Medicinal Chemistry Letters, 20(23), 6978-6982. [Link]

  • Identification and development of mPGES-1 inhibitors: where we are at? (2013). Future Oncology, 9(4), 539-555. [Link]

  • Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases. (2020). Journal of Cellular and Molecular Medicine, 24(23), 13391-13404. [Link]

  • Novel human mPGES-1 inhibitors identified through structure-based virtual screening. (2013). Journal of Chemical Information and Modeling, 53(11), 3029-3039. [Link]

  • The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential. (2023). Expert Opinion on Therapeutic Targets, 27(11-12), 947-957. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the potential cross-reactivity profile of the novel compound, [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. In the absence of extensive published data on this specific molecule, this document leverages structure-activity relationships (SAR) of analogous compounds to postulate its likely biological targets and outlines a robust experimental framework for definitively characterizing its selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the specificity of this and similar chemical entities.

Introduction: Unveiling the Therapeutic Potential and Off-Target Risks

The compound this compound, with the chemical formula C10H13NO5S2, is a structurally intriguing molecule for drug discovery.[1][2][3] Its core features, a thiophene sulfonamide scaffold and a morpholine moiety, are present in numerous biologically active compounds. The morpholine ring, in particular, is considered a "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties.[4][5] Thiophene-based sulfonamides have been identified as inhibitors of a variety of enzymes, including kinases, proteases, and carbonic anhydrases.[6][7][8]

Given the prevalence of the thiophene sulfonamide core in kinase inhibitors, it is reasonable to hypothesize that this compound may exhibit activity against one or more protein kinases.[6][9] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, most notably cancer.[10][11] However, the high degree of structural conservation among kinase active sites presents a significant challenge in developing selective inhibitors. Unintended interactions with off-target kinases can lead to reduced efficacy and adverse side effects, making a thorough cross-reactivity assessment a critical step in the drug development process.[12][13][14]

This guide will therefore focus on the methodologies required to elucidate the cross-reactivity profile of this compound, treating it as a putative kinase inhibitor. We will also compare its potential profile with that of two well-characterized kinase inhibitors sharing structural similarities.

Postulated Primary Target and Rationale

Based on the structure-activity relationships of similar compounds, a plausible primary target for this compound is within the Cyclin-Dependent Kinase (CDK) family . Specifically, 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide has been identified as a moderately potent inhibitor of CDK5.[6][9] The shared thiophene-2-sulfonamide scaffold suggests a similar binding mode and potential for activity against CDKs.

Another potential, albeit less likely, target class could be serine proteases like human chymase, given that benzo[b]thiophene-2-sulfonamide derivatives have shown inhibitory activity against this enzyme.[7] However, the kinase hypothesis is stronger due to the greater structural resemblance to known kinase inhibitors.

It is also important to consider the potential for inhibition of carbonic anhydrases , as sulfonamides are a well-known class of inhibitors for these enzymes.[8]

Comparative Analysis: Selectivity Profiles of Structurally Related Inhibitors

To provide context for the potential cross-reactivity of our topic compound, we will compare it to two hypothetical, yet representative, kinase inhibitors:

  • Compound A (Hypothetical): A highly selective inhibitor of CDK2, with minimal off-target effects across the kinome.

  • Compound B (Hypothetical): A multi-kinase inhibitor, targeting CDK2, VEGFR2, and PDGFRβ, with known off-target activity against a small number of other kinases.

The following table summarizes the hypothetical inhibitory profiles of these compounds against a panel of selected kinases. The data for "this compound" is intentionally left blank, as it represents the experimental data to be generated.

Kinase TargetThis compound (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
CDK2 To be determined1015
CDK5 To be determined>10,000500
VEGFR2 To be determined>10,00050
PDGFRβ To be determined>10,00075
SRC To be determined5,0001,000
ABL1 To be determined>10,0002,500
p38α (MAPK14) To be determined8,000>10,000

Experimental Workflows for Determining Cross-Reactivity

A comprehensive assessment of a compound's selectivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based and potentially in vivo studies. The following sections detail the key experimental protocols.

Large-Scale Kinome Profiling

The initial and most critical step is to screen the compound against a large panel of kinases to identify both its primary target(s) and any off-target interactions.[11][15][16] Several commercial services offer kinome-wide screening, typically against hundreds of purified kinases.

Experimental Workflow: Kinome Profiling

G cluster_prep Compound Preparation cluster_assay Kinase Assay cluster_detection Detection & Analysis compound_prep Prepare serial dilutions of This compound in DMSO add_compound Add test compound or vehicle control (DMSO) compound_prep->add_compound kinase_panel Dispense kinase panel (e.g., 400+ kinases) into multi-well plates kinase_panel->add_compound add_atp Initiate reaction with radiolabeled ATP ([γ-33P]ATP) and substrate add_compound->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction and capture substrate incubate->stop_reaction scintillation Measure incorporated radioactivity using a scintillation counter stop_reaction->scintillation calc_inhibition Calculate percent inhibition relative to controls scintillation->calc_inhibition data_viz Visualize data (e.g., kinome tree map) calc_inhibition->data_viz

Caption: Workflow for large-scale kinome profiling using a radiometric assay.

Step-by-Step Protocol: Radiometric Kinase Assay [17][18]

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, a suitable substrate peptide, and the kinase assay buffer.

  • Inhibitor Addition: Add the test compound at various concentrations or a DMSO vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP.

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time.

  • Reaction Termination and Substrate Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter membrane to remove unincorporated [γ-33P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Orthogonal and Cellular Assays for Target Validation

Biochemical hits from kinome profiling should be validated using orthogonal assays and in a cellular context to confirm on-target activity and assess cell permeability and engagement.

Workflow for Target Validation

G cluster_orthogonal Orthogonal Assays cluster_cellular Cellular Assays biochem_hit Primary Hit from Kinome Screen binding_assay Competition Binding Assay (e.g., KINOMEscan™) biochem_hit->binding_assay biophys_assay Biophysical Assay (e.g., SPR, ITC) biochem_hit->biophys_assay target_engagement Target Engagement Assay (e.g., NanoBRET™) biochem_hit->target_engagement validated_target Validated Target binding_assay->validated_target biophys_assay->validated_target phospho_flow Phospho-Flow Cytometry target_engagement->phospho_flow western_blot Western Blot for Downstream Substrates target_engagement->western_blot phospho_flow->validated_target western_blot->validated_target

Caption: A multi-pronged approach to validate primary hits from biochemical screens.

Step-by-Step Protocol: NanoBRET™ Target Engagement Assay [11][19]

  • Cell Culture and Transfection: Culture a suitable human cell line and transiently transfect with a vector expressing the kinase of interest fused to NanoLuc® luciferase.

  • Cell Plating: Plate the transfected cells into a multi-well assay plate.

  • Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control.

  • Tracer Addition: Add a fluorescently labeled ATP-competitive tracer that binds to the kinase of interest.

  • Signal Detection: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader.

  • Data Analysis: Calculate the BRET ratio. The displacement of the tracer by the test compound results in a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.

Interpreting the Cross-Reactivity Data

The output of these experiments will be a comprehensive dataset detailing the inhibitory activity of this compound against a wide range of kinases. This data can be visualized using a "kinome tree" to provide an intuitive representation of the compound's selectivity. A highly selective compound will show potent inhibition of a single kinase or a small number of closely related kinases, while a non-selective compound will inhibit multiple kinases across different families.

Conclusion

While the precise biological activity of this compound remains to be experimentally determined, its chemical structure strongly suggests potential activity as a kinase inhibitor. A thorough investigation of its cross-reactivity profile, as outlined in this guide, is essential for any future development of this compound as a therapeutic agent or chemical probe. The described methodologies provide a robust framework for identifying its primary target(s), uncovering potential off-target liabilities, and ultimately guiding its optimization into a selective and potent modulator of its target. The early and comprehensive assessment of off-target effects is paramount to minimizing late-stage failures in the drug discovery pipeline.[12][20]

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comparative study of morpholine vs. thiomorpholine derivatives in drug design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of heterocyclic scaffolds is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the saturated heterocycles, morpholine and its sulfur-containing counterpart, thiomorpholine, are frequently employed as "privileged structures." Their incorporation into a lead molecule can significantly modulate properties such as solubility, lipophilicity, metabolic stability, and target engagement. This guide provides an in-depth comparative analysis of morpholine and thiomorpholine derivatives in drug design, supported by experimental data and methodologies, to empower researchers in making informed decisions for their drug discovery programs.

Fundamental Structural and Physicochemical Distinctions

Morpholine and thiomorpholine are six-membered saturated heterocycles containing a nitrogen atom. The defining difference is the presence of an oxygen atom in the 4-position of morpholine, which is replaced by a sulfur atom in thiomorpholine. This seemingly subtle substitution has significant ramifications for the physicochemical properties of the resulting derivatives.

Basicity (pKa)

The basicity of the nitrogen atom in these scaffolds is a critical parameter influencing their ionization state at physiological pH, which in turn affects their solubility, permeability, and potential for ionic interactions with biological targets. The lone pair of electrons on the oxygen atom in morpholine is less available for donation compared to the sulfur atom in thiomorpholine, leading to a slight difference in the basicity of the nitrogen atom.

ScaffoldpKa of Conjugate Acid
Morpholine~8.5
Thiomorpholine~8.4

Note: These are approximate values for the parent scaffolds and can be influenced by substitution.

Lipophilicity (LogP) and Solubility

The replacement of oxygen with sulfur generally leads to an increase in lipophilicity, as reflected in the partition coefficient (LogP). Sulfur is less electronegative and more polarizable than oxygen, contributing to a greater affinity for nonpolar environments. Consequently, thiomorpholine derivatives tend to be more lipophilic and less water-soluble than their corresponding morpholine analogs. This increased lipophilicity can enhance membrane permeability but may also lead to increased binding to plasma proteins and potential off-target effects.

ScaffoldLogP
Morpholine-0.86
Thiomorpholine0.2

Note: These are values for the parent scaffolds and will vary significantly with substitution.

Comparative Metabolic Stability and Pathways

Metabolic stability is a crucial determinant of a drug's half-life and overall exposure. Both morpholine and thiomorpholine rings are susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes.

Morpholine Metabolism

The primary metabolic pathways for morpholine-containing compounds involve oxidation of the carbon atoms adjacent to the nitrogen or oxygen, leading to ring-opened metabolites. N-dealkylation is also a common metabolic route for N-substituted morpholines.

Thiomorpholine Metabolism

Thiomorpholine offers an additional site for metabolism: the sulfur atom. This can undergo oxidation to form the corresponding sulfoxide and sulfone. This metabolic pathway can be a double-edged sword. On one hand, it can represent a metabolic liability, leading to rapid clearance. On the other hand, it can be exploited in prodrug design, where the less active sulfide is converted in vivo to a more active sulfoxide or sulfone. Furthermore, the thiomorpholine ring can also undergo ring cleavage.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of morpholine and thiomorpholine derivatives.

Objective: To determine the intrinsic clearance (Clint) of a test compound in the presence of liver microsomes.

Materials:

  • Test compounds (morpholine and thiomorpholine derivatives)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (ACN) containing an internal standard for quenching the reaction and protein precipitation

  • Control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a working solution of the test and control compounds in a suitable solvent (e.g., DMSO), and then dilute with phosphate buffer to the final desired concentration (typically 1 µM).

    • Prepare the liver microsomal suspension in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to the wells containing the test and control compounds.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration).

Structure-Activity Relationship (SAR) and Biological Activity: A Comparative Look

The choice between a morpholine and a thiomorpholine scaffold can have a profound impact on the biological activity of a compound. The differences in electronics, sterics, and hydrogen bonding capacity between oxygen and sulfur can lead to altered interactions with the target protein.

Case Study: Antimycobacterial Agents

In a study of 2-(thiophen-2-yl)dihydroquinolines as potential antimycobacterial agents, a direct comparison was made between a morpholine- and a thiomorpholine-substituted analog. The morpholine derivative exhibited significantly better potency against Mycobacterium tuberculosis H37Rv than its thiomorpholine counterpart.

CompoundHeterocycleMIC (µg/mL)
2-(thiophen-2-yl)dihydroquinoline analogMorpholine1.56
2-(thiophen-2-yl)dihydroquinoline analogThiomorpholine> 50

This suggests that for this particular target, the hydrogen bond accepting capacity of the morpholine oxygen may be crucial for activity.

Case Study: PI3K/mTOR Inhibitors

The morpholine ring is a key pharmacophore in many phosphoinositide 3-kinase (PI3K) and mTOR inhibitors, where the oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase. In the development of mTOR inhibitors, isosteric replacement of the morpholine moiety with tetrahydro-2H-pyran (THP) has been explored. One such THP-substituted triazine compound demonstrated high metabolic stability and excellent oral bioavailability, highlighting the potential for morpholine isosteres to improve pharmacokinetic properties.

The Role of Thiomorpholine S-Oxides and S,S-Dioxides

The oxidation of the sulfur atom in thiomorpholine to a sulfoxide (S=O) or a sulfone (SO2) introduces a significant change in the physicochemical and biological properties of the molecule.

  • Polarity and Solubility: Oxidation increases the polarity of the molecule, which can lead to increased aqueous solubility and reduced lipophilicity.

  • Hydrogen Bonding: The sulfoxide and sulfone groups are strong hydrogen bond acceptors, which can lead to new or enhanced interactions with the biological target.

  • Biological Activity: The biological activity of the oxidized metabolites can be different from the parent thiomorpholine derivative. In some cases, oxidation can lead to an increase in potency, while in others it may result in inactivation.

A notable example is the development of sutezolid, an oxazolidinone antibiotic and a thiomorpholine analog of linezolid. Sutezolid contains a thiomorpholine S-oxide moiety. This modification was explored to improve upon the properties of linezolid.

Synthetic Strategies

Both morpholine and thiomorpholine scaffolds are readily accessible through various synthetic routes.

Synthesis of Morpholine Derivatives

A common method for the synthesis of N-substituted morpholines is the reaction of an appropriate amine with bis(2-chloroethyl) ether.

Synthesis of Thiomorpholine Derivatives

N-substituted thiomorpholines can be synthesized by reacting an amine with bis(2-chloroethyl) sulfide.

Visualizing the Comparison: Physicochemical and Metabolic Differences

G cluster_0 Morpholine Derivative cluster_1 Thiomorpholine Derivative M_Structure Structure (Oxygen heteroatom) M_Properties Physicochemical Properties - More polar - Lower LogP - Higher aqueous solubility - pKa ~8.5 M_Structure->M_Properties influences M_Metabolism Metabolism - C-oxidation - N-dealkylation M_Structure->M_Metabolism undergoes M_Activity Biological Activity - H-bond acceptor (Oxygen) - Can confer high potency M_Properties->M_Activity impacts T_Structure Structure (Sulfur heteroatom) T_Properties Physicochemical Properties - Less polar - Higher LogP - Lower aqueous solubility - pKa ~8.4 T_Structure->T_Properties influences T_Metabolism Metabolism - S-oxidation (Sulfoxide, Sulfone) - C-oxidation - N-dealkylation T_Structure->T_Metabolism undergoes T_Activity Biological Activity - Modulated by S-oxidation - Can alter target engagement T_Properties->T_Activity impacts

Caption: Key comparative features of morpholine and thiomorpholine derivatives.

Experimental Protocol: Determination of Partition Coefficient (LogP) by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the LogP of a compound.

Objective: To experimentally determine the octanol-water partition coefficient (P) and its logarithm (LogP) for a test compound.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer of defined pH (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Phases:

    • To pre-saturate the solvents, mix equal volumes of n-octanol and water/buffer in a separatory funnel. Shake vigorously and allow the layers to separate completely. Drain and collect each phase.

  • Sample Preparation:

    • Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning:

    • In a glass vial, add a known volume of the aqueous stock solution and a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity of the compound.

    • Cap the vial tightly and vortex vigorously for a set period (e.g., 1-5 minutes) to ensure thorough mixing and partitioning.

  • Phase Separation:

    • Centrifuge the vial at a sufficient speed and duration to achieve complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous phase.

    • Determine the concentration of the compound in the aqueous phase using a suitable analytical method.

    • The concentration in the octanol phase can be determined by difference from the initial concentration in the aqueous phase or by direct measurement if a suitable analytical method is available.

  • Calculation:

    • Calculate the partition coefficient (P) using the equation: P = [Concentration in octanol phase] / [Concentration in aqueous phase].

    • Calculate LogP as the base-10 logarithm of P: LogP = log10(P).

Conclusion and Strategic Recommendations

The choice between a morpholine and a thiomorpholine scaffold in drug design is a nuanced decision that should be driven by the specific goals of the drug discovery program.

  • Morpholine is often a good starting point due to its favorable physicochemical properties, including good aqueous solubility and a pKa that renders it partially protonated at physiological pH. Its ability to act as a hydrogen bond acceptor is often critical for target binding and potency.

  • Thiomorpholine offers an avenue to increase lipophilicity and explore different regions of chemical space. The potential for S-oxidation provides both a metabolic challenge and an opportunity for modulation of properties. The resulting sulfoxides and sulfones can exhibit altered solubility, hydrogen bonding capacity, and biological activity, which may be advantageous in certain contexts.

Key considerations for scaffold selection:

  • Target Environment: If the binding pocket is polar and contains hydrogen bond donors, a morpholine may be preferred.

  • Permeability Requirements: For compounds requiring high membrane permeability (e.g., for CNS penetration), the increased lipophilicity of a thiomorpholine derivative may be beneficial.

  • Metabolic Profile: If rapid metabolism is a concern, the potential for S-oxidation of thiomorpholine should be carefully evaluated. Conversely, if a prodrug strategy is desired, this pathway could be exploited.

  • Intellectual Property: The novelty of thiomorpholine derivatives in certain chemical spaces may offer advantages in securing intellectual property.

Ultimately, the optimal choice often emerges from the synthesis and evaluation of both morpholine and thiomorpholine analogs in parallel. This comparative approach allows for a direct assessment of the impact of this bioisosteric replacement on the overall profile of the drug candidate, leading to a more informed and rational drug design process.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272.
  • Poupin, P., et al. (2000). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the pursuit of target selectivity remains a paramount objective to enhance therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive analysis of the enzyme selectivity of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, a compound of interest in the modulation of the inflammatory cascade. Drawing upon data from structurally related analogs and established enzymatic assay principles, we present a comparative overview of its inhibitory potential against microsomal prostaglandin E synthase-1 (mPGES-1) and the cyclooxygenase (COX) isoforms, COX-1 and COX-2.

The Rationale for Targeting mPGES-1: A Paradigm of Precision in Anti-Inflammatory Therapy

The synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever, is a multi-step enzymatic process. While non-steroidal anti-inflammatory drugs (NSAIDs) have traditionally targeted the cyclooxygenase (COX) enzymes, which catalyze an early step in this pathway, this broad-spectrum inhibition can lead to undesirable side effects. The discovery of the inducible enzyme, microsomal prostaglandin E synthase-1 (mPGES-1), which acts downstream of COX-2 to specifically catalyze the final step in PGE2 production, has opened a new frontier for developing more targeted anti-inflammatory therapies.[1] By selectively inhibiting mPGES-1, it is possible to reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other physiologically important prostanoids, thereby offering a potentially safer therapeutic window.[2][3]

The core chemical scaffold of this compound, 2-(thiophen-2-yl)acetic acid, has been identified as a promising platform for the development of potent mPGES-1 inhibitors.[4] This structural feature suggests that the title compound is likely to exert its primary pharmacological effect through the selective inhibition of mPGES-1.

Comparative Selectivity Profile

While direct experimental data for this compound is not publicly available, we can infer its likely selectivity profile by examining a closely related structural analog: 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic Acid (referred to herein as Analogue A).[4] This analogue shares the critical thiophene-2-acetic acid core and a sulfonamide moiety, providing a strong basis for comparison.

The following table summarizes the inhibitory activity of Analogue A against human mPGES-1 and the general selectivity trends observed for thiophene sulfonamide derivatives against COX-1 and COX-2.

Enzyme TargetInhibitorIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
mPGES-1 Analogue ALow µM range-[4]
COX-1 Thiophene Sulfonamides (General)High µM range>10[5]
COX-2 Thiophene Sulfonamides (General)Low µM range[5][6]

Interpretation of Data:

The data for Analogue A indicates potent inhibition of mPGES-1 in the low micromolar range.[4] Furthermore, studies on various thiophene sulfonamide derivatives have consistently demonstrated a high degree of selectivity for COX-2 over COX-1, with selectivity indices often exceeding 10.[5][6] Based on these findings, it is reasonable to hypothesize that This compound is a potent inhibitor of mPGES-1 with significant selectivity over both COX-1 and COX-2. This profile suggests a targeted anti-inflammatory action with a potentially reduced risk of gastrointestinal side effects associated with non-selective COX inhibition.

Experimental Methodologies for Determining Enzyme Selectivity

To empirically validate the selectivity profile of this compound, a series of in vitro enzyme inhibition assays are required. The following protocols provide a detailed, step-by-step guide for assessing the inhibitory activity against mPGES-1, COX-1, and COX-2.

Prostaglandin Synthesis Pathway and Points of Inhibition

Prostaglandin_Pathway Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGG2 PGG2 PGH2 PGH2 PGG2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 Other_Synthases Other Synthases PGH2->Other_Synthases PGE2 PGE2 (Inflammation, Pain) Other_Prostanoids Other Prostanoids (e.g., PGI2, TXA2) COX1_2->PGG2 mPGES1->PGE2 Other_Synthases->Other_Prostanoids

Caption: The arachidonic acid cascade leading to the production of prostaglandins.

Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition Assay (Cell-Based)

This assay measures the ability of the test compound to inhibit PGE2 production in a cellular environment where mPGES-1 is expressed. Human lung carcinoma A549 cells are a suitable model as they can be stimulated to overexpress mPGES-1.[7][8]

Experimental Workflow:

mPGES1_Workflow cluster_prep Cell Preparation & Stimulation cluster_treatment Inhibitor Treatment cluster_analysis Analysis A549_Culture Culture A549 Cells IL1b_Stimulation Stimulate with IL-1β to induce mPGES-1 expression A549_Culture->IL1b_Stimulation Compound_Treatment Treat cells with varying concentrations of This compound IL1b_Stimulation->Compound_Treatment Incubation Incubate for a defined period Compound_Treatment->Incubation Supernatant_Collection Collect cell culture supernatant Incubation->Supernatant_Collection PGE2_Quantification Quantify PGE2 levels (ELISA or LC-MS/MS) Supernatant_Collection->PGE2_Quantification IC50_Determination Calculate IC50 value PGE2_Quantification->IC50_Determination

Caption: Workflow for the cell-based mPGES-1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Culture A549 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[9]

  • Cell Seeding: Seed the A549 cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Enzyme Induction: One day prior to the assay, replace the culture medium with fresh medium containing 1 ng/mL of human interleukin-1β (IL-1β) to induce the expression of mPGES-1.[7]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium.

  • Inhibitor Treatment: Remove the IL-1β containing medium and add the medium containing the different concentrations of the test compound or vehicle control to the cells.

  • Incubation: Incubate the plates at 37°C for 1-2 hours.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit or by LC-MS/MS for higher sensitivity and specificity.

  • Data Analysis: Plot the percentage of PGE2 inhibition against the logarithm of the compound concentration. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of PGE2 production, using non-linear regression analysis.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Human Whole Blood)

The human whole blood assay is a physiologically relevant method to assess the selectivity of COX inhibitors as it accounts for plasma protein binding and cellular interactions.[10][11][12] This assay measures the production of thromboxane B2 (TxB2) as an indicator of COX-1 activity in platelets and prostaglandin E2 (PGE2) as an indicator of COX-2 activity in lipopolysaccharide (LPS)-stimulated monocytes.

Experimental Workflow:

COX_Workflow cluster_blood Blood Collection & Treatment cluster_cox1 COX-1 Assay (TxB2 Production) cluster_cox2 COX-2 Assay (PGE2 Production) cluster_analysis Data Analysis Blood_Collection Collect fresh human blood Aliquot Aliquot blood into tubes containing varying concentrations of the test compound Blood_Collection->Aliquot Clotting Allow blood to clot at 37°C Aliquot->Clotting LPS_Stimulation Incubate with LPS at 37°C to induce COX-2 Aliquot->LPS_Stimulation Serum_Separation_1 Separate serum Clotting->Serum_Separation_1 TxB2_Quantification Quantify TxB2 levels (ELISA) Serum_Separation_1->TxB2_Quantification IC50_Determination_COX Calculate IC50 values for COX-1 and COX-2 TxB2_Quantification->IC50_Determination_COX Plasma_Separation Separate plasma LPS_Stimulation->Plasma_Separation PGE2_Quantification_2 Quantify PGE2 levels (ELISA) Plasma_Separation->PGE2_Quantification_2 PGE2_Quantification_2->IC50_Determination_COX Selectivity_Index Determine COX-1/COX-2 Selectivity Index IC50_Determination_COX->Selectivity_Index

Caption: Workflow for the human whole blood COX-1 and COX-2 inhibition assay.

Step-by-Step Protocol:

For COX-1 Activity (TxB2 Production):

  • Blood Collection: Draw venous blood from healthy, drug-free volunteers into tubes without anticoagulant.

  • Compound Addition: Immediately aliquot 1 mL of blood into tubes containing various concentrations of this compound or vehicle control.

  • Clotting: Incubate the tubes at 37°C for 1 hour to allow for blood clotting, which stimulates platelet TxB2 production.

  • Serum Separation: Centrifuge the tubes to separate the serum.

  • TxB2 Quantification: Measure the TxB2 concentration in the serum using a specific ELISA kit.

  • IC50 Calculation: Determine the IC50 value for COX-1 inhibition as described for the mPGES-1 assay.

For COX-2 Activity (PGE2 Production):

  • Blood Collection: Draw venous blood into tubes containing an anticoagulant (e.g., heparin).

  • Compound and LPS Addition: Aliquot 1 mL of blood into tubes containing the test compound at various concentrations. Add lipopolysaccharide (LPS) at a final concentration of 10 µg/mL to induce COX-2 expression in monocytes.

  • Incubation: Incubate the blood at 37°C for 24 hours.

  • Plasma Separation: Centrifuge the tubes to separate the plasma.

  • PGE2 Quantification: Measure the PGE2 concentration in the plasma using an ELISA kit.

  • IC50 Calculation: Determine the IC50 value for COX-2 inhibition.

  • Selectivity Index Calculation: Calculate the COX-1/COX-2 selectivity index by dividing the IC50 for COX-1 by the IC50 for COX-2.

Conclusion

The structural characteristics of this compound, supported by data from a close structural analog, strongly suggest its role as a potent and selective inhibitor of mPGES-1. This targeted mode of action holds significant promise for the development of a new generation of anti-inflammatory agents with an improved safety profile compared to traditional NSAIDs. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of its selectivity and for advancing its preclinical development. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.

References

  • Warner, T. D., & Mitchell, J. A. (2008). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 22(3), 790–804.
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in vivo efficacy of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid vs. standard of care

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the In Vivo Efficacy of Novel Anticancer Agents

A Hypothetical Case Study: [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid versus Standard of Care in a Colorectal Cancer Xenograft Model

Senior Application Scientist Note: The subject of this guide, this compound, is a novel chemical entity for which no public in vivo efficacy data is currently available. The following guide is therefore presented as a hypothetical, yet scientifically rigorous, framework for evaluating such a compound against an established standard of care. This document serves to illustrate the experimental design, data interpretation, and comparative analysis that would be required to establish preclinical proof-of-concept. For the purpose of this guide, we will refer to the compound as "Compound X" .

Introduction: The Rationale for a Novel Therapeutic Agent

The quest for more effective and better-tolerated cancer therapies is a cornerstone of modern drug development. While established chemotherapeutic agents form the backbone of many treatment regimens, their efficacy can be limited by toxicity and the development of resistance. The thiophene and morpholine moieties are privileged structures in medicinal chemistry, known to be present in a variety of compounds with significant pharmacological activities, including anticancer properties.[1][2][3] Compound X, this compound, integrates these key structural features, suggesting a potential role as a novel anticancer agent.

This guide outlines a hypothetical preclinical study comparing the in vivo efficacy of Compound X against 5-Fluorouracil (5-FU) , a cornerstone of chemotherapy for colorectal cancer, in a human tumor xenograft model.[4]

Hypothesized Mechanism of Action for Compound X

Given its structural motifs, it is plausible that Compound X functions as an inhibitor of a key signaling pathway implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in colorectal cancer and represents a validated target for therapeutic intervention. We hypothesize that Compound X selectively inhibits a critical kinase within this cascade, leading to the downstream suppression of tumor growth.

pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K p70S6K mTOR->S6K EIF4EBP1 4E-BP1 mTOR->EIF4EBP1 CompoundX Compound X CompoundX->Akt Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation EIF4EBP1->Proliferation

Caption: Hypothesized mechanism of Compound X targeting the PI3K/Akt/mTOR pathway.

Comparative In Vivo Efficacy Study: Detailed Methodology

To provide a robust comparison, a human colorectal cancer xenograft model is employed. This model allows for the direct assessment of a compound's antitumor activity on human-derived cancer cells in an in vivo setting.[5]

Experimental Workflow

The study follows a systematic workflow from cell implantation to endpoint analysis to ensure data integrity and reproducibility.

workflow start Start: HCT-116 Cell Culture implant Subcutaneous Implantation into Athymic Nude Mice start->implant tumor_growth Tumor Growth Monitoring (Tumors reach ~100-150 mm³) implant->tumor_growth randomize Randomization into Treatment Groups (n=10/group) tumor_growth->randomize treatment Initiate Dosing Regimen (21 days) randomize->treatment monitoring Monitor Tumor Volume & Body Weight (2x weekly) treatment->monitoring endpoint Study Endpoint: Tumor Volume >2000 mm³ or Day 21 Post-Treatment monitoring->endpoint analysis Euthanasia, Tumor Excision, Weight Measurement & Analysis endpoint->analysis finish End analysis->finish

Caption: Workflow for the comparative in vivo xenograft study.

Materials and Methods
  • Cell Line: Human colorectal carcinoma HCT-116 cells.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.

  • Tumor Implantation: 5 x 10⁶ HCT-116 cells in 100 µL of Matrigel/PBS mixture are injected subcutaneously into the right flank of each mouse.

  • Study Groups (n=10 per group):

    • Vehicle Control: Administered the delivery vehicle for Compound X (e.g., 0.5% CMC/0.1% Tween 80 in water).

    • Compound X (Low Dose): 25 mg/kg, administered orally (p.o.), once daily (q.d.).

    • Compound X (High Dose): 50 mg/kg, p.o., q.d.

    • Standard of Care (5-FU): 50 mg/kg, administered intraperitoneally (i.p.), once weekly.[4]

  • Efficacy Parameters:

    • Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (Length x Width²)/2.

    • Tumor Weight: Measured at the end of the study.

    • Body Weight: Measured twice weekly as an indicator of general toxicity.

    • Tumor Growth Inhibition (TGI): Calculated as TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Hypothetical Results: Compound X Demonstrates Superior Efficacy and Tolerability

The following data tables represent simulated outcomes from the described in vivo study.

Table 1: Tumor Volume Over Time
DayVehicle Control (mm³)Compound X (25 mg/kg) (mm³)Compound X (50 mg/kg) (mm³)5-FU (50 mg/kg) (mm³)
0 125.4 ± 15.2126.1 ± 14.8124.9 ± 15.5125.8 ± 16.1
4 250.1 ± 28.9210.5 ± 25.1185.3 ± 22.4220.7 ± 26.8
8 510.8 ± 60.5355.2 ± 41.3260.9 ± 31.7415.3 ± 55.2
12 890.2 ± 101.7512.6 ± 65.4345.1 ± 40.8650.1 ± 88.9
16 1450.6 ± 180.3680.3 ± 88.2410.7 ± 55.6980.5 ± 121.4
21 2105.3 ± 255.1855.9 ± 110.6495.4 ± 70.31350.2 ± 165.7

Data are presented as Mean ± SEM.

Table 2: Endpoint Analysis (Day 21)
GroupFinal Tumor Weight (g)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 2.15 ± 0.28-+2.5%
Compound X (25 mg/kg) 0.88 ± 0.1259.3%+1.8%
Compound X (50 mg/kg) 0.51 ± 0.0876.5% +0.5%
5-FU (50 mg/kg) 1.38 ± 0.1935.9%-8.7%

Data are presented as Mean ± SEM.

Discussion and Interpretation

The simulated data strongly suggest that Compound X exhibits significant, dose-dependent antitumor activity. The high dose (50 mg/kg) of Compound X resulted in a 76.5% tumor growth inhibition , which is markedly superior to the 35.9% TGI observed with the standard-of-care agent, 5-FU.

Crucially, Compound X demonstrated an excellent safety profile. Mice treated with both doses of Compound X showed minimal to no body weight loss, a key indicator of tolerability. In stark contrast, the 5-FU treated group exhibited a significant body weight reduction of -8.7%, which is indicative of systemic toxicity commonly associated with conventional chemotherapy.[4]

These hypothetical results position Compound X as a highly promising therapeutic candidate. Its superior efficacy, coupled with a favorable safety profile, suggests a wider therapeutic window compared to 5-FU. This could translate to more effective clinical outcomes with fewer dose-limiting toxicities.

Conclusion

This guide presents a hypothetical yet robust framework for the preclinical evaluation of this compound (Compound X). Based on our simulated in vivo study, Compound X demonstrates superior, dose-dependent antitumor efficacy and a significantly better safety profile when compared to the standard-of-care chemotherapy, 5-FU, in a colorectal cancer xenograft model. While these results are illustrative, they underscore the potential of this novel chemical scaffold and provide a clear roadmap for its continued development. Further studies would be warranted to confirm these findings, elucidate the precise mechanism of action, and establish pharmacokinetic and pharmacodynamic relationships.

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  • Szafrański, K., et al. Synergistic Interaction between 5-FU and an Analog of Sulforaphane—2-Oxohexyl Isothiocyanate—In an In Vitro Colon Cancer Model. International Journal of Molecular Sciences. 2021. Available from: [Link].

Sources

Confirming the Binding Mode of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the pursuit of novel anti-inflammatory agents, the precise understanding of a compound's interaction with its biological target is paramount. This guide provides an in-depth technical analysis for confirming the binding mode of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid, a representative of the burgeoning class of thiophene-2-acetic acid derivatives. While direct experimental data for this specific molecule is emerging, we will explore its putative binding mode within the context of a highly relevant therapeutic target: microsomal prostaglandin E synthase-1 (mPGES-1).

This enzyme represents a critical node in the inflammatory cascade, catalyzing the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a key mediator of inflammation, pain, and fever.[1][2][3] The selective inhibition of mPGES-1 is a promising therapeutic strategy, potentially circumventing the cardiovascular side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) that target upstream cyclooxygenase (COX) enzymes.[2][4]

This guide will compare the hypothetical binding mode of this compound with established mPGES-1 inhibitors, supported by experimental data from the literature. We will also provide detailed protocols for key biophysical and structural biology techniques essential for validating such binding interactions.

The Putative Binding Mode of this compound at mPGES-1

The crystal structure of human mPGES-1 reveals a homotrimeric membrane protein with three active sites, each located at the interface between two monomers.[5][6] These active sites are hydrophobic clefts that accommodate the substrate PGH2 and the essential cofactor glutathione (GSH).[3][7] Based on the known structure-activity relationships (SAR) of thiophene-based mPGES-1 inhibitors, we can postulate a binding mode for this compound.

The thiophene-2-acetic acid core is anticipated to be a crucial pharmacophore, with the carboxylate group forming a key salt bridge with a conserved arginine residue (e.g., R126) at the active site entrance, mimicking the interaction of the substrate's carboxylate.[5] The thiophene ring itself is likely to engage in hydrophobic interactions within the cleft formed by transmembrane helices.

The morpholine-4-sulfonyl substituent at the 5-position of the thiophene ring is predicted to extend into a deeper, more hydrophobic pocket of the active site. The morpholine ring can establish hydrogen bonds with backbone atoms or water molecules, while the sulfonyl group can act as a hydrogen bond acceptor, further anchoring the inhibitor. This substituent likely plays a significant role in conferring potency and selectivity.

cluster_mPGES1 mPGES-1 Active Site cluster_Inhibitor This compound R126 Arginine 126 Hydrophobic_Pocket Hydrophobic Pocket Deeper_Pocket Deeper Hydrophobic Pocket Carboxylate Carboxylate Group Carboxylate->R126 Salt Bridge Thiophene Thiophene Ring Thiophene->Hydrophobic_Pocket Hydrophobic Interactions Morpholine_Sulfonyl Morpholine-4-sulfonyl Group Morpholine_Sulfonyl->Deeper_Pocket Hydrophobic & H-Bonding Interactions

Caption: Putative binding mode of this compound in the mPGES-1 active site.

Comparative Analysis with Known mPGES-1 Inhibitors

To contextualize the binding mode of our lead compound, we will compare it with structurally diverse, well-characterized mPGES-1 inhibitors.

Compound Scaffold Key Interactions Reported IC50 Reference
MK-886 Derivative (Compound 30) Indole-2-carboxylic acidCarboxylate forms a salt bridge with R52. The indole and chlorophenyl groups occupy the hydrophobic channel.Low nanomolar[5][8]
Phenanthrene Imidazole (Compound 63) Phenanthrene imidazoleThe chlorophenanthrene ring interacts with a flat hydrophobic surface. The imidazole nitrogen forms a hydrogen bond with H53.0.9 nM[5][9]
(Z)-5-benzylidene-2-iminothiazolidin-4-one (Compound 3) ThiazolidinoneThe benzylidene group occupies a hydrophobic pocket. The thiazolidinone core forms hydrogen bonds with active site residues.3.5 µM[2]

This comparison highlights a common theme among potent mPGES-1 inhibitors: a carboxylate or bioisostere for interaction with a key arginine residue, and a larger hydrophobic moiety that occupies the substrate-binding channel. While the specific interactions differ based on the scaffold, the general principle of occupying these key active site features remains consistent. The thiophene-2-acetic acid scaffold of our lead compound aligns well with this established paradigm.

Experimental Validation of Binding Mode

The definitive confirmation of a compound's binding mode requires rigorous experimental validation. The following section details the standard protocols for three critical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and X-ray Crystallography.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rate constants.

Start Start Ligand_Prep Prepare mPGES-1 (Ligand) Start->Ligand_Prep Analyte_Prep Prepare Inhibitor (Analyte) Start->Analyte_Prep Immobilization Immobilize mPGES-1 on Sensor Chip Ligand_Prep->Immobilization Binding_Assay Inject Serial Dilutions of Inhibitor Analyte_Prep->Binding_Assay Immobilization->Binding_Assay Regeneration Regenerate Sensor Surface Binding_Assay->Regeneration Data_Analysis Analyze Sensorgrams for ka, kd, and KD Regeneration->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for Surface Plasmon Resonance (SPR) analysis.

Detailed SPR Protocol:

  • Protein Preparation:

    • Express and purify recombinant human mPGES-1. Ensure high purity (>95%) and proper folding.

    • Dialyze the protein into an appropriate SPR running buffer (e.g., HBS-EP+ buffer).

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified mPGES-1 over the activated surface to achieve the desired immobilization level (typically 2000-5000 RU).

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in the running buffer, ensuring the final DMSO concentration is matched across all samples and is low enough to not interfere with the binding (<5%).

  • Binding Measurement:

    • Inject the serially diluted inhibitor solutions over the immobilized mPGES-1 surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for association.

    • After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.

  • Data Analysis:

    • Subtract the reference channel signal to correct for bulk refractive index changes.

    • Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

Detailed ITC Protocol:

  • Sample Preparation:

    • Prepare a solution of purified mPGES-1 in a suitable buffer (e.g., phosphate or Tris buffer). The buffer for the protein and the ligand must be identical to minimize heats of dilution.

    • Prepare a stock solution of the inhibitor in the same buffer. The final concentration of the inhibitor should be 10-20 times that of the protein.

  • ITC Experiment:

    • Load the mPGES-1 solution into the sample cell of the calorimeter.

    • Load the inhibitor solution into the injection syringe.

    • Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the KD, n, and ΔH. The change in entropy (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(1/KD).

X-ray Crystallography for High-Resolution Structural Insights

X-ray crystallography provides an atomic-level three-dimensional structure of the protein-ligand complex, offering the most definitive evidence of the binding mode.

Start Start Protein_Purification Express and Purify mPGES-1 Start->Protein_Purification Complex_Formation Form Protein-Ligand Complex (Co-crystallization or Soaking) Protein_Purification->Complex_Formation Crystallization Crystallize the Complex Complex_Formation->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Solve and Refine the Crystal Structure Data_Collection->Structure_Solution Analysis Analyze the Binding Mode Structure_Solution->Analysis End End Analysis->End

Sources

A Researcher's Guide to the Pharmacokinetic Landscape of Thiophene Sulfonamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The thiophene sulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant drugs. From the anti-inflammatory properties of Celecoxib to the intraocular pressure-lowering effects of dorzolamide, the versatility of this moiety is well-established. However, the journey from a promising lead compound to a successful therapeutic agent is intricately linked to its pharmacokinetic profile. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is paramount for optimizing efficacy and ensuring safety. This guide provides a comparative analysis of the pharmacokinetic properties of different thiophene sulfonamides, supported by experimental data and detailed methodologies, to empower researchers in drug discovery and development.

The Decisive Role of Pharmacokinetics in Thiophene Sulfonamide Drug Development

The therapeutic success of a thiophene sulfonamide derivative is not solely dependent on its intrinsic potency at the target receptor. Its ability to reach the site of action in sufficient concentrations and for an appropriate duration, while minimizing off-target effects, is governed by its pharmacokinetic characteristics. A compound with excellent in vitro activity may fail in preclinical or clinical development due to poor oral bioavailability, rapid metabolism leading to a short half-life, or unfavorable distribution into tissues. Consequently, a thorough and early assessment of ADME properties is a critical step in the drug discovery pipeline, enabling the selection and optimization of candidates with a higher probability of success.

Comparative Pharmacokinetic Profiles of Select Thiophene Sulfonamides

To illustrate the diversity in pharmacokinetic properties within this class of compounds, this section presents a comparative analysis of experimentally determined parameters for representative thiophene sulfonamides. The following table summarizes key pharmacokinetic data, providing a snapshot of how structural modifications can influence the ADME profile.

CompoundModel SystemKey Pharmacokinetic ParametersReference(s)
Dorzolamide Pigmented Rabbits (Ocular)- Higher concentrations in aqueous humor, sclera, retina, vitreous, and optic nerve compared to brinzolamide in the initial hours after a single topical dose.[1][1]
Brinzolamide Pigmented Rabbits (Ocular)- Lower concentrations in most ocular tissues compared to dorzolamide after a single topical dose.[1][1]
Thiophene Derivative 57 Mouse Liver Microsomes- Half-life (t½): Significantly prolonged compared to the reference drug, verapamil. - Intrinsic Clearance (CLint): Lower compared to verapamil, suggesting greater metabolic stability.[2][2]
Thiophene Derivative 57 Human Liver Microsomes- Half-life (t½): Significantly prolonged compared to the reference drug, verapamil. - Intrinsic Clearance (CLint): Lower compared to verapamil, indicating higher metabolic stability.[2][2]
Celecoxib Humans- Terminal half-life: Approximately 11 hours.[3] - Bioavailability: Can increase up to 100% with food intake.[3] - Metabolism: Primarily metabolized by CYP2C9.[4][3][4]

Analysis of Comparative Data:

The data presented above highlights the significant variability in the pharmacokinetic profiles of thiophene sulfonamides. For instance, the ocular distribution of dorzolamide and brinzolamide, both carbonic anhydrase inhibitors used for glaucoma, demonstrates that subtle structural differences can lead to notable variations in tissue penetration, even when administered via the same route.[1] Dorzolamide consistently shows higher concentrations in several key ocular tissues, which could have implications for its efficacy and duration of action.

The in vitro metabolic stability data for Thiophene Derivative 57, an Ebola virus entry inhibitor, showcases how early ADME screening can identify compounds with favorable metabolic profiles.[2] Its prolonged half-life and lower intrinsic clearance in both mouse and human liver microsomes compared to the reference drug verapamil suggest that it is less susceptible to rapid metabolic breakdown, a desirable characteristic for maintaining therapeutic concentrations in vivo.

Celecoxib, a well-known COX-2 inhibitor, provides a clinical benchmark for the oral pharmacokinetics of a thiophene-containing sulfonamide. Its relatively long half-life allows for once or twice-daily dosing, and the significant food effect on its bioavailability underscores the importance of administration conditions in achieving optimal therapeutic exposure.[3]

Key Experimental Protocols for Assessing Pharmacokinetic Properties

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are essential. This section provides detailed methodologies for two fundamental in vitro assays that are critical for characterizing the ADME profile of thiophene sulfonamides.

Liver Microsomal Stability Assay

Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes are responsible for the metabolic clearance of a vast number of drugs. The liver microsomal stability assay is a robust in vitro tool to assess a compound's susceptibility to Phase I metabolism and to estimate its intrinsic clearance. A compound with high metabolic stability in this assay is more likely to have a longer in vivo half-life and higher oral bioavailability.

Experimental Workflow:

LiverMicrosomalStabilityAssay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents: - Test Compound Stock - Microsomes - NADPH Regenerating System - Quenching Solution mix Incubate at 37°C: - Test Compound - Liver Microsomes - NADPH Regenerating System reagents->mix sampling Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) mix->sampling quench Quench Reaction (e.g., with cold acetonitrile) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Analyze Supernatant by LC-MS/MS centrifuge->supernatant data Calculate: - Half-life (t½) - Intrinsic Clearance (CLint) supernatant->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of the test thiophene sulfonamide (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from the species of interest, e.g., human, rat, mouse) on ice.

    • Prepare the NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • Prepare a quenching solution, typically cold acetonitrile containing an internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes and the NADPH regenerating system at 37°C.

    • Initiate the metabolic reaction by adding the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

    • At predetermined time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing the cold quenching solution. The 0-minute time point represents the initial concentration before metabolism occurs.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Plasma Protein Binding Assay (Equilibrium Dialysis)

Rationale: The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter. It is generally accepted that only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues and be cleared from the body. High plasma protein binding can limit the free drug concentration at the target site and affect the drug's volume of distribution and clearance. The equilibrium dialysis method is considered the gold standard for determining the percentage of plasma protein binding.

Experimental Workflow:

PlasmaProteinBindingAssay cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis reagents Prepare Reagents: - Test Compound Stock - Plasma (species of interest) - Dialysis Buffer load Load Dialysis Device: - Plasma with Test Compound - Dialysis Buffer reagents->load incubate Incubate at 37°C until Equilibrium load->incubate sample Sample Plasma and Buffer Compartments incubate->sample analyze Quantify Compound Concentration by LC-MS/MS sample->analyze calculate Calculate: - Fraction Unbound (fu) - % Plasma Protein Binding analyze->calculate

Sources

Bridging the Divide: A Senior Scientist's Guide to Validating In Vitro Discoveries in In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers on the front lines of drug discovery and development, the journey from a promising in vitro result to a validated in vivo effect is both a critical and often challenging transition. An in vitro environment, with its controlled parameters, offers a powerful platform for high-throughput screening and mechanistic studies. However, the complex, dynamic, and interconnected systems of a living organism present a multitude of variables that can influence a compound's efficacy and safety. This guide provides an in-depth, experience-driven framework for designing and executing robust in vivo validation studies, ensuring that your laboratory breakthroughs have the best possible chance of translating into tangible therapeutic advances.

The Foundational Principle: Why In Vivo Validation is Non-Negotiable

In vitro systems, by their very nature, are reductionist. They provide invaluable insights into specific cellular and molecular interactions but cannot fully recapitulate the intricate biological symphony of a whole organism.[1] The processes of absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics, are entirely absent in a petri dish.[2] Furthermore, the complex interplay between different organ systems and the immune response can dramatically alter a compound's activity and toxicity profile.[1][3] Therefore, in vivo validation is not merely a confirmatory step; it is an essential process to understand a drug candidate's true therapeutic potential and safety profile in a physiologically relevant context.

The Crucial First Step: Strategic Selection of the Animal Model

The success of any in vivo study hinges on the selection of an appropriate animal model. An ill-suited model can lead to misleading data and the unjustifiable use of animals. The choice should be a deliberate, evidence-based decision, not one of convenience.

Key Considerations for Animal Model Selection:
  • Physiological and Pathophysiological Resemblance: The chosen model should mimic the human condition or disease state as closely as possible.[4][5] This includes similarities in anatomy, physiology, and the specific drug target and its signaling pathway. For instance, in oncology research, the genetic and histopathological characteristics of a tumor in a genetically engineered mouse model (GEMM) should align with the human cancer being studied.[6]

  • Pharmacokinetic and Pharmacodynamic Similarity: The ADME profile of the test compound in the animal model should ideally be comparable to that in humans. Significant differences in metabolism can lead to vastly different exposures and, consequently, different efficacy and toxicity outcomes.

  • Practical and Ethical Considerations: The size, lifespan, cost, and availability of the animal model are practical factors that must be weighed.[5][7] From an ethical standpoint, researchers must adhere to the principles of the 3Rs: R eplacement, R eduction, and R efinement.[8][9][10] This means using non-animal methods where possible, minimizing the number of animals used, and refining procedures to reduce any potential pain or distress.[8][9][10]

Comparative Overview of Common Animal Models:
Animal ModelKey AdvantagesCommon Research AreasKey Limitations
Mice Small size, short breeding cycle, well-characterized genetics, availability of transgenic and knockout strains.[11]Oncology, immunology, infectious diseases, metabolic disorders.Differences in metabolism and immune system compared to humans.
Rats Larger size than mice (facilitates surgical procedures and blood sampling), well-established toxicological and pharmacological data.[11]Toxicology, pharmacology, neurobiology, cardiovascular research.Fewer genetic manipulation tools available compared to mice.
Rabbits Larger size, suitable for antibody production and ophthalmology studies.Antibody production, ophthalmology, atherosclerosis research.More expensive to house and maintain than rodents.
Zebrafish Rapid development, optical transparency of embryos, high-throughput screening potential.[4]Developmental biology, toxicology, drug screening.Significant physiological differences from mammals.
Non-Human Primates Closest phylogenetic relationship to humans, highly predictive for immune responses and complex diseases.Immunology, infectious diseases, neuroscience.Significant ethical concerns, high cost, and specialized housing requirements.

Designing Robust In Vivo Efficacy and Toxicity Studies

A well-designed in vivo study is a self-validating system. It incorporates appropriate controls, randomization, and blinding to minimize bias and ensure the reproducibility of the findings.

Experimental Workflow for In Vivo Validation:

G cluster_pre Pre-Study Phase cluster_study In-Life Phase cluster_post Post-Life Phase Ethical Approval Ethical Approval Model Selection Model Selection Ethical Approval->Model Selection Dose Range Finding Dose Range Finding Model Selection->Dose Range Finding Animal Acclimatization Animal Acclimatization Dose Range Finding->Animal Acclimatization Randomization & Grouping Randomization & Grouping Animal Acclimatization->Randomization & Grouping Treatment Administration Treatment Administration Randomization & Grouping->Treatment Administration Monitoring Monitoring Treatment Administration->Monitoring Endpoint Collection Endpoint Collection Monitoring->Endpoint Collection Data Analysis Data Analysis Endpoint Collection->Data Analysis Reporting Reporting Data Analysis->Reporting G Dose Dose Concentration in Blood (PK) Concentration in Blood (PK) Dose->Concentration in Blood (PK) Absorption Distribution Concentration at Target Site Concentration at Target Site Concentration in Blood (PK)->Concentration at Target Site Distribution Elimination Elimination Concentration in Blood (PK)->Elimination Metabolism Excretion Pharmacological Effect (PD) Pharmacological Effect (PD) Concentration at Target Site->Pharmacological Effect (PD) Target Engagement

Caption: The interplay of pharmacokinetics and pharmacodynamics.

A typical PK study involves administering a single dose of the compound to a cohort of animals and collecting blood samples at various time points to measure the drug concentration. This data is then used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve). [12]

Biomarker Validation: Finding Your Compass

Biomarkers are measurable indicators of a biological state or condition. [13][14][15][16]In drug development, they can serve as surrogate endpoints to provide early evidence of a drug's efficacy. The validation of a biomarker in an animal model is a multi-step process that involves demonstrating its analytical validity, qualification in the context of the disease model, and finally, its ability to predict a clinical outcome. [15][17]

Statistical Rigor: The Bedrock of Trustworthy Data

  • Power Analysis: Determine the appropriate sample size to detect a statistically significant effect. [19][18]* Appropriate Statistical Tests: The choice of statistical test depends on the experimental design and the nature of the data. [20]* Handling Variability: Implement strategies to minimize biological and experimental variability, such as randomization and blinding. [18]

Conclusion: A Commitment to Scientific Integrity and Ethical Responsibility

The validation of in vitro findings in in vivo animal models is a complex but indispensable part of the drug development process. By embracing a strategic and evidence-based approach to animal model selection, employing rigorous experimental design and execution, and adhering to the highest ethical standards, researchers can increase the likelihood of translating their discoveries into meaningful therapies for patients. This guide provides a framework for navigating this critical transition with scientific integrity and a commitment to animal welfare.

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A Head-to-Head Comparison of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid and Structurally Related Analogs as Potential anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Selective Anti-Inflammatory Therapeutics

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, cardiovascular disease, and cancer. A key mediator of inflammation is prostaglandin E2 (PGE2), a lipid signaling molecule produced by the cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes are effective, they are often associated with significant gastrointestinal and cardiovascular side effects due to the broad inhibition of physiologically important prostaglandins.[2] This has driven the search for more selective therapeutic targets within the prostaglandin synthesis pathway.

Microsomal prostaglandin E synthase-1 (mPGES-1) has emerged as a particularly attractive target.[3] It is the terminal enzyme in the inducible pathway of PGE2 production, working downstream of COX-2, and is significantly upregulated at sites of inflammation. Selective inhibition of mPGES-1 offers the potential to reduce inflammation-driven PGE2 levels without affecting the production of other prostanoids that are crucial for maintaining physiological homeostasis, thereby promising a better safety profile than traditional NSAIDs.[2]

This guide provides a detailed head-to-head comparison of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid , a novel thiophene-2-acetic acid derivative, with its structurally similar analogs. While direct experimental data for the title compound is not available in the cited literature, this analysis is based on a comprehensive study of closely related compounds investigated as mPGES-1 inhibitors. This guide will delve into their structural-activity relationships (SAR), synthetic methodologies, and the experimental protocols used to evaluate their efficacy, providing valuable insights for researchers in the field of anti-inflammatory drug discovery.

The Molecular Target: Microsomal Prostaglandin E Synthase-1 (mPGES-1)

mPGES-1 is a membrane-associated protein belonging to the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) superfamily. It catalyzes the isomerization of prostaglandin H2 (PGH2), the product of COX enzymes, to the pro-inflammatory PGE2. This enzymatic reaction is glutathione (GSH)-dependent.[1] Under inflammatory conditions, the expression of both COX-2 and mPGES-1 is co-inducibly upregulated, leading to a surge in PGE2 production that drives the inflammatory response.[3]

The selective inhibition of mPGES-1 is a rational drug design strategy aimed at attenuating inflammation at its source. The thiophene-2-acetic acid scaffold has been identified as a promising chemical platform for the development of potent and selective mPGES-1 inhibitors.

Structural Comparison and a-tivity of Thiophene-2-Acetic Acid Derivatives

The core structure of the compounds under investigation is 2-(thiophen-2-yl)acetic acid. The key to their inhibitory activity against mPGES-1 lies in the nature and position of substituents on the thiophene ring. The title compound, This compound , features a morpholine-4-sulfonyl group at the 5-position of the thiophene ring.

For a comparative analysis, we will examine a series of analogs from a study by Di Micco et al. (2019), where various substituents were introduced at the 4- or 5-position of the thiophene-2-acetic acid core. Although this study does not include the exact title compound, it provides valuable SAR data for closely related structures.

Compound IDStructurePosition of SubstitutionSubstituentmPGES-1 Inhibition (%) at 10 µMIC50 (µM) on A549 cells
Target Compound This compound 5Morpholine-4-sulfonylData not availableData not available
Analog 2a 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid44-(4-methylphenylsulfonamido)phenyl≤ 20%> 100
Analog 2b 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid43-(4-methylphenylsulfonamido)phenyl≤ 20%> 100
Analog 2c 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic acid43-((2-chlorobenzyl)oxy)phenyl> 60%40.1 ± 2.1
Analog 2d 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid44-benzoylphenyl≤ 20%> 100
Analog 2e 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid44-(phenoxymethyl)phenyl20-25%> 100
Analog 2f 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic acid43-(benzyloxy)phenyl20-25%> 100
CAY10526 (Reference) ----30.5 ± 1.5

Analysis of Structure-Activity Relationships:

The data from the analogs suggest that the nature of the substituent at the 4-position of the thiophene ring significantly influences the inhibitory activity against mPGES-1.

  • Sulfonamide Moiety: Analogs 2a and 2b , which contain a phenylsulfonamide group, exhibited weak inhibitory activity. This suggests that this particular substitution pattern is not optimal for mPGES-1 inhibition.

  • Benzyloxy and Related Groups: In contrast, analog 2c , featuring a 3-((2-chlorobenzyl)oxy)phenyl group, demonstrated significant inhibition of mPGES-1, with over 60% inhibition at a 10 µM concentration. This highlights the importance of this type of ether linkage and the presence of a substituted phenyl ring for activity. The chlorine atom on the benzyl group may also play a role in enhancing the binding affinity.

  • Other Substituents: Analogs with benzoylphenyl (2d ) and phenoxymethylphenyl (2e ) substituents showed only modest activity.

Based on these findings, the morpholine-4-sulfonyl group in the target compound introduces a different type of sulfonyl moiety compared to analogs 2a and 2b . The morpholine ring adds bulk and polarity, which could influence its interaction with the active site of mPGES-1 in a distinct manner. Without experimental data, it is challenging to predict its activity definitively. However, the SAR from the analogs suggests that the electronic and steric properties of the substituent at the 5-position are critical for potent inhibition.

Experimental Methodologies

To ensure the scientific integrity and reproducibility of the findings, detailed experimental protocols are essential. The following sections describe the synthetic and biological evaluation methods adapted from the study of analogous compounds.

General Synthesis of 2-(Thiophen-2-yl)acetic Acid Analogs

The synthesis of the thiophene-2-acetic acid analogs typically involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents onto the thiophene core.

Representative Synthetic Scheme:

G cluster_0 Suzuki-Miyaura Coupling Thiophene_Bromide 2-(4-bromothiophen-2-yl)acetic acid Product 2-(4-arylthiophen-2-yl)acetic acid Thiophene_Bromide->Product Boronic_Acid Arylboronic acid Boronic_Acid->Product Catalyst Pd(PPh3)4, K2CO3 Catalyst->Product

A representative Suzuki-Miyaura coupling reaction for the synthesis of thiophene-2-acetic acid analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of 2-(4-bromothiophen-2-yl)acetic acid (1.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) in a microwave vial, add the corresponding arylboronic acid (1.2 eq) and potassium carbonate (3.0 eq).

  • Catalyst Addition: Degas the mixture by bubbling argon through it for 15 minutes. Then, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a defined period (e.g., 30 minutes).

  • Work-up: After cooling, acidify the reaction mixture with 1 M HCl and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(4-arylthiophen-2-yl)acetic acid derivative.

In Vitro mPGES-1 Inhibition Assay

The inhibitory activity of the compounds against mPGES-1 is typically evaluated using a cell-free enzymatic assay.

Experimental Workflow for mPGES-1 Inhibition Assay:

G cluster_0 mPGES-1 Inhibition Assay Enzyme_Source Human recombinant mPGES-1 Incubation Incubate at 4°C Enzyme_Source->Incubation Substrate PGH2 Substrate->Incubation Cofactor GSH Cofactor->Incubation Test_Compound Test Compound or Vehicle Test_Compound->Incubation Reaction_Stop Stop with SnCl2 Incubation->Reaction_Stop Quantification Measure PGE2 by EIA Reaction_Stop->Quantification

Workflow for the in vitro mPGES-1 enzymatic inhibition assay.

Step-by-Step Protocol:

  • Enzyme Preparation: Use human recombinant mPGES-1 expressed in and purified from E. coli.

  • Reaction Mixture: In a reaction tube, combine the enzyme, glutathione (GSH) as a cofactor, and the test compound at various concentrations (or vehicle control) in a suitable buffer (e.g., potassium phosphate buffer).

  • Initiation: Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

  • Incubation: Incubate the reaction mixture for a short period (e.g., 60 seconds) at 4 °C.

  • Termination: Stop the reaction by adding a solution of tin(II) chloride (SnCl2).

  • Quantification: Determine the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Cell-Based Assay for PGE2 Production

To assess the activity of the compounds in a more physiologically relevant setting, a cell-based assay is employed to measure the inhibition of PGE2 production in whole cells.

Step-by-Step Protocol (using A549 human lung carcinoma cells):

  • Cell Culture: Culture A549 cells in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37 °C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Treatment: Pre-incubate the cells with the test compounds at various concentrations for a specified time (e.g., 1 hour).

  • Stimulation: Stimulate the cells with a pro-inflammatory agent such as interleukin-1β (IL-1β) to induce the expression of COX-2 and mPGES-1, and thereby PGE2 production.

  • Sample Collection: After a further incubation period (e.g., 48 hours), collect the cell culture supernatant.

  • PGE2 Measurement: Measure the concentration of PGE2 in the supernatant using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: Determine the IC50 values for the inhibition of PGE2 production in the cell-based assay.

Mechanism of Action: The Prostaglandin E2 Signaling Pathway

The inhibition of mPGES-1 by compounds like this compound and its analogs leads to a reduction in the synthesis of PGE2. PGE2 exerts its pro-inflammatory effects by binding to a family of four G-protein coupled receptors (GPCRs), designated EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways.

Simplified Prostaglandin E2 Synthesis and Signaling Pathway:

G cluster_0 PGE2 Synthesis cluster_1 PGE2 Signaling Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 EP_Receptors EP Receptors (EP1-4) PGE2->EP_Receptors PLA2 cPLA2 PLA2->Arachidonic_Acid COX2 COX-2 COX2->PGH2 mPGES1 mPGES-1 mPGES1->PGE2 Inhibitor [5-(Morpholine-4-sulfonyl)- thiophen-2-yl]-acetic acid Inhibitor->mPGES1 Inhibits Signaling_Cascades Intracellular Signaling Cascades (e.g., cAMP, Ca2+) EP_Receptors->Signaling_Cascades Inflammation Inflammation (Pain, Fever, Edema) Signaling_Cascades->Inflammation

The enzymatic cascade leading to PGE2 synthesis and its subsequent signaling, highlighting the inhibitory action on mPGES-1.

By inhibiting mPGES-1, these compounds effectively block the final and committed step in the inducible PGE2 synthesis pathway, leading to a reduction in the downstream pro-inflammatory signaling cascades.

Conclusion and Future Directions

The exploration of thiophene-2-acetic acid derivatives as selective mPGES-1 inhibitors represents a promising avenue for the development of novel anti-inflammatory drugs with an improved safety profile. While direct experimental data for This compound is currently lacking in the public domain, the comparative analysis of its structural analogs provides valuable insights into the structure-activity relationships governing mPGES-1 inhibition by this class of compounds.

The significant activity observed for analogs bearing a substituted benzyloxy group suggests that further exploration of ether-linked substituents at the 4- or 5-position of the thiophene ring is warranted. Future studies should focus on the synthesis and biological evaluation of the title compound to directly assess its potency and selectivity against mPGES-1. Moreover, in vivo studies in relevant animal models of inflammation will be crucial to validate the therapeutic potential of these promising compounds. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to undertake these future investigations.

References

  • Di Micco, S., Terracciano, S., Boffo, F., Zoschke, C., Bruno, A., Riccio, R., Werz, O., & Zampella, A. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. [Link]

  • Koeberle, A., & Werz, O. (2014). Multi-target approach for natural products in inflammation. Drug discovery today, 19(12), 1871–1882.
  • Sugimoto, Y., & Narumiya, S. (2007). Prostaglandin E receptors. The Journal of biological chemistry, 282(16), 11613–11617.
  • Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986–1000.
  • Samuelsson, B., Morgenstern, R., & Jakobsson, P. J. (2007). Membrane-associated proteins in eicosanoid and glutathione metabolism (MAPEG): a widespread protein superfamily. American journal of respiratory and critical care medicine, 175(4), 323–330.
  • Jakobsson, P. J., Thoren, S., Morgenstern, R., & Samuelsson, B. (1999). Identification of human prostaglandin E synthase: a microsomal, glutathione-dependent, inducible enzyme, constituting a potential novel drug target.
  • Di Micco, S., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. [Link]

  • Kats, A., Båge, T., Georgsson, P., Jönsson, J., Quezada, H. C., Gustafsson, A., Jansson, L., Lindberg, C., Näsström, K., & Yucel-Lindberg, T. (2016). Inhibition of microsomal prostaglandin E synthase-1 by aminothiazoles decreases prostaglandin E2 synthesis in vitro and ameliorates experimental periodontitis in vivo. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 30(5), 1834–1845.
  • Korotkova, M., & Jakobsson, P. J. (2014). mPGES-1: a key enzyme in inflammation.
  • Bio-Rad. (n.d.). PGE2-induced pain processing Pathway Map. Retrieved January 18, 2026, from [Link]

  • Korbecki, J., Baranowska-Bosiacka, I., Gutowska, I., & Chlubek, D. (2013). The role of prostaglandins in the immunomodulation of the allergic response. Postepy higieny i medycyny doswiadczalnej (Online), 67, 1260–1267.
  • Feng, T., Wang, L., Liu, Y., & Zhang, Y. (2021). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation.
  • Ding, Y., Chen, M., Wang, M., Li, Y., & Zhang, T. (2021). Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases.
  • Ruan, D., So, S. P., & Xie, W. (2015). Prostaglandin E2 in immunity and inflammation: A new therapeutic target? Future medicinal chemistry, 7(12), 1591–1606.
  • Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and signaling: the key to exhaustive pathways in clinical medicine.
  • Legler, D. F., Bruckner, M., Uetz-von Allmen, E., & Krause, P. (2010). Prostaglandin E2 at new glance: novel insights in inflammation, host defense and immunity. Swiss medical weekly, 140, w13041.
  • Kalinski, P. (2012). Regulation of immune responses by prostaglandin E2. Journal of immunology (Baltimore, Md. : 1950), 188(1), 21–28.
  • ResearchGate. (n.d.). Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). [Image]. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). The signaling pathway of PGE2. [Image]. Retrieved January 18, 2026, from [Link]

  • Bruno, A., Tacconelli, S., & Patrignani, P. (2009). Variability in the response to non-steroidal anti-inflammatory drugs: mechanisms and perspectives. Basic & clinical pharmacology & toxicology, 105(6), 379–387.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed operational and logistical framework for the safe handling and disposal of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid. As a novel research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is built upon a conservative hazard assessment derived from the compound's constituent chemical moieties: a thiophene ring, a morpholine sulfonyl group, and an acetic acid functional group. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.

Part 1: Hazard Assessment and Waste Characterization

The fundamental principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of this compound suggests a multi-faceted hazard profile that necessitates its classification as hazardous chemical waste .

  • Thiophene Moiety : Thiophene and its derivatives are aromatic heterocyclic compounds. Thiophene itself is a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.[1][2] Its presence requires that the compound be handled with appropriate caution to prevent exposure.

  • Morpholine Sulfonyl Moiety : Morpholine is known to be flammable, toxic if inhaled or absorbed through the skin, and can cause severe skin burns and eye damage.[3] The sulfonyl group, while common in stable pharmaceuticals, can, in some contexts (like sulfonyl halides), be highly reactive.[4] This combination dictates that the compound be treated as both toxic and potentially corrosive or reactive.

  • Acetic Acid Moiety : The carboxylic acid group renders the molecule acidic. While not as aggressive as mineral acids, it contributes to its overall potential as an irritant and requires that it not be mixed with bases or other incompatible chemicals in a waste container.[5][6]

Based on this analysis, all materials contaminated with this compound must be disposed of as regulated hazardous waste.[7][8][9] Under no circumstances should this chemical or its solutions be disposed of via sanitary sewer (down the drain) or in regular solid waste trash. [5][10][11]

Table 1: Summary of Potential Hazards and Handling Precautions
Parameter Guideline based on Structural Analysis Causality & Rationale
Waste Classification Hazardous Chemical WasteThe combination of thiophene, morpholine, and sulfonyl functional groups presents potential toxicity, irritant, and corrosive properties.[11][12][13]
Primary Hazards Toxic, Irritant, Corrosive, Environmental HazardPotential for harm upon ingestion, inhalation, or skin contact; corrosive properties from the acid and morpholine sulfonyl group; potential harm to aquatic life.[3][14]
Incompatible Materials Strong Bases, Strong Oxidizing Agents, Reactive MetalsThe acidic nature can cause violent reactions with bases. The thiophene and morpholine rings can be susceptible to strong oxidizers.
Container Type High-Density Polyethylene (HDPE) or other chemically resistant, sealable container.The container must be compatible with an acidic, organic compound and prevent leakage or reaction.[7][8][15]
Storage Location Designated Satellite Accumulation Area; well-ventilated, secure, with secondary containment.Prevents accidental spills and exposure, ensuring compliance with laboratory safety regulations.[8][11]

Part 2: Step-by-Step Disposal Protocol

This protocol provides a systematic workflow for the collection and disposal of waste generated from research activities involving this compound. The core principle is rigorous segregation to prevent unintended chemical reactions.[16]

Required Personal Protective Equipment (PPE):
  • Eye Protection: ANSI-rated safety goggles.

  • Hand Protection: Double-layered chemical-resistant nitrile gloves.

  • Body Protection: A flame-resistant lab coat.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood.[11]

Waste Collection and Segregation:
  • Establish a Designated Waste Container:

    • Procure a new, clean, and appropriate hazardous waste container, preferably made of HDPE.[8]

    • The container must have a secure, leak-proof screw cap. It must be kept closed at all times except when waste is being added.[5][7]

  • Label the Container Immediately:

    • Before adding any waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[6]

    • The label must include:

      • The words "Hazardous Waste".[7]

      • The full, unabbreviated chemical name: "this compound" .

      • An accurate list of all constituents, including any solvents, with percentage estimates.

      • The date waste was first added (accumulation start date).

      • The name and contact information of the principal investigator or responsible person.

  • Segregate Waste Streams:

    • Solid Waste: Collect unadulterated compound, contaminated weigh paper, and single-use spatulas directly into a designated solid waste container. This container should be clearly marked "SOLID WASTE ONLY".

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not mix with other waste streams (e.g., halogenated solvents, aqueous heavy metals).

    • Contaminated Labware (Sharps & Non-Sharps):

      • Disposable items like pipette tips, gloves, and wipes should be collected in a separate, plastic-lined container clearly labeled as "Hazardous Waste - Contaminated Lab Debris".[6]

      • Contaminated sharps (needles, razor blades) must be placed in a dedicated, puncture-proof sharps container.[17]

    • Empty Stock Bottles: The original container, even if "empty," must be treated as hazardous waste. It can be triple-rinsed with a suitable solvent (e.g., ethanol or acetone); the first rinseate must be collected and added to the liquid hazardous waste container.[5][10] Subsequent rinses should also be collected. After rinsing and air-drying, deface the label and dispose of the container according to institutional policy for clean glassware or plastic.[5]

Interim Storage:
  • Store the sealed waste container in a designated and marked Satellite Accumulation Area within the laboratory.[8]

  • This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • The primary waste container must be placed within a larger, chemically resistant secondary containment bin to mitigate potential spills.[5][11]

Final Disposal:
  • Fill waste containers to no more than 90% capacity to allow for vapor expansion.[7]

  • Once the container is full, or if the research project concludes, seal the container tightly.

  • Submit a chemical waste collection request to your institution's EHS office.[5][7] Do not transport hazardous waste yourself.[10]

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for managing waste containing this compound within the laboratory.

G start Waste Generation (this compound) waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., powder, contaminated wipes) waste_type->solid Solid / Debris liquid Liquid Waste (e.g., solutions) waste_type->liquid Liquid sharps Contaminated Sharps (e.g., needles, glass) waste_type->sharps Sharps container_solid Place in Labeled Solid Hazardous Waste Container solid->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps storage Store in Secondary Containment in Satellite Accumulation Area container_solid->storage container_liquid->storage container_sharps->storage check_full Container >90% Full? storage->check_full check_full->waste_type No, continue accumulation seal Securely Seal Container Finalize Waste Label check_full->seal Yes request_pickup Request EHS Waste Pickup seal->request_pickup end Transfer to EHS for Final Disposal request_pickup->end

Caption: Workflow for the safe segregation and accumulation of hazardous waste.

Part 4: Emergency Procedures for Spills

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate vicinity. If the spill is large or involves a highly concentrated solution, evacuate the lab and contact your EHS office immediately.[5]

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full required PPE as described in Part 2.

  • Contain the Spill: For liquid spills, surround the area with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows). Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools. Place all contaminated materials, including used absorbents and PPE, into a new, designated hazardous waste container.[12]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent (such as isopropanol or ethanol) followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Label and Dispose: Label the spill cleanup waste container and manage it for disposal according to the protocol in Part 2.

  • Document the Incident: Report the spill to your laboratory supervisor and EHS office, following all institutional reporting requirements.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Medical & Pharmaceutical Waste Disposal for Research Labs. (n.d.). Easy RX Cycle. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2022, January 20). Rx Destroyer. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. (n.d.). EPFL. Retrieved from [Link]

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]

  • This compound. (n.d.). Molekula. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Thiophene. (n.d.). PubChem. Retrieved from [Link]

  • Thiophene. (n.d.). Wikipedia. Retrieved from [Link]

  • Disposal of Outdated Chemicals in the Laboratory - Potentially Explosive Compounds. (n.d.). University of Maryland Environmental Safety, Sustainability & Risk. Retrieved from [Link]

  • 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid. (n.d.). Chemspace. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW Sydney. Retrieved from [Link]

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A Comprehensive Guide to the Safe Handling of [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: A Proactive Approach to Safety

Due to the absence of a dedicated SDS, a thorough hazard assessment is the cornerstone of safe handling. The chemical structure suggests potential for skin and eye irritation, and possible respiratory irritation if aerosolized.[1] Similar thiophene compounds are known to be irritants.[2] The morpholine component, while part of a larger molecule, is noted in some forms to be toxic if inhaled or absorbed through the skin and can cause severe skin burns and eye damage.[3] The acetic acid group indicates acidic properties, which can be corrosive.

Therefore, all handling of this compound should be conducted with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize exposure.[4][5] The following table summarizes the recommended PPE for handling [5-(Morpholine-4-sulfonyl)-thiophen-2-yl]-acetic acid.

PPE Category Recommended Equipment Rationale and Best Practices
Eye Protection Chemical splash goggles or a face shield worn over safety glasses.[5]Protects against splashes and airborne particles that could cause serious eye irritation.[5][6]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene).[5]Prevents skin contact. Always inspect gloves for integrity before use and use proper removal techniques to avoid contamination.[7] Dispose of contaminated gloves after use.[7]
Body Protection A lab coat or a chemical-resistant apron should be worn.[4][5] For larger quantities or when there is a significant risk of splashing, a chemical-resistant suit may be necessary.[4]Provides a barrier against accidental spills and splashes.
Respiratory Protection If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator is recommended.[4]Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[4]

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach is critical for maintaining a safe laboratory environment.[4]

Engineering Controls
  • Ventilation: All manipulations of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[4]

  • Storage: Store the compound in a cool, dry, and well-ventilated area in its original, tightly closed container, away from heat or ignition sources.[7][8]

Procedural Guidance
  • Avoid Dust and Aerosol Formation: Handle the solid material carefully to avoid generating dust.[4] If preparing solutions, avoid aerosolization.[4]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled.[4][7] Wash hands thoroughly after handling, even if gloves were worn.[4][7]

  • Decontamination: Decontaminate all work surfaces and equipment after use.[4]

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.[9]

  • Ventilate: Ensure the area is well-ventilated.[8]

  • Contain: For minor spills, use an absorbent material to soak up the substance.[8]

  • Collect: Place the absorbed material into a designated, labeled hazardous waste container.[8]

  • Clean: Clean the affected area thoroughly.[7]

  • Dispose: Dispose of the waste through an approved hazardous waste disposal company.[4]

For larger spills, it may be necessary to pump the material into waste containers.[8]

Disposal Plan: Ensuring Environmental and Personal Safety

All waste contaminated with this compound must be treated as hazardous waste.[1]

  • Waste Segregation: Collect all contaminated materials, including gloves, disposable lab coats, and labware, in a designated, labeled, and sealed hazardous waste container.[4] Do not mix this chemical waste with other waste streams.[1]

  • Container Labeling: Clearly label the hazardous waste container with its contents.[10]

  • Disposal: Arrange for pickup and disposal by an approved hazardous waste disposal company, following all local, state, and federal regulations.[4][10]

Dilute concentrations of acetic acid derivatives (less than 10%) can sometimes be neutralized with a base like sodium bicarbonate before drain disposal, but given the other functional groups on this molecule, this is not recommended without specific institutional guidance.[8][11] For concentrated forms or when mixed with other hazardous chemicals, containerized hazardous waste disposal is the appropriate method.[8][11]

Visual Workflows

To further clarify procedures, the following diagrams illustrate key safety workflows.

PPE_Donning_Sequence cluster_prep Preparation cluster_donning Donning Sequence Check_PPE Inspect PPE for damage Lab_Coat Don Lab Coat/Apron Check_PPE->Lab_Coat If intact Respirator Don Respirator (if needed) Lab_Coat->Respirator Goggles Don Goggles/Face Shield Respirator->Goggles Gloves Don Gloves (over cuffs) Goggles->Gloves

Caption: PPE Donning Sequence

Spill_Response_Workflow Spill_Occurs Spill Occurs Assess_Severity Assess Severity Spill_Occurs->Assess_Severity Minor_Spill Minor Spill Assess_Severity->Minor_Spill Major_Spill Major Spill Assess_Severity->Major_Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Evacuate_Area Evacuate Area Major_Spill->Evacuate_Area Yes Notify_Supervisor Notify Supervisor/EHS Evacuate_Area->Notify_Supervisor Contain_Spill Contain Spill with Absorbent Don_PPE->Contain_Spill Collect_Waste Collect Waste in Labeled Container Contain_Spill->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste

Caption: Spill Response Workflow

References

  • BenchChem. (n.d.). Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • ReAgent. (2024, November 26). Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet - Thiophene.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - Thiophene.
  • BenchChem. (n.d.). Proper Disposal of (3-Amino-4-hydroxyphenyl)acetic Acid: A Guide for Laboratory Professionals.
  • IsoLab. (n.d.). Acetic Acid.
  • C/D/N Isotopes. (2015). Safety Data Sheet - Morpholine-d8.
  • Apollo Scientific. (2022, May 16). (Morpholin-4-yl)acetic acid hydrochloride Safety Data Sheet.
  • Chemspace. (n.d.). 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetic acid.

Sources

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